BDP FL NHS Ester
Descripción
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BF2N3O4/c1-11-9-12(2)22-15(11)10-14-4-3-13(23(14)19(22,20)21)5-8-18(27)28-24-16(25)6-7-17(24)26/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMGNSTOAJONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)ON4C(=O)CCC4=O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146616-66-2 | |
| Record name | BDP FL NHS Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BDP FL NHS Ester: A Comprehensive Technical Guide for Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BDP FL NHS Ester, a versatile and highly efficient fluorescent dye for the labeling of biomolecules. This document outlines its core properties, provides detailed experimental protocols, and illustrates its application in visualizing cellular pathways, serving as an essential resource for researchers in cell biology, immunology, and drug discovery.
Core Principles of this compound
This compound is a bright, photostable, green-fluorescent dye belonging to the BODIPY™ (boron-dipyrromethene) family of fluorophores. The "FL" designation signifies its spectral characteristics, which are similar to fluorescein. The key to its utility in bioconjugation is the N-hydroxysuccinimide (NHS) ester functional group. This amine-reactive group allows for the covalent attachment of the BDP FL dye to primary amines (-NH₂) present on biomolecules, such as the lysine (B10760008) residues of proteins and amine-modified oligonucleotides, forming a stable amide bond.[1][2][3]
The BODIPY core structure endows the dye with several advantageous photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and a relative insensitivity to environmental factors like solvent polarity and pH.[1][4][5] These features make this compound a robust and reliable fluorescent probe for a wide array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental planning.
Table 1: Photophysical Properties
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | 502-504 nm | [8][9] |
| Maximum Emission Wavelength (λem) | 509-514 nm | [8][9] |
| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ | [8][9] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [8] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [8][9] |
| Molecular Weight | 389.16 g/mol | [8] |
| Appearance | Orange solid | [8] |
| Solubility | Good in DMSO, DMF, Dichloromethane | [8][9] |
| Storage Conditions | -20°C, protected from light and moisture | [8][9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. The optimal conditions may need to be adjusted based on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[]
-
Labeling Reaction:
-
Calculate the required amount of this compound. A molar excess of 8 to 20-fold of the dye to the protein is a common starting point for mono-labeling.[]
-
Add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired elution buffer.[]
-
Alternatively, perform dialysis against a suitable buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~503 nm).
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[2]
-
Protocol 2: Visualization of Receptor-Mediated Endocytosis
This protocol describes the use of BDP FL-labeled ligands (e.g., transferrin) to visualize their uptake into cells via receptor-mediated endocytosis.
Materials:
-
BDP FL-labeled ligand (e.g., transferrin)
-
Cultured cells (e.g., HeLa cells) on glass-bottom dishes or coverslips
-
Cell culture medium
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filters for BDP FL
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips.
-
Labeling and Incubation:
-
Replace the cell culture medium with pre-warmed live-cell imaging buffer.
-
Add the BDP FL-labeled ligand to the cells at a final concentration of 5-20 µg/mL.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ to allow for receptor binding and internalization.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to visualize the binding of the ligand to the cell surface and its subsequent internalization into endocytic vesicles.[5]
-
Mandatory Visualizations
Experimental Workflow: Protein Labeling
Caption: A flowchart illustrating the key steps in labeling a protein with this compound.
Signaling Pathway: Receptor-Mediated Endocytosis of Transferrin
Caption: A diagram illustrating the pathway of BDP FL-labeled transferrin uptake via receptor-mediated endocytosis.
References
- 1. abpbio.com [abpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Design and development of BODIPY-based photoswitchable fluorophores to visualize cell signaling with multispectral super resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 7. This compound (A270096) | Antibodies.com [antibodies.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
An In-depth Technical Guide to BDP FL NHS Ester: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of BDP FL N-hydroxysuccinimidyl (NHS) ester, a versatile fluorescent probe. It is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent labeling techniques. This document details the dye's spectral characteristics, solubility, and reactivity, and provides standardized protocols for its application in labeling biomolecules.
Core Chemical and Physical Properties
BDP FL NHS Ester is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Its chemical structure imparts exceptional photophysical properties, making it a superior alternative to traditional dyes like fluorescein (B123965) (FITC). The NHS ester functional group allows for the covalent attachment of the BDP FL fluorophore to primary amines on biomolecules, such as proteins and amine-modified oligonucleotides.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| Chemical Formula | C₁₈H₁₈BF₂N₃O₄ | [1][2][3] |
| Molecular Weight | ~389.16 g/mol | [3][4][5][6] |
| CAS Number | 146616-66-2 | [1][2][3] |
| Spectroscopic Properties | Value | Source(s) |
| Excitation Maximum (λex) | ~502-504 nm | [1][7][8][9] |
| Emission Maximum (λem) | ~509-514 nm | [1][3][7][8] |
| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ | [1][3][7] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [7] |
| Physicochemical Properties | Value/Description | Source(s) |
| Appearance | Orange solid | [4][7] |
| Solubility | Good in organic solvents (DMF, DMSO, dichloromethane) | [1][3][4][9] |
| Purity | Typically >95% | [1][6][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][5][10] Can be shipped at ambient temperature.[1][5] |
Reactivity and Labeling Chemistry
The utility of this compound as a labeling reagent stems from the reactivity of the N-hydroxysuccinimidyl ester group towards primary amines. This reaction forms a stable amide bond, covalently linking the BDP FL dye to the target molecule. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine (B10760008) residues. The optimal pH for this reaction is typically between 8.3 and 8.5.[11] At lower pH values, the amine groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4]
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]
-
Labeling Reaction: Add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[2][4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.[4]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[4]
Purification of the Labeled Conjugate
Effective removal of unconjugated dye is crucial for accurate downstream applications. Size-exclusion chromatography is a highly effective method for this purpose.
Procedure:
-
Equilibrate the size-exclusion column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the purified conjugate.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP FL (~503 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. A correction factor (CF = A₂₈₀ of the free dye / A_max of the free dye) is used for this.
-
Calculate the concentration of the dye.
-
The DOL is the molar ratio of the dye to the protein.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for labeling a protein with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. abpbio.com [abpbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fluidic.com [fluidic.com]
BDP FL NHS Ester: A Technical Guide to Absorption, Emission, and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties and bioconjugation application of BDP FL NHS Ester, a versatile fluorescent probe. The document details its absorption and emission characteristics, provides structured experimental protocols for its use in labeling primary amines, and offers insights into the characterization of the resulting conjugates.
Core Photophysical and Chemical Properties
BDP FL (BODIPY FL) is a bright, green fluorescent dye known for its high fluorescence quantum yield and sharp emission spectra, making it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1] Its N-hydroxysuccinimide (NHS) ester derivative is a popular tool for covalently attaching the dye to primary amines on proteins, amine-modified oligonucleotides, and other molecules.[2] The resulting conjugates exhibit the dye's favorable spectral properties and are relatively insensitive to solvent polarity and pH changes.[2][3]
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the table below for easy reference. These values are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | 502 - 504 nm | [2][4][5] |
| Maximum Emission Wavelength (λem) | 509 - 514 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | 80,000 - 92,000 M-1cm-1 | [6][7] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | [6][7] |
| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | [2] |
| Molecular Weight | 389.16 g/mol | [2][4] |
| Solubility | Good in DMSO and DMF | [2] |
| Chemical Reactivity | Primary amines | [2] |
| Correction Factor at 280 nm (CF280) | 0.027 | [6] |
Chemical Reaction and Labeling Mechanism
The conjugation of this compound to a primary amine-containing molecule, such as a protein, proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8] The reaction is pH-dependent, with an optimal range of 8.3-8.5, where the primary amines are deprotonated and thus more nucleophilic.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from protein labeling to the characterization of the final conjugate.
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for the covalent labeling of a protein with this compound.
Materials:
-
This compound
-
Protein of interest
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Storage buffer (e.g., Phosphate-Buffered Saline, PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete in the reaction.[1]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]
-
Labeling Reaction:
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture.[1]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[6]
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and consistency of the conjugate.[2]
Materials:
-
Purified BDP FL-labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of BDP FL, approximately 503 nm (Amax).[2]
-
If the absorbance is too high, dilute the sample with the storage buffer and record the dilution factor.
-
-
Calculate Protein Concentration:
-
The absorbance of the BDP FL dye at 280 nm must be accounted for to accurately determine the protein concentration. The corrected protein absorbance (Aprot) is calculated as follows: Aprot = A280 - (Amax × CF280) where CF280 is the correction factor for BDP FL at 280 nm (0.027).[2]
-
The molar concentration of the protein is then calculated using the Beer-Lambert law: [Protein] (M) = Aprot / εprot where εprot is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The molar concentration of the BDP FL dye is calculated using the Beer-Lambert law: [Dye] (M) = Amax / εdye where εdye is the molar extinction coefficient of BDP FL at its absorbance maximum (e.g., 92,000 M-1cm-1).[2]
-
-
Calculate DOL:
-
The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
-
Protocol 3: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of the BDP FL-labeled protein can be determined using the comparative method with a known standard.
Materials:
-
Purified BDP FL-labeled protein conjugate
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the BDP FL-labeled protein and the standard in the same buffer/solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission:
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.
-
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the BDP FL-labeled protein and the standard.
-
Calculate Quantum Yield: The quantum yield of the BDP FL-labeled protein (Φsample) is calculated using the following equation: Φsample = Φstd × (Gradientsample / Gradientstd) × (η2sample / η2std) where Φstd is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for labeling a protein with this compound and characterizing the resulting conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 4. This compound (A270096) | Antibodies.com [antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
BDP FL NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BDP FL N-hydroxysuccinimide (NHS) Ester, a high-performance fluorescent dye crucial for labeling biomolecules in a variety of research and drug development applications. This document details its physicochemical properties, experimental protocols for conjugation, and its application in visualizing cellular signaling pathways.
Core Properties of BDP FL NHS Ester
This compound is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] Its NHS ester functional group facilitates covalent labeling of primary amines on proteins, peptides, and other biomolecules.[2][3] Renowned for its high fluorescence quantum yield and spectral properties that are largely insensitive to pH and solvent polarity, BDP FL serves as an excellent alternative to traditional fluorescein (B123965) (FITC) and other 488 nm dyes like DyLight™ 488 and Cy2™.[4]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 389.16 g/mol | [3][5] |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [2][4][5] |
| CAS Number | 146616-66-2 | [2][5] |
| Excitation Maximum (λex) | ~504 nm | [2] |
| Emission Maximum (λem) | ~514 nm | [2] |
| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Good in DMSO, DMF, DCM | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary amines (-NH₂) | [3] |
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol provides a general guideline for the covalent labeling of proteins, such as antibodies, with this compound. Optimal conditions, including the molar ratio of dye to protein, may require empirical determination for each specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). Buffers containing primary amines, such as Tris, are not recommended as they will compete with the NHS ester reaction. If the protein solution contains interfering substances like sodium azide (B81097) or bovine serum albumin (BSA), they must be removed via dialysis or buffer exchange.
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5. The optimal pH for the NHS ester reaction is within this range.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use high-quality, anhydrous solvents and keep the vial tightly capped.
2. Conjugation Reaction:
-
pH Adjustment: Adjust the pH of the protein solution to the optimal range of 8.3-8.5 by adding the labeling buffer. A common method is to add 1/10th the volume of 1 M sodium bicarbonate, pH 8.3.
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 dye-to-protein molar ratio is often recommended.
-
Initiate Reaction: While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
3. (Optional) Quenching the Reaction:
-
To stop the reaction, a quenching solution like Tris-HCl or lysine (B10760008) can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
4. Purification of the Conjugate:
-
It is essential to remove any unconjugated BDP FL dye from the final product. Gel filtration chromatography is a common and effective method for purifying the labeled protein.
5. Characterization of the Conjugate:
-
Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Visualization of Signaling Pathways
Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying specific target molecules in various applications, including fluorescence microscopy and flow cytometry. BDP FL-labeled antibodies can be used to study cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
The EGFR signaling pathway is critical in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which in turn activates downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.[6]
Immunofluorescence (IF) is a powerful technique to visualize the expression, localization, and activation state of proteins within this pathway.[6] For instance, an antibody specific to phosphorylated EGFR (p-EGFR) can be labeled with this compound. This fluorescently labeled antibody can then be used to stain cells and visualize the activated receptor using fluorescence microscopy.
Caption: EGFR signaling and its visualization workflow.
The diagram above illustrates both the simplified EGFR signaling pathway and the experimental workflow for visualizing the activated receptor using a BDP FL-labeled antibody. The left side depicts the biological cascade, while the right side outlines the key steps in the laboratory procedure, from antibody conjugation to microscopic visualization.
References
- 1. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Applications for PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 3. scilit.com [scilit.com]
- 4. Visualization and quantitation of epidermal growth factor receptor homodimerization and activation with a proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
BDP FL NHS Ester: A Technical Guide to DMSO Solubility and Application
Introduction
BDP FL NHS Ester (BODIPY™ FL N-hydroxysuccinimidyl ester) is a bright, photostable green fluorescent dye widely utilized in biological research for the labeling of primary amines in proteins, peptides, and amine-modified oligonucleotides.[1][2][3] Its fluorescence is characterized by high quantum yield and relative insensitivity to pH and solvent polarity.[3][4][5] A critical aspect of its utility is its solubility in appropriate solvents for the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent of choice for this purpose. This technical guide provides an in-depth overview of the solubility of this compound in DMSO, detailed experimental protocols for its use, and visualizations of key processes.
Quantitative Data: Solubility in DMSO
This compound exhibits good solubility in DMSO, as well as other organic solvents like DMF and dichloromethane.[1][6][7][8] While qualitative descriptions are common, quantitative data and recommended concentrations for stock solutions are available from various suppliers and protocols. This information is summarized in the table below.
| Parameter | Value | Source |
| Qualitative Solubility | Good | [1][6][8] |
| Specific Concentration | 2 mg/mL (clear solution) | |
| Recommended Stock Conc. | 10 mg/mL | [9] |
| Recommended Stock Conc. | 1-5 mM | [9] |
| Recommended Stock Conc. | 10 mM | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound using anhydrous DMSO. The use of anhydrous solvent is crucial to prevent the hydrolysis of the reactive NHS ester group, which would render it inactive.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening. This prevents moisture from condensing on the product.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly until the dye is completely dissolved.[4][10] Gentle warming or sonication may be used to facilitate dissolution if necessary.[10]
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[9][10] For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10]
Protocol 2: General Procedure for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a protein via its primary amine groups.
Materials:
-
Protein of interest
-
This compound stock solution (from Protocol 1)
-
Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quench buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[9]
-
Initiate Labeling Reaction: While gently vortexing, add the this compound stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein.[4][9]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[4][9]
-
Stop Reaction (Optional): The reaction can be stopped by adding a quench buffer to consume any unreacted NHS ester.[9]
-
Purification: Separate the fluorescently labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[9]
Visualizations
Amine Labeling Reaction
The following diagram illustrates the chemical reaction between the N-hydroxysuccinimidyl (NHS) ester of BDP FL and a primary amine on a target molecule, resulting in a stable amide bond.
Caption: Covalent labeling of a primary amine with this compound.
Experimental Workflow for Protein Labeling
This diagram outlines the sequential steps involved in the fluorescent labeling of a protein with this compound, from solution preparation to the final purified product.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound - CAS 146616-66-2 [sigutlabs.com]
- 3. abpbio.com [abpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. Untitled Document [kimnfriends.co.kr]
- 7. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of BDP FL NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of BDP FL N-hydroxysuccinimidyl (NHS) ester, a widely used fluorescent dye for labeling primary amines in proteins, peptides, and other biomolecules. Proper handling and storage of this reagent are critical for successful and reproducible bioconjugation.
Core Concepts: Chemical Reactivity and Instability
BDP FL NHS ester facilitates the formation of a stable amide bond with primary amines through a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a covalent bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
However, the NHS ester is highly susceptible to hydrolysis, a competing reaction with water that cleaves the ester bond, rendering the dye inactive for conjugation. The rate of hydrolysis is significantly influenced by environmental factors, primarily pH and the presence of moisture. Understanding and controlling these factors are paramount to maintaining the reactivity of this compound.
Quantitative Data Summary
The stability of NHS esters is quantifiable, particularly concerning their susceptibility to hydrolysis under different conditions. The following tables summarize key quantitative data related to the stability of NHS esters. While specific data for the BDP FL moiety is limited, the data for the NHS ester functional group is broadly applicable.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 12-24 months | Store desiccated and protected from light.[1][2][3] |
| In Anhydrous DMSO/DMF | -20°C | Up to 1-2 months | Use anhydrous solvent; store in small aliquots.[4][5][6] |
| In Anhydrous DMSO/DMF | -80°C | Up to 1 year | Use anhydrous solvent; store in small aliquots.[5][6] |
| Aqueous Solution | Room Temperature or 4°C | Use immediately | Highly susceptible to hydrolysis.[4] |
Table 2: Effect of pH on NHS Ester Hydrolysis Half-Life
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the aqueous environment.
| pH | Temperature | Half-life of Hydrolysis | Implication for Labeling Reactions |
| 7.0 | 0°C | 4-5 hours | Slower hydrolysis, but amine reactivity is also reduced.[6][7][8] |
| 7.0 | Room Temp. | ~7 hours | Moderate stability, suitable for some applications.[6][9] |
| 8.0 | Room Temp. | ~1 hour | A good balance between amine reactivity and ester stability.[8] |
| 8.3-8.5 | Room Temp. | Optimal Range | Maximizes amine reactivity while minimizing rapid hydrolysis.[4][8][10][11] |
| 8.6 | 4°C | 10 minutes | Significant increase in hydrolysis rate.[6][7][12] |
| >9.0 | Room Temp. | Minutes | Very rapid hydrolysis, unsuitable for efficient labeling.[8][9][13] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stock solution of this compound in an appropriate organic solvent for use in labeling reactions and to ensure its stability during storage.
Materials:
-
This compound (solid)
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5][14][15]
-
Microcentrifuge tubes or amber glass vials
-
Argon or nitrogen gas (optional)
-
Dessicant
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.[5][13]
-
Carefully weigh the desired amount of the solid ester.
-
Dissolve the solid in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mg/mL).[16][17] Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in separate, tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[5][6]
-
For long-term storage, purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.[5][13]
-
Store the aliquots at -20°C for up to 1-2 months or at -80°C for up to a year, protected from light and moisture.[5][6]
Protocol 2: Assessment of this compound Activity via Hydrolysis Assay
Objective: To qualitatively assess the reactivity of a this compound solution by measuring the release of N-hydroxysuccinimide (NHS) upon base-induced hydrolysis.[13]
Materials:
-
This compound solution (in DMSO or DMF)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)[13]
-
0.5-1.0 N Sodium Hydroxide (NaOH)[13]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the this compound in the amine-free buffer. If the stock is in DMSO/DMF, ensure the final organic solvent concentration is low (e.g., <10%).
-
Prepare a blank control containing the same concentration of buffer and organic solvent.
-
Measure the initial absorbance of the this compound solution at 260 nm (A_initial), using the blank to zero the spectrophotometer.[13]
-
To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH.[13][18]
-
Mix quickly by vortexing for a few seconds.
-
Immediately measure the absorbance at 260 nm again (A_final).[13]
Interpretation:
-
Active NHS Ester: A significant increase in absorbance will be observed after the addition of NaOH (A_final >> A_initial). This is due to the release of NHS, which has a strong absorbance at 260 nm.[13]
-
Inactive (Hydrolyzed) NHS Ester: There will be little to no increase in absorbance after adding NaOH (A_final ≈ A_initial), indicating that the NHS ester has already been hydrolyzed.[13]
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A typical workflow for labeling biomolecules.
Caption: Key factors influencing this compound stability.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 15. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to BDP FL NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a bright, photostable, and amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY™) family. Its exceptional spectral properties, including a high fluorescence quantum yield and sharp emission peaks, make it a superior alternative to traditional green fluorescent dyes like fluorescein (B123965) (FITC).[1][2] this compound is characterized by its relative insensitivity to changes in pH and solvent polarity, ensuring reliable performance across a range of experimental conditions.[3] This technical guide provides a comprehensive overview of the quantitative properties of this compound, detailed experimental protocols for its use in bioconjugation and for the determination of its quantum yield, and a discussion of its application in studying cellular signaling pathways.
Core Photophysical and Chemical Properties
The performance of this compound in fluorescence-based applications is dictated by its inherent photophysical and chemical characteristics. These properties are crucial for designing experiments, selecting appropriate instrumentation, and interpreting results.
| Property | Value | Reference(s) |
| Quantum Yield (Φ) | 0.95 | [4] |
| Excitation Maximum (λex) | 502-503 nm | [5][] |
| Emission Maximum (λem) | 509-511 nm | [5][] |
| Molar Extinction Coeff. (ε) | 92,000 cm⁻¹M⁻¹ | [] |
| Molecular Weight | 389.2 g/mol | [] |
| Chemical Reactivity | Primary Amines | [7] |
| Solubility | Good in DMSO, DMF, Dichloromethane | [4][] |
| Storage Conditions | -20°C, protected from light, desiccated | [8] |
Experimental Protocols
I. Covalent Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein, such as an antibody.
A. Materials
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography, Sephadex G-25)
-
Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
B. Protocol
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] For example, dissolve ~0.4 mg of this compound in 100 µL of DMSO. The NHS ester solution should be used immediately.[]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[10] For antibodies, a 15:1 dye-to-antibody molar ratio is often recommended.[11]
-
While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[10] Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to avoid protein denaturation.[10]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]
-
-
Quenching the Reaction (Optional):
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.[]
-
Equilibrate the column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~503 nm).[]
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[11][]
-
Caption: Workflow for the covalent labeling of a protein with this compound.
II. Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield of a compound can be determined relative to a well-characterized standard with a known quantum yield.[10] This method is based on the comparison of the integrated fluorescence intensities and the absorbance values of the sample and the standard.[3]
A. Materials
-
This compound
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[9]
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer (for fluorescence measurements)
-
High-purity solvent (e.g., ethanol)
-
Quartz cuvettes (1 cm path length)
B. Protocol
-
Solution Preparation:
-
Prepare a stock solution of this compound and the quantum yield standard in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
-
Absorbance Measurement:
-
Using the spectrophotometer, measure the absorbance of each dilution of the sample and the standard at a fixed excitation wavelength (e.g., 488 nm).
-
-
Fluorescence Measurement:
-
Using the fluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard.
-
The quantum yield of the this compound can be calculated using the following equation:[9]
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
If the same solvent is used for both the sample and the standard, the equation simplifies to:
Φ_sample = Φ_std * (m_sample / m_std)
-
-
Application in Signaling Pathway Analysis: Apoptosis Detection
BDP FL and its derivatives can be conjugated to biomolecules to probe cellular processes.[1] A prominent example is the use of BDP FL-conjugated Annexin V to detect apoptosis (programmed cell death).
During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[13] Annexin V is a protein that has a high affinity for PS in the presence of calcium ions.[13] By conjugating BDP FL to Annexin V, researchers can fluorescently label apoptotic cells for detection by methods such as flow cytometry and fluorescence microscopy.[13]
Caption: Detection of apoptosis using BDP FL-Annexin V.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent. Include untreated cells as a negative control.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer containing BDP FL-Annexin V and a viability dye such as Propidium Iodide (PI). PI is a nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Will be negative for both BDP FL-Annexin V and PI.
-
Early apoptotic cells: Will be positive for BDP FL-Annexin V and negative for PI.
-
Late apoptotic/necrotic cells: Will be positive for both BDP FL-Annexin V and PI.
-
Conclusion
This compound is a high-performance fluorescent probe with exceptional photophysical properties, making it a valuable tool for researchers in various fields. Its high quantum yield, photostability, and straightforward conjugation chemistry enable the development of robust and sensitive assays for the study of proteins, cellular pathways, and other biological phenomena. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the effective utilization of this compound in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. edinst.com [edinst.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 13. bosterbio.com [bosterbio.com]
Navigating the Fluorescent Landscape: A Technical Guide to BDP FL and BODIPY FL NHS Esters
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of biological research and drug development, the precise labeling and tracking of molecules are paramount. Fluorescent probes are indispensable tools in this endeavor, and among the most prominent are those based on the boron-dipyrromethene (BODIPY) core structure. This technical guide provides an in-depth exploration of two commonly encountered yet often confusingly named amine-reactive dyes: BDP FL NHS Ester and BODIPY FL NHS Ester. We will clarify their relationship, detail their chemical and spectral properties, provide comprehensive experimental protocols, and illustrate key workflows.
BDP FL vs. BODIPY FL: A Clarification of Nomenclature
A frequent point of confusion for researchers is the distinction between this compound and BODIPY FL NHS Ester. It is crucial to understand that these are two names for the identical chemical compound .
-
BODIPY™ is a registered trademark of Thermo Fisher Scientific (originating from Molecular Probes, Inc.).
-
BDP® is a registered trademark of Lumiprobe Corporation.
Both designations refer to the same fluorescent dye molecule, which is chemically known as 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionic Acid, Succinimidyl Ester. The shared Chemical Abstracts Service (CAS) number for both products is 146616-66-2 .[1][2][3][4][5][6] Therefore, the technical data, experimental protocols, and applications described in this guide are applicable to the product regardless of the trademarked name under which it is sold. The primary difference lies in the supplier and any proprietary formulations or quality control standards they may employ.
Core Chemical and Physical Properties
The BODIPY FL core is renowned for its exceptional photophysical properties, making it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[6][7][8][9][10][11]
Key Attributes:
-
High Photostability: BDP FL exhibits significantly greater resistance to photobleaching compared to fluorescein, enabling longer and more intense imaging experiments.[8][12]
-
Environmental Insensitivity: Its fluorescence is largely unaffected by changes in pH and solvent polarity, ensuring more stable and reproducible signals in diverse experimental conditions.[1][10]
-
High Quantum Yield: The rigid bicyclic structure of the BODIPY core minimizes non-radiative decay pathways, resulting in exceptionally bright fluorescence.[8][12][13]
-
Narrow Emission Spectra: BDP FL has a sharp and well-defined emission peak, which is highly advantageous for multicolor imaging applications as it reduces spectral overlap.[8][10][12]
-
Hydrophobicity: The dye possesses unique hydrophobic properties, making it ideal for staining lipids, membranes, and other lipophilic compounds.[9][10]
Quantitative Data Summary
For ease of comparison and experimental design, the key quantitative parameters for BDP FL / BODIPY FL NHS Ester are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Citations |
| CAS Number | 146616-66-2 | [1][2][4][5] |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [2][3][5][6] |
| Molecular Weight | 389.16 g/mol | [3] |
| Appearance | Orange solid / Light orange to very dark red powder | [8] |
| Solubility | Good in DMSO, DMF, Dichloromethane; Limited in water | [2][6][8] |
Table 2: Spectroscopic Properties
| Property | Value | Citations |
| Excitation Maximum (λex) | 502 - 504 nm | [1][2][4] |
| Emission Maximum (λem) | 510 - 514 nm | [2][4] |
| Molar Extinction Coefficient (ε) | ~82,000 - 92,000 M⁻¹cm⁻¹ | [6][8][13] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [8][13] |
Experimental Protocols
The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue).[14]
Preparation of Stock Solution
-
Allow the vial of BDP FL / BODIPY FL NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[15]
-
Vortex the solution until the dye is completely dissolved.
-
This stock solution should be prepared fresh and used immediately, as the NHS ester is susceptible to hydrolysis.
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins, such as antibodies. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
BDP FL / BODIPY FL NHS Ester stock solution (from 4.1)
-
Labeling Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5. (Phosphate buffer can also be used). Avoid buffers containing primary amines like Tris or glycine.[16]
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
Dissolve the protein to be labeled in the labeling buffer at a concentration of 2-10 mg/mL.[1][16]
-
Calculate the required amount of NHS ester. A 10-fold molar excess of dye to protein is a common starting point for optimization.[1]
-
While gently vortexing the protein solution, slowly add the calculated volume of the NHS ester stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1]
-
To stop the reaction, you can optionally add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM.
-
Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).[15]
-
Collect the fractions containing the brightly colored, labeled protein. The free dye will travel more slowly through the column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~503 nm).
-
Store the labeled conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
Visualizations of Workflows and Pathways
Diagram 1: Protein Labeling Workflow
The following diagram illustrates the general workflow for conjugating the NHS ester dye to a protein.
Caption: Workflow for labeling a protein with BDP FL / BODIPY FL NHS ester.
Diagram 2: Amine-Reactive Labeling Chemistry
This diagram illustrates the chemical reaction between the NHS ester and a primary amine on a biomolecule.
Caption: Reaction mechanism of NHS ester with a primary amine.
Applications in Research and Drug Development
The exceptional properties of BDP FL / BODIPY FL make it a versatile tool for a wide range of applications:
-
Fluorescence Microscopy and Live-Cell Imaging: Its brightness and photostability are ideal for high-resolution imaging of labeled proteins, lipids, and other cellular structures.[1]
-
Flow Cytometry: The strong fluorescent signal allows for clear identification and sorting of labeled cell populations.
-
Immunoassays: Used to label antibodies for sensitive detection of antigens in various assay formats.[1]
-
Fluorescence Polarization (FP) Assays: The relatively long excited-state lifetime of the dye is beneficial for FP-based assays that monitor molecular interactions, which is valuable in drug screening.[10]
-
Protease Substrate Synthesis: The dye can be used to create quenched substrates that become fluorescent upon enzymatic cleavage, enabling the study of protease activity.[1][4]
Conclusion
This compound and BODIPY FL NHS Ester are identical, highly versatile, amine-reactive fluorescent dyes. Their superior photostability, high quantum yield, and insensitivity to environmental factors make them an excellent choice over traditional fluorophores for a multitude of applications in research and drug development. By understanding their properties and following robust labeling protocols, researchers can effectively harness the power of this fluorophore to achieve sensitive and reliable results in their experimental endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C18H18BF2N3O4 | CID 15410442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS 146616-66-2 [sigutlabs.com]
- 7. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 8. This compound (A270096) | Antibodies.com [antibodies.com]
- 9. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. abpbio.com [abpbio.com]
- 11. abpbio.com [abpbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. BODIPY™ 493/503 (4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene) 10 mg [thermofisher.com]
- 15. trademarkia.com [trademarkia.com]
- 16. trademarks.justia.com [trademarks.justia.com]
BDP FL NHS Ester: A Technical Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent probe widely utilized in biological research.[1] Belonging to the boron-dipyrromethene (BODIPY) class of dyes, it is renowned for its bright, green fluorescence, exceptional photostability, and a high fluorescence quantum yield, often approaching 1.0 even in aqueous environments.[2][3] Its spectral properties are notably insensitive to changes in pH and solvent polarity, ensuring consistent and reliable performance across diverse experimental conditions.[4][5] These characteristics make BDP FL an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1][5][6] The N-hydroxysuccinimidyl (NHS) ester moiety enables the covalent attachment of the BDP FL dye to primary amines (R-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules, making it a versatile tool for fluorescent labeling.[7][8]
Core Properties and Data
The performance of a fluorophore is defined by its photophysical properties. BDP FL exhibits superior brightness and stability, which are critical for sensitive detection and high-resolution imaging applications.
Quantitative Photophysical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~502-505 nm | [1][3][4][9][10] |
| Emission Maximum (λem) | ~509-514 nm | [1][3][9][10] |
| Molar Extinction Coefficient (ε) | >80,000 - 92,000 cm⁻¹M⁻¹ | [1][2][3][8] |
| Fluorescence Quantum Yield (Φ) | ~0.97 - 1.0 | [1][2][6] |
| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | [3][5][11] |
| Molecular Weight | 389.16 g/mol | [3][6][8][12] |
| Correction Factor (CF280) | 0.027 | [1][6] |
Key Applications and Experimental Protocols
This compound is a versatile tool for a variety of biological applications, primarily centered around the fluorescent labeling of biomolecules for detection and tracking.
Protein and Antibody Labeling
The most common application of this compound is the covalent labeling of proteins and antibodies.[7] The NHS ester reacts with primary amines, predominantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, to form stable amide bonds.[7]
This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.
Materials:
-
This compound[3]
-
IgG Antibody (or protein of interest) in an amine-free buffer (e.g., PBS or 0.1-0.2 M sodium bicarbonate buffer, pH 8.3-8.5)[8]
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification[3]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 7.4-8.5 or Glycine[7]
Procedure:
-
Protein Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.[3][4][13] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete in the reaction.[13]
-
Adjust the pH of the protein solution to 8.0-8.5 to ensure the primary amines are deprotonated and reactive.[]
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][13]
-
Immediately before use, prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[4][7] For example, dissolve ~0.4 mg of this compound (MW 389.16) in 100 µL of DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM dye stock solution. A starting point of a 10:1 to 15:1 molar ratio of dye-to-antibody is recommended, which should be optimized for each specific protein.[4][7]
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation.[3]
-
Incubate the reaction for 60 minutes to 2 hours at room temperature, protected from light.[3][4]
-
-
Quenching Reaction (Optional):
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).[3]
-
The labeled protein conjugate will typically be in the first colored fractions that elute from the column.[3] Unconjugated dye will be removed as it has a lower molecular weight.[15]
-
-
Characterization (Degree of Labeling - DOL):
-
The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
-
A_max: Absorbance of the conjugate at the dye's absorption maximum (~503 nm).
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[7]
-
ε_dye: Molar extinction coefficient of the dye at λ_max (~92,000 M⁻¹cm⁻¹).[1]
-
CF_280: Correction factor for the dye's absorbance at 280 nm (0.027 for BDP FL).[1][6]
-
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent and storing at -20°C.[1]
-
Fluorescence Microscopy
BDP FL conjugates are widely used for imaging cellular components.[16] Its high brightness and photostability are ideal for visualizing the localization and dynamics of labeled proteins or for staining specific organelles or structures like lipids and membranes.[5][16][][18]
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.[3]
-
Labeling:
-
Prepare a working solution of the BDP FL-conjugated probe (e.g., labeled antibody or ligand) in a pre-warmed, phenol (B47542) red-free culture medium. The optimal concentration needs to be determined empirically but often ranges from 0.1 to 2 µM.[3]
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]
-
-
Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound conjugate.[3]
-
Imaging: Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation ~488 nm, Emission ~510-540 nm).[18]
Flow Cytometry
The sharp emission spectrum and high quantum yield of BDP FL make it an excellent choice for flow cytometry, allowing for sensitive detection and quantification of cell surface or intracellular targets.[3][19]
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in a cold flow cytometry staining buffer (e.g., PBS with 1-2% FBS) at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Staining:
-
Add the BDP FL-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.[3]
-
-
Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibody.[3]
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer.[3]
-
Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for the green channel.[3]
Visualizing Workflows and Applications
Diagrams can clarify complex experimental processes and conceptual relationships. The following are generated using Graphviz (DOT language) to illustrate key workflows.
Protein Labeling and Purification Workflow
Conceptual Workflow: Tracking Receptor Internalization
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. This compound (A270096) | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 11. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 12. BODIPY FL-NHS ester ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. Application of the Fluorescent Dye BODIPY in the Study of Lipid Dynamics of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
BDP FL NHS Ester: A Comprehensive Technical Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of biological research and drug development, the precise visualization and tracking of proteins are paramount. Fluorescent labeling has emerged as an indispensable tool, and the choice of fluorophore can significantly impact the quality and reliability of experimental outcomes. BDP FL NHS Ester (BODIPY® FL N-hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent dye that has gained prominence as a superior alternative to traditional green-emitting fluorophores like fluorescein (B123965) (FITC). This technical guide provides an in-depth overview of this compound, its properties, detailed protocols for protein labeling, and a comparative analysis with other common dyes, empowering researchers to optimize their protein conjugation strategies.
This compound belongs to the boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their exceptional photophysical properties. These include high fluorescence quantum yields, sharp excitation and emission spectra, and a relative insensitivity to environmental factors such as pH and solvent polarity.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines (-NH₂) present on proteins, primarily on the N-terminus and the side chains of lysine (B10760008) residues, forming a stable amide bond.[3][4][5]
Core Properties and Advantages of this compound
This compound offers several distinct advantages over other fluorescent dyes, making it an excellent choice for a wide array of applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.
-
High Quantum Yield: BDP FL exhibits a high fluorescence quantum yield, often approaching 1.0, which contributes to its exceptional brightness.[6][7]
-
Photostability: It is significantly more photostable than fluorescein, enabling longer exposure times and more robust imaging experiments without significant signal loss.[8][9]
-
pH Insensitivity: Unlike fluorescein, the fluorescence of BDP FL is not quenched at acidic pH, providing more reliable and consistent signals in varying cellular environments.[1][7]
-
Narrow Emission Spectrum: The dye possesses a narrow emission bandwidth, which reduces spectral overlap in multicolor imaging experiments and can lead to a higher peak intensity.[8][9][10]
-
Hydrophobicity: Its unique hydrophobic properties make it ideal for staining lipids, membranes, and other lipophilic structures.[1]
-
Low Molecular Weight: The relatively low molecular weight of this compound minimizes potential steric hindrance and perturbation of the labeled protein's function.[9][10]
Quantitative Data Summary
For a direct comparison, the following tables summarize the key quantitative properties of this compound and its common alternatives.
Table 1: Spectroscopic Properties of this compound and Common Alternatives
| Property | This compound | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester |
| Excitation Maximum (nm) | ~502 - 504[1][4][11] | ~495[] | ~493[13][14] |
| Emission Maximum (nm) | ~509 - 514[4][6][11] | ~519[] | ~518[13][14] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~80,000 - 92,000[4][6][10] | ~71,000 - 73,000[15] | ~70,000[13][14] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0[6][7] | ~0.92[15] | High[13] |
| Brightness (ε x Φ) | ~72,000 - 92,000 | ~65,320 - 67,160 | High |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄[6][10][11] |
| Molecular Weight ( g/mol ) | ~389.16 - 389.2[4][10][11] |
| Solubility | Good in organic solvents (DMF, DMSO, Dichloromethane); Limited in water[6][10] |
| Storage Conditions | -20°C, protected from light and moisture[1][9][11] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[16][17]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[5][11]
-
Labeling Reaction:
-
Calculate the required amount of this compound. A molar excess of 8 to 20-fold of the dye to the protein is a common starting point for mono-labeling.[16][17]
-
Add the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5][11]
-
-
Quench Reaction (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[8]
-
Purification of Labeled Protein: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against a suitable buffer.[17]
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).
-
Store the labeled protein at 4°C for short-term and -20°C for long-term storage, protected from light.[11]
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is a critical parameter to ensure the quality and consistency of the labeled protein.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength (λₘₐₓ) of BDP FL (~503 nm) (Aₘₐₓ).
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)
-
ε_dye is the molar extinction coefficient of this compound (~92,000 M⁻¹cm⁻¹).
-
-
Calculate the corrected protein absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP FL, this is typically around 0.027).[6]
-
-
Calculate the protein concentration: Protein Concentration (M) = A₂₈₀_corrected / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
The following diagrams illustrate key processes and workflows related to this compound protein labeling.
Caption: Chemical reaction of this compound with a protein.
Caption: General workflow for protein labeling with this compound.
Caption: Troubleshooting guide for low protein labeling efficiency.
Conclusion
This compound stands out as a high-performance fluorescent dye for protein labeling, offering significant advantages in terms of brightness, photostability, and environmental insensitivity. Its robust chemical properties and straightforward labeling protocol make it an invaluable tool for researchers and scientists in various fields. By understanding its core characteristics and following optimized experimental procedures, professionals in drug development and life sciences can achieve reliable and high-quality fluorescently labeled proteins for a multitude of applications, ultimately leading to more accurate and reproducible experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. This compound (A270096) | Antibodies.com [antibodies.com]
- 7. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound - CAS 146616-66-2 [sigutlabs.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to BDP FL NHS Ester: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BDP FL NHS Ester, a widely used amine-reactive fluorescent dye. It details the core mechanism of action, provides quantitative data for experimental design, outlines detailed protocols for key applications, and includes visual diagrams to facilitate understanding.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary function of this compound is to covalently attach the bright and photostable BDP FL fluorophore to biomolecules.[1][2] This is achieved through a well-established chemical reaction known as nucleophilic acyl substitution.[3] The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (-NH2) found on proteins, peptides, amine-modified oligonucleotides, and other molecules.[1][4][]
The reaction proceeds as follows:
-
Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the NHS ester.[3][4]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[3]
-
Release of NHS and Amide Bond Formation: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent amide bond between the BDP FL dye and the biomolecule.[1][3]
This reaction is highly efficient and specific for primary amines, making this compound a valuable tool for fluorescently labeling biological targets.[1][6] The resulting BDP FL-conjugates exhibit bright fluorescence with a narrow emission bandwidth, making them suitable for a variety of fluorescence-based assays.[1]
Quantitative Data for Experimental Design
Successful bioconjugation with this compound requires careful consideration of its physicochemical properties and the reaction conditions. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ |
| Molecular Weight | 389.16 g/mol [1][7] |
| Excitation Maximum (λex) | 503 nm[1][7][8] |
| Emission Maximum (λem) | 509 nm[1][7][8] |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹[7][8] |
| Fluorescence Quantum Yield (Φ) | 0.97[7] |
| Solubility | Good in organic solvents (DMSO, DMF); Limited in water[7][8][9] |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5[3][4] | Optimal labeling is often achieved at pH 8.3-8.5.[3][10] Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester increases.[4] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate)[3][10] | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester.[11][12] |
| Molar Excess of Dye | 5- to 20-fold over the biomolecule[3][4] | This is a starting point and should be optimized for the specific application to achieve the desired degree of labeling (DOL). |
| Reaction Time | 1 - 2 hours at room temperature or 2 hours to overnight at 4°C[3][4] | Longer incubation times may be necessary for less reactive proteins or when using lower molar excesses of the dye. |
| Temperature | Room temperature or 4°C[3][4] | Performing the reaction at 4°C can help to minimize hydrolysis of the NHS ester, particularly during longer incubation periods. |
Key Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Labeling of Proteins and Antibodies
This protocol provides a general procedure for labeling proteins, including antibodies, with this compound.
Materials:
-
Protein or antibody solution (1-10 mg/mL in amine-free buffer)[3]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][4]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) (optional)[11]
-
Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[12]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[4]
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove the unreacted this compound and the NHS byproduct by size-exclusion chromatography or dialysis.[12]
-
Load the reaction mixture onto a pre-equilibrated size-exclusion column.
-
Elute the protein-dye conjugate with an appropriate buffer (e.g., PBS). The labeled protein will typically elute first as a colored band.
-
Collect the fractions containing the purified conjugate.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~503 nm).
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol describes the labeling of oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.091 M sodium borate, pH 8.5)
-
Purification supplies (e.g., ethanol (B145695) for precipitation, HPLC system)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer.
-
-
Prepare the this compound Stock Solution:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Perform the Conjugation Reaction:
-
Add the this compound stock solution to the oligonucleotide solution. A molar excess of the dye is typically used.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle shaking.
-
-
Purify the Labeled Oligonucleotide:
-
The excess, unreacted dye can be removed by methods such as ethanol precipitation or reverse-phase HPLC. For many applications, precipitation is sufficient to remove the majority of the free dye.
-
Visualizing the Process
Diagrams can aid in understanding the chemical reactions and experimental workflows. The following are representations created using the DOT language.
Conclusion
This compound is a powerful tool for fluorescently labeling biomolecules for a wide array of research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][6] Its superior photostability and brightness compared to traditional fluorescein (B123965) derivatives make it an excellent choice for demanding imaging experiments.[1] By understanding the core mechanism of action and carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and reproducible bioconjugation, enabling the visualization and quantification of their molecules of interest.
References
- 1. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 2. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound (A270096) | Antibodies.com [antibodies.com]
- 8. This compound - CAS 146616-66-2 [sigutlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
BDP FL NHS Ester: An In-depth Technical Guide to Photostability for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability and photophysical properties of BDP FL NHS Ester, a high-performance fluorescent dye. This compound has emerged as a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC) for applications demanding high photostability and brightness. This guide presents quantitative data, detailed experimental protocols, and logical workflows to enable researchers to effectively utilize this robust fluorescent label in their work.
Core Photophysical and Photostability Properties
This compound, belonging to the boron-dipyrromethene (BODIPY) class of dyes, exhibits exceptional photophysical properties that contribute to its superior performance in fluorescence-based applications.[1] Its rigid molecular structure and inherent resistance to photochemical degradation make it significantly more photostable than traditional dyes like fluorescein.[2]
Key Performance Characteristics
This compound is characterized by a high fluorescence quantum yield, often approaching 1.0, which contributes to its bright signal.[][4] Unlike fluorescein, its fluorescence is relatively insensitive to solvent polarity and pH.[5] These properties, combined with its enhanced photostability, make it an ideal choice for demanding applications such as single-molecule imaging and long-term live-cell tracking.[1][6]
Quantitative Data Summary
The following tables summarize the key photophysical and photostability properties of this compound, with a comparison to the widely used but less stable fluorescein (FITC).
| Parameter | This compound | Fluorescein (FITC) | Reference |
| Excitation Maximum (λex) | ~503 nm | ~494 nm | [] |
| Emission Maximum (λem) | ~509 nm | ~518 nm | [] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | [] |
| Fluorescence Quantum Yield (Φf) | ~0.9 - 1.0 | ~0.92 (in 0.1 M NaOH) | [][4] |
| Photostability | High | Low to Moderate | [2][6] |
While a specific photobleaching quantum yield (Φb) for this compound is not widely reported in a standardized format, qualitative and comparative studies consistently demonstrate its significantly higher resistance to photobleaching compared to fluorescein. The photostability of BODIPY dyes, in general, is markedly superior to that of fluorescein.
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for labeling proteins with this compound and for measuring its photostability.
Protein Labeling with this compound
This protocol describes the covalent labeling of proteins with primary amines (e.g., lysine (B10760008) residues) using this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add the dye stock solution at a molar ratio of 10:1 to 20:1 (dye:protein). This ratio may need to be optimized for your specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
Caption: Workflow for covalent labeling of proteins with this compound.
Measurement of Photobleaching Half-Life (t1/2)
This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.
Materials:
-
This compound labeled sample (e.g., immobilized on a microscope slide)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare a sample of the BDP FL-labeled molecule immobilized on a microscope slide to prevent diffusion.
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).
-
Image Acquisition:
-
Select a region of interest (ROI) on the sample.
-
Acquire a time-lapse series of images with continuous illumination at a constant intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without the dye.
-
Normalize the background-corrected intensity values to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Caption: Experimental workflow for determining the photobleaching half-life.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield (Φb) represents the probability that a dye molecule will be photodegraded per absorbed photon. A lower Φb indicates higher photostability. This protocol describes a method for its determination.
Materials:
-
Spectrofluorometer or fluorescence microscope with a calibrated light source
-
UV-Vis spectrophotometer
-
Solution of this compound of known concentration
-
Reference standard with a known Φb (optional, for relative measurements)
Procedure:
-
Sample Preparation: Prepare an optically dilute solution of this compound with an absorbance of < 0.05 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of the solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.
-
Data Analysis:
-
The rate of photobleaching can be determined by fitting the fluorescence decay to an exponential function.
-
The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = (Number of photobleached molecules) / (Number of absorbed photons)
-
Conclusion
This compound offers a significant advantage over traditional green fluorescent dyes due to its exceptional photostability and bright fluorescence.[2][7] For researchers and drug development professionals engaged in fluorescence-based assays, particularly those requiring long-term or quantitative imaging, this compound provides a reliable and robust tool. The experimental protocols provided in this guide offer a framework for the successful application and characterization of this high-performance fluorophore.
References
BDP FL NHS Ester: A Comprehensive Technical Guide for Researchers
CAS Number: 146616-66-2
This in-depth technical guide provides a comprehensive overview of BDP FL NHS Ester, a versatile fluorescent dye widely used in life sciences research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and experimental protocols.
Core Properties and Technical Data
This compound is a bright, photostable, and amine-reactive fluorescent dye belonging to the BODIPY™ family. Its spectral characteristics, similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488, make it an excellent choice for various fluorescence-based applications. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient covalent labeling of primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value |
| CAS Number | 146616-66-2 |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ |
| Molecular Weight | 389.16 g/mol |
| Excitation Maximum (λex) | ~503 nm |
| Emission Maximum (λem) | ~509 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.97 |
| Solubility | Good in DMSO, DMF, and other organic solvents |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protein and Antibody Labeling
This protocol describes the covalent labeling of proteins and antibodies with this compound.
Materials:
-
Protein or antibody of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
Quenching reagent (optional, e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
Procedure:
-
Preparation of Protein/Antibody Solution:
-
Dissolve the protein or antibody in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, dissolve approximately 0.4 mg of this compound in 100 µL of anhydrous solvent. Vortex to ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
For optimal labeling, a molar excess of the dye is required. A starting point of a 10- to 20-fold molar excess of this compound to the protein/antibody is recommended. The optimal ratio should be determined empirically for each specific biomolecule.
-
Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent can be added. Add 1 M Tris-HCl, pH 8.5, to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Conjugate:
-
Separate the labeled protein/antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein/antibody.
-
Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~503 nm (for BDP FL).
-
Labeling of Amine-Modified Oligonucleotides
This protocol outlines the procedure for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Gently vortex the mixture to ensure it is well-mixed.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye using a suitable method such as High-Performance Liquid Chromatography (HPLC).
-
Applications and Visualizations
This compound is a valuable tool for a wide range of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy. Its bright and stable fluorescence allows for the visualization of cellular structures and dynamic processes.
Visualizing P-Glycoprotein (P-gp) Expression in Multidrug Resistant Cells
This compound can be used to label molecules that bind to specific cellular targets, such as the P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. By conjugating BDP FL to a P-gp targeting moiety, researchers can visualize the expression and localization of P-gp in live or fixed cells.
Visualization of P-glycoprotein (P-gp) expression and drug efflux in a cancer cell.
Workflow for Antibody Labeling and Immunofluorescence
The following diagram illustrates a typical experimental workflow for labeling an antibody with this compound and its subsequent use in immunofluorescence to visualize a target protein within a cell.
Experimental workflow for antibody labeling and immunofluorescence using this compound.
Conclusion
This compound is a high-performance fluorescent probe with exceptional photophysical properties, making it an invaluable tool for labeling a wide range of biomolecules. Its bright, stable fluorescence and straightforward conjugation chemistry enable researchers to visualize and track biological processes with high sensitivity and resolution. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the successful implementation of this compound in various research and development settings.
References
Methodological & Application
BDP FL NHS Ester: A Comprehensive Guide to Protein Labeling
Abstract
This document provides a detailed protocol for the covalent labeling of proteins with BDP FL NHS Ester, a bright and photostable green fluorescent dye. Beloning to the boron-dipyrromethene (BODIPY) class of fluorophores, BDP FL is an excellent tool for a variety of biological research applications due to its high fluorescence quantum yield and sharp emission spectrum.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the labeling procedure, from reagent preparation to post-labeling purification and analysis.
Introduction
This compound is a highly efficient amine-reactive fluorescent dye used for covalently attaching the BDP FL fluorophore to proteins and other biomolecules.[2] The N-hydroxysuccinimidyl (NHS) ester functional group reacts specifically with primary amines (R-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[3][4] This labeling method is widely employed in various applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[5] BDP FL serves as a superior replacement for traditional fluorescein-based dyes like FITC, offering enhanced photostability and a fluorescence signal that is less sensitive to pH changes.[3][6]
Chemical Properties and Spectral Data
BDP FL is characterized by its bright green fluorescence, with excitation and emission maxima comparable to fluorescein (B123965) and Alexa Fluor™ 488.[3] Its narrow emission bandwidth contributes to brighter signals, particularly when using monochromator-based detection instruments.[6] The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [2] |
| Molecular Weight | 389.16 g/mol | [3] |
| Excitation Maximum (λex) | 502-504 nm | [2][3] |
| Emission Maximum (λem) | 509-514 nm | [2][6] |
| Extinction Coefficient | 85,000 - 92,000 M⁻¹cm⁻¹ | [2][6] |
| Fluorescence Quantum Yield | 0.97 | [6] |
| Solubility | DMSO, DMF, DCM | [2][3] |
| Chemical Reactivity | Primary Amines | [3] |
Protein Labeling Protocol
This protocol outlines a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Storage Buffer (e.g., Phosphate-Buffered Saline - PBS)
Experimental Workflow
Caption: Experimental workflow for protein labeling with this compound.
Step-by-Step Procedure
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[4] This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of dye to protein is a good starting point for optimization.[1]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1] This will react with any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the protein with an appropriate storage buffer, such as PBS.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~503 nm).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine on a protein.
Applications in Research
The covalent labeling of proteins with this compound enables a wide array of applications in biological research:
-
Fluorescence Microscopy: Labeled proteins, such as antibodies, can be used to visualize specific cellular structures and targets.[5]
-
Flow Cytometry: Facilitates the identification and quantification of cell populations based on the fluorescence of labeled antibodies bound to cell surface markers.[5]
-
Live-Cell Imaging: The photostability of BDP FL makes it suitable for tracking the dynamics of labeled proteins in living cells over time.[5]
-
Fluorescence Polarization Assays: The relatively long excited-state lifetime of BDP FL is advantageous for studying molecular interactions.[3]
Storage and Handling
-
This compound (Solid): Store at -20°C, protected from light and moisture.[3] Can be stored for up to one year.[7]
-
Dye Stock Solution: Prepare fresh before each use. If short-term storage is necessary, store at -20°C, desiccated and protected from light.
-
Labeled Protein: Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles by aliquoting the labeled protein.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester) | - Use fresh, anhydrous DMSO or DMF. - Prepare dye stock solution immediately before use. |
| - Competing amines in the buffer | - Ensure the reaction buffer is free of Tris, glycine, or other primary amines. | |
| - Incorrect pH of the reaction buffer | - Adjust the pH of the reaction buffer to 8.3-8.5 for optimal reactivity.[8] | |
| Protein Precipitation | - High concentration of organic solvent | - Keep the volume of the dye stock solution added to the protein solution to a minimum (typically ≤10% of the total reaction volume). |
| - Hydrophobicity of the dye | - Consider using a BDP FL variant with a PEG spacer to increase the water solubility of the conjugate. | |
| High Background Fluorescence | - Incomplete removal of unreacted dye | - Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column or performing dialysis. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 3. abpbio.com [abpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fluidic.com [fluidic.com]
Application Note and Protocols for Labeling Antibodies with BDP FL NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled antibodies are crucial tools in a multitude of biological research and diagnostic applications, including flow cytometry, fluorescence microscopy, and various immunoassays.[1] The selection of a suitable fluorophore is paramount for achieving sensitive and reliable results. BDP FL, a borondipyrromethene dye, presents a superior alternative to traditional fluorescein (B123965) (FITC), offering enhanced photostability, a high fluorescence quantum yield, and spectral properties that are largely insensitive to pH and solvent polarity.[1][2][3][4]
This document provides a detailed protocol for the covalent conjugation of BDP FL N-hydroxysuccinimidyl (NHS) ester to antibodies. The most common method for labeling proteins involves the reaction of an amine-reactive dye with primary amines (-NH2) present on the protein.[1][5] In antibodies, these primary amines are found at the N-terminus of each polypeptide chain and on the side chains of lysine (B10760008) residues, making them readily accessible for conjugation.[1][5] The NHS ester functional group reacts with these primary amines under mild, slightly alkaline conditions (pH 7.2-9) to form a stable, covalent amide bond.[5] This application note outlines the procedures for antibody preparation, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling (DOL).
Materials and Reagents
-
Antibody: Purified antibody in an amine-free buffer (e.g., PBS). The antibody solution should be free of protein stabilizers like BSA and preservatives like sodium azide (B81097) which can interfere with the reaction.[6] A concentration of 2-10 mg/mL is recommended.[7][8]
-
BDP FL NHS Ester: Store at -20°C, desiccated and protected from light.[2][3][9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, amine-free solvent for dissolving the this compound.[1][10]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[10] Amine-containing buffers like Tris are not recommended as they compete in the reaction.[5][10]
-
Quenching Solution (Optional): 1 M Tris-HCl or Glycine, pH 8.5, to stop the reaction.[7]
-
Purification System: Size-exclusion chromatography (e.g., gel filtration column like Sephadex G-25) or dialysis cassettes for separating the labeled antibody from unreacted dye.[11][12]
-
Spectrophotometer: For measuring absorbance to determine protein concentration and the degree of labeling.
Quantitative Data Summary
Successful antibody conjugation relies on the intrinsic properties of the dye and carefully controlled reaction parameters. The tables below summarize the key characteristics of the BDP FL fluorophore and the recommended starting points for the conjugation reaction.
Table 1: Properties of BDP FL Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~502-504 nm | [3][8][9] |
| Emission Maximum (λem) | ~510-514 nm | [3][8][9] |
| Molar Extinction Coefficient (ε_dye) | ~85,000 - 92,000 M⁻¹cm⁻¹ | [4][9] |
| Molecular Weight (MW) | ~389.16 g/mol | [3][13][14] |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.027 | [4] |
Correction factor is used to account for the dye's absorbance at 280 nm when calculating protein concentration.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[7][8] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Degree of Labeling (DOL).[1] |
| Reaction pH | 8.3 - 8.5 | Optimal for the reaction between NHS ester and primary amines.[10] |
| Reaction Time | 60 minutes | Can be extended to increase the DOL, but should be optimized.[8] |
| Reaction Temperature | Room Temperature | Gentle mixing is recommended.[7] |
| Optimal DOL for Antibodies | 2 - 10 | Higher DOL can lead to fluorescence quenching and reduced antibody function.[15] |
Experimental Protocols
Preparation of Reagents
A. Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, MES, or HEPES). If the antibody buffer contains interfering substances like Tris, glycine, or BSA, it must be purified.[6][16]
-
Purification can be achieved by dialysis against the reaction buffer or by using an antibody purification kit.[16]
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).[7][8]
B. This compound Stock Solution Preparation NHS esters are moisture-sensitive and should be handled accordingly.[1]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][7]
-
Prepare a 10 mM stock solution by dissolving the required amount of dye in anhydrous DMSO or DMF.[1][8] For example, to make 100 µL of a 10 mM solution, dissolve ~0.4 mg of this compound (MW ~389 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh before each use.[7]
Antibody Labeling Reaction
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A starting molar ratio of 10:1 (dye:antibody) is recommended.[1][8]
-
Calculation Example: For 1 mg of a 150 kDa IgG antibody in 1 mL:
-
Moles of Antibody = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Dye needed (10:1 ratio) = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
-
Volume of 10 mM Dye Stock = (6.67 x 10⁻⁸ mol) / (0.010 mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL
-
-
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[8]
Purification of the Labeled Antibody
It is critical to remove any unreacted, free dye from the labeled antibody solution.[12][17]
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.
-
Apply the reaction mixture directly to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will be larger and elute first as a colored fraction, while the smaller, unreacted dye molecules will be retained longer and elute later.
-
Collect the first colored fraction, which contains the purified antibody-dye conjugate.
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[11] It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, Aₘₐₓ). Dilute the sample if the absorbance is >2.0 and account for the dilution factor.[12][18]
-
Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_prot
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye: Molar extinction coefficient of BDP FL at its λₘₐₓ (~85,000 M⁻¹cm⁻¹).[9]
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
The optimal DOL for antibodies typically falls between 2 and 10 to avoid issues like fluorescence self-quenching or loss of antibody functionality.[18][15]
Visualizations
Caption: Experimental workflow for antibody labeling.
Caption: Amine-reactive labeling chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. abpbio.com [abpbio.com]
- 4. This compound (A270096) | Antibodies.com [antibodies.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. bidmc.org [bidmc.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. BODIPY-FL NHS ester (BODIPY FL,SE) | Fluorescent Dye | AmBeed.com [ambeed.com]
- 14. medkoo.com [medkoo.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for BDP FL NHS Ester Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL NHS Ester is a bright, photostable, and green-fluorescent dye belonging to the BODIPY™ family.[1] It serves as an excellent alternative to fluorescein (B123965) (FITC) and other 488 nm dyes like DyLight™ 488 and Cy2™.[2][3][4][5] The N-hydroxysuccinimide (NHS) ester functional group makes it highly reactive towards primary amines, enabling covalent labeling of proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][6][7] This covalent conjugation results in a stable amide bond, making BDP FL a robust fluorescent probe for a wide array of applications in biological research and drug development, including immunoassays, live-cell imaging, and fluorescence polarization assays.[1][7][8] The fluorescence of BDP FL is largely insensitive to changes in pH and solvent polarity, ensuring reliable performance in various experimental conditions.[1][8]
Chemical Properties and Specifications
This compound is characterized by its high fluorescence quantum yield and narrow emission spectrum, which minimizes spectral overlap in multicolor imaging.[1][2][3]
| Property | Value | References |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [3][4][5][6] |
| Molecular Weight | 389.16 g/mol | [3][4][5][7] |
| Excitation Maximum (λex) | ~502-504 nm | [3][6][7][8] |
| Emission Maximum (λem) | ~509-514 nm | [3][4][6][7] |
| Molar Extinction Coefficient (ε) | ~85,000 - 92,000 M⁻¹cm⁻¹ | [3][4][6][9] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [4] |
| Solubility | Good in organic solvents (DMF, DMSO, Dichloromethane) | [3][4][6][7] |
| Storage Conditions | Store at -20°C in the dark, desiccated. | [2][5][6][7] |
Reaction Mechanism: Conjugation to Primary Amines
The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction.[10][11] The unprotonated primary amine on the target molecule (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[10][12] This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide (NHS) leaving group and form a stable amide bond.[10][11]
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)[8][13]
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[14][15]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12][14][15]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4-8.5[10][13]
-
Purification column (e.g., size-exclusion chromatography, dialysis)[11][16]
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
A starting molar excess of 10:1 to 20:1 (dye:protein) is recommended.[8][13] This ratio may need to be optimized.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[10]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][11][14]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Conjugate:
Workflow for Protein Labeling
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several key parameters.
| Parameter | Recommended Range | Notes | References |
| pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines and reaction with NHS ester. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester. | [10][11][14][15] |
| Temperature | Room Temperature or 4°C | Lower temperatures can minimize hydrolysis of the NHS ester and are suitable for longer incubation times. | [10][11] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Can be optimized based on the reactivity of the protein. | [10][11][14] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized to achieve the desired Degree of Labeling (DOL). | [8][13] |
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[9][17] It is a critical parameter for ensuring the quality and reproducibility of the conjugate.[9] An optimal DOL is crucial, as too few labels result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein.[18][19] For antibodies, a DOL between 2 and 10 is often desirable.[10][19]
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~503 nm (the absorbance maximum for BDP FL).[9]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~503 nm (A_max).[9][16]
-
Calculate the molar concentration of the BDP FL dye.[9]
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength.[9]
-
Calculate the molar concentration of the protein.[9]
-
Determine the DOL by calculating the molar ratio of the dye to the protein.[9]
Formulas:
-
Dye Concentration (M): Concentration_dye = A_max / (ε_dye * path length)[9]
-
Corrected Protein Absorbance at 280 nm: Corrected_A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)[9]
-
Protein Concentration (M): Concentration_protein = Corrected_A₂₈₀ / (ε_protein * path length)[9]
-
Degree of Labeling (DOL): DOL = Concentration_dye / Concentration_protein[9]
Constants for BDP FL:
Applications in Research and Drug Development
The stable and bright fluorescence of BDP FL-conjugated biomolecules makes them valuable tools in various research and drug development applications:
-
Fluorescence Microscopy and Cellular Imaging: Tracking the localization and dynamics of proteins and other molecules within living cells.[8][]
-
Flow Cytometry: Quantifying cell populations based on the expression of cell surface markers labeled with BDP FL-conjugated antibodies.
-
Immunoassays: Developing sensitive and robust fluorescence-based detection methods.[8]
-
Drug Delivery and Targeting: Monitoring the delivery and uptake of drug-conjugated molecules.[]
-
Protease Activity Assays: BDP FL-labeled casein can be used as a substrate to measure protease activity, where cleavage of the highly labeled, quenched protein results in an increase in fluorescence.[21]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - Inactive NHS ester due to hydrolysis. - Suboptimal pH of the reaction buffer. - Presence of competing primary amines in the buffer. - Insufficient molar excess of the dye. | - Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution. - Ensure the reaction buffer pH is between 8.3 and 8.5. - Perform buffer exchange to remove any amine-containing substances. - Increase the molar ratio of dye to protein. |
| High DOL / Protein Precipitation | - Excessive molar ratio of dye to protein. | - Reduce the molar excess of the dye in the labeling reaction. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis. |
By following these detailed protocols and considering the key quantitative parameters, researchers can successfully conjugate this compound to primary amines, enabling a wide range of fluorescence-based applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound - CAS 146616-66-2 [sigutlabs.com]
- 4. This compound (A270096) | Antibodies.com [antibodies.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 7. abpbio.com [abpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 21. Protein Conjugates—Section 14.7 | Thermo Fisher Scientific - US [thermofisher.com]
BDP FL NHS Ester: Application Notes and Protocols for Molar Excess Calculation and Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BDP FL NHS Ester for the fluorescent labeling of proteins, antibodies, and other amine-containing biomolecules. This document outlines the principles of molar excess calculation, detailed experimental protocols, and methods for characterizing the final conjugate.
Introduction to this compound Labeling
This compound is a bright and photostable amine-reactive fluorescent dye belonging to the BODIPY class.[1][2][3] Its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH make it an excellent choice for various bioconjugation applications, including cellular imaging, immunoassays, and flow cytometry.[1][4] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[5][6]
The efficiency of this labeling reaction is critically dependent on several factors, most notably the molar excess of the this compound over the biomolecule.[7] Optimizing this ratio is crucial for achieving the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to a single biomolecule.[8][9] An insufficient molar excess will result in a low DOL and weak fluorescence, while an excessive amount can lead to protein precipitation, loss of biological activity, or fluorescence quenching.[9][]
Molar Excess Calculation
The optimal molar excess of this compound is empirical and depends on factors such as the concentration of the protein, the number of available primary amines, and the desired DOL.[7][11] A common starting point for protein labeling is a 10- to 20-fold molar excess of the dye.[1][12]
The amount of this compound required can be calculated using the following formula:
Weight of NHS Ester (mg) = (Molar Excess × Weight of Protein (mg) × MW of NHS Ester ( g/mol )) / MW of Protein ( g/mol )
Where:
-
Molar Excess: The desired ratio of moles of NHS ester to moles of protein.
-
Weight of Protein: The mass of the protein to be labeled.
-
MW of NHS Ester: The molecular weight of this compound (approximately 389.16 g/mol ).[3][13]
-
MW of Protein: The molecular weight of the protein.
For example, to label 2 mg of an antibody (MW ~150,000 g/mol ) with a 15-fold molar excess of this compound:
Weight of NHS Ester (mg) = (15 × 2 mg × 389.16 g/mol ) / 150,000 g/mol ≈ 0.0778 mg
Quantitative Data Summary
The following tables summarize key quantitative data for designing and optimizing this compound labeling experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | ~389.16 g/mol | [3][13] |
| Excitation Maximum (λex) | ~503 nm | [3] |
| Emission Maximum (λem) | ~509 nm | [3] |
| Molar Extinction Coefficient (ε) at λmax | ~92,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [3] |
| Solubility | Good in DMF, DMSO; Limited in water | [3] |
Table 2: Recommended Starting Molar Excess Ratios for Protein Labeling
| Desired Degree of Labeling (DOL) | Recommended Molar Excess | Notes |
| 1 - 3 | 5 - 10 fold | A good starting point for many applications to achieve mono-labeling.[14] |
| 3 - 7 | 10 - 20 fold | Commonly used for antibodies in immunoassays.[1][12] |
| > 7 | > 20 fold | May be required for specific applications but increases the risk of protein aggregation and loss of activity. Optimization is critical. |
Table 3: Critical Reaction Parameters for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[11][15][16] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for longer incubations to minimize hydrolysis.[5][17] |
| Reaction Time | 1 - 2 hours at RT; Overnight at 4°C | Incubation time may require optimization.[5][17] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[11][14] |
| Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Sodium Phosphate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction.[12][17] |
Experimental Protocols
This section provides a detailed protocol for labeling a protein with this compound.
Materials and Reagents
-
This compound (stored at -20°C, desiccated, and protected from light)[2][13]
-
Protein to be labeled (in an amine-free buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3[16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[16]
-
Spectrophotometer
Experimental Workflow
Caption: A streamlined workflow for fluorescently labeling proteins with this compound.
Detailed Protocol
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[16]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[1]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Remove unreacted dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).[8]
-
Collect the fractions containing the labeled protein. Successful labeling can often be visually confirmed by the color of the protein fraction.
-
Characterization of the Labeled Protein
The Degree of Labeling (DOL) is a critical parameter to determine after purification. It can be calculated using spectrophotometric measurements.[8][9]
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorption maximum of BDP FL dye, which is approximately 503 nm (A_dye).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A_dye / (ε_dye × path length)
-
ε_dye for BDP FL is ~92,000 M⁻¹cm⁻¹.
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: [Protein] (M) = (A₂₈₀ - (A_dye × CF₂₈₀)) / (ε_protein × path length)
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
The ideal DOL for antibodies is typically between 2 and 10.[5][9]
Signaling Pathways and Logical Relationships
Reaction Mechanism of this compound with a Primary Amine
The fundamental reaction is a nucleophilic acyl substitution.[5][17] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[5][6]
Caption: Reaction of this compound with a primary amine.
Decision Flowchart for Optimizing Molar Excess
This flowchart provides a logical approach to optimizing the molar excess for a specific labeling experiment.
Caption: A decision-making flowchart for optimizing the molar excess in labeling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound (A270096) | Antibodies.com [antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. medkoo.com [medkoo.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimizing BDP FL NHS Ester Labeling: The Critical Role of Buffer pH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY™ FL (BDP FL) is a bright and photostable green fluorescent dye widely utilized for labeling proteins, antibodies, and other biomolecules. Its N-hydroxysuccinimide (NHS) ester derivative, BDP FL NHS Ester, is a popular amine-reactive reagent that forms stable amide bonds with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The efficiency of this labeling reaction is critically dependent on the reaction buffer's pH, which governs both the nucleophilicity of the target amines and the stability of the NHS ester. These application notes provide detailed protocols and guidance for optimizing the labeling of biomolecules with this compound, with a specific focus on the importance of buffer pH.
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For this reaction to proceed efficiently, the primary amine on the biomolecule must be in its deprotonated, nucleophilic state (-NH2).[1] Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction with water that renders the dye inactive. The rate of hydrolysis increases significantly with pH.[1][2] Therefore, selecting the optimal buffer pH is a crucial balance between maximizing the reactivity of the target molecule and minimizing the hydrolysis of the this compound.[3][4]
The Effect of pH on Labeling Efficiency
The optimal pH for labeling reactions using NHS esters is consistently reported to be in the range of 8.3 to 8.5.[5][6][7] This range provides the best compromise between amine reactivity and NHS ester stability.
-
Below pH 8.0: A significant portion of primary amines on the protein will be in their protonated form (-NH3+), which is not nucleophilic, leading to poor labeling efficiency.[1][8]
-
Above pH 9.0: The rate of NHS ester hydrolysis becomes rapid, outcompeting the desired labeling reaction and leading to a significant reduction in labeling yield.[1]
The following table summarizes the effect of pH on the competing reactions involved in this compound labeling:
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Labeling Efficiency |
| < 7.5 | Low (amines are protonated) | Low | Poor |
| 8.0 - 8.5 | High (amines are deprotonated) | Moderate | Optimal |
| > 9.0 | High | Very High | Low |
Signaling Pathway and Experimental Workflow
The logical relationship between pH and the competing reactions in NHS ester labeling can be visualized as follows:
Caption: pH-dependent pathways in this compound labeling.
A typical experimental workflow for labeling a protein with this compound is outlined below:
Caption: Experimental workflow for this compound labeling.
Experimental Protocols
Protocol 1: Standard Labeling of Proteins with this compound
This protocol provides a general procedure for labeling proteins with this compound. The optimal protein concentration and dye-to-protein molar ratio may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. Alternatively, 0.1 M phosphate (B84403) buffer or borate (B1201080) buffer at the same pH can be used.[5][6]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[9]
-
Purification column (e.g., size-exclusion chromatography column)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.[6]
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[10][11] If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess. A 5 to 15-fold molar excess of dye over protein is a common starting point.[11]
-
While gently vortexing the protein solution, slowly add the dissolved this compound.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9] Alternatively, the reaction can be carried out overnight at 4°C.[5]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[12]
-
Collect the fractions containing the labeled protein, which will be visually identifiable by its green fluorescence.
-
-
Storage:
-
Store the purified labeled protein under conditions appropriate for the specific protein, typically at 4°C or -20°C, protected from light.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified BDP FL-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL, which is approximately 503 nm (A_max).[13]
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at ~503 nm.
-
CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of the dye / A_max of the dye). For BDP FL, this is approximately 0.027.[13]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of BDP FL at ~503 nm (approximately 92,000 M⁻¹cm⁻¹).[13]
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Incorrect pH of labeling buffer. | Verify the pH of the labeling buffer is between 8.3 and 8.5.[5][6] |
| Presence of primary amines in the buffer. | Use an amine-free buffer like sodium bicarbonate, phosphate, or borate.[10] | |
| Hydrolysis of this compound. | Prepare the dye solution immediately before use and avoid prolonged exposure to moisture.[14] | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the this compound. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%. |
| Protein instability at the labeling pH. | For sensitive proteins, consider using a slightly lower pH (e.g., 8.0) and a longer incubation time.[3] |
By carefully controlling the buffer pH and following these optimized protocols, researchers can achieve efficient and reproducible labeling of biomolecules with this compound for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fluidic.com [fluidic.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. This compound (A270096) | Antibodies.com [antibodies.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
BDP FL NHS Ester: Application Notes and Protocols for Biomolecule Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BDP FL N-hydroxysuccinimidyl (NHS) Ester for the fluorescent labeling of proteins, antibodies, and other biomolecules containing primary amines. This document outlines the reaction mechanism, key experimental parameters, and detailed protocols for conjugation, purification, and characterization of the resulting fluorescently labeled molecules.
Introduction
BDP FL NHS Ester is a bright, photostable, and amine-reactive fluorescent dye.[1][2] It serves as an excellent alternative to traditional fluorescein-based dyes like FITC, offering superior performance in various applications such as fluorescence microscopy, flow cytometry, and immunoassays.[3][4] The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[5][] This protocol focuses on the controlled and reproducible conjugation of this compound to biomolecules.
Reaction Mechanism
The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the BDP FL dye and the target molecule.[5]
Figure 1. Reaction of this compound with a primary amine.
Quantitative Data Summary
Successful conjugation depends on several key parameters. The following tables summarize important quantitative data for consideration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~389.16 g/mol | [2][4][7] |
| Excitation Maximum (λex) | ~502-503 nm | [2][7][8] |
| Emission Maximum (λem) | ~509-511 nm | [2][7][8] |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [2] |
| Solubility | DMSO, DMF | [7][8] |
| Storage (Solid) | -20°C, desiccated, protected from light | [1][7][8] |
| Storage (in Anhydrous DMSO) | -20°C for up to 1-2 months; -80°C for up to 6 months | [8][9] |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 8.0 - 9.0 | Optimal pH is typically 8.3-8.5 for efficient amine reactivity while minimizing NHS ester hydrolysis. | [8][9][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can minimize hydrolysis and are suitable for sensitive proteins. | [5][11][12] |
| Reaction Time | 1 - 4 hours at room temperature; can be extended to overnight at 4°C | The optimal time should be determined empirically for each specific protein. | [5][11][13] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [8] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized to achieve the desired Degree of Labeling (DOL). | [3][8] |
| Buffer | Amine-free buffers (e.g., PBS, sodium bicarbonate, HEPES) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for the dye. | [8][9][12] |
Experimental Protocols
This section provides a detailed workflow for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.
Figure 2. Experimental workflow for this compound conjugation.
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[8][9]
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into a suitable conjugation buffer via dialysis or size-exclusion chromatography.[8]
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][8] This stock solution should be used immediately.
-
Protocol 2: Conjugation Reaction
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional):
Protocol 3: Purification of the Conjugate
It is crucial to remove the unconjugated this compound from the final product. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[3][12]
-
Column Equilibration:
-
Equilibrate the size-exclusion column with the desired storage buffer (e.g., PBS).
-
-
Sample Loading and Elution:
-
Carefully apply the entire conjugation reaction mixture to the center of the equilibrated column.[3]
-
Elute the conjugate according to the manufacturer's instructions, collecting the fractions containing the labeled protein. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Protocol 4: Characterization of the Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring consistency.[14]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (~503 nm, A_max).
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL can be calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~503 nm).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[3]
-
ε_dye: Molar extinction coefficient of the dye at its A_max (~92,000 M⁻¹cm⁻¹ for BDP FL).[2]
-
Storage of the Conjugate
Store the purified BDP FL-protein conjugate at 4°C, protected from light.[3] For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein buffer contains primary amines. - pH of the reaction is too low. - this compound has been hydrolyzed. - Insufficient molar excess of the dye. | - Exchange the protein into an amine-free buffer. - Adjust the pH to 8.0-9.0. - Use fresh, high-quality this compound and anhydrous DMSO. - Increase the molar ratio of dye to protein. |
| Protein Precipitation | - High concentration of organic solvent (DMSO). - Protein is not stable under the reaction conditions. | - Keep the final DMSO concentration below 10%. - Perform the reaction at a lower temperature (4°C). |
| High Background Fluorescence | - Incomplete removal of unconjugated dye. | - Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound (A270096) | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 7. abpbio.com [abpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
BDP FL NHS Ester: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL NHS Ester is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1] It serves as an excellent alternative to traditional fluorescein-based dyes like FITC, offering superior photostability, high fluorescence quantum yield, and a pH-insensitive fluorescence signal.[2][3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds, making it an ideal tool for fluorescently labeling antibodies and other probes for various biological applications, including flow cytometry.[3][4] These characteristics make this compound a robust and reliable choice for identifying and quantifying cell populations, as well as analyzing cellular functions with high sensitivity and resolution.[5]
Physicochemical and Spectral Properties
This compound is a specialized fluorescent dye designed for optimal performance in the 488 nm channel.[5] Its chemical formula is C18H18BF2N3O4, with a molecular weight of approximately 389.16 g/mol .[5][6] The dye is soluble in organic solvents such as DMSO and DMF.[7][8]
Table 1: Quantitative Data for this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~502-505 nm | Ideal for excitation with a 488 nm laser.[2] |
| Emission Maximum (λem) | ~509-514 nm | Emits in the green spectrum, detectable with a standard FITC filter.[2][8] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | High coefficient indicates strong light absorption.[2] |
| Fluorescence Quantum Yield (Φ) | ~0.9-1.0 | Approaches 1.0, even in aqueous solutions, indicating high brightness.[2] |
| Fluorescence Lifetime (τ) | ~5 nanoseconds or longer | Useful for advanced applications like fluorescence polarization assays.[2][7] |
| Molecular Weight | 389.16 g/mol | [6][7] |
Applications in Flow Cytometry
The exceptional brightness and photostability of BDP FL make it a superior choice for flow cytometry applications.[9] It can be used for:
-
Immunophenotyping: BDP FL-conjugated antibodies allow for the precise identification and enumeration of specific cell subsets within a heterogeneous population.[5]
-
Cell Proliferation Assays: Covalent labeling of intracellular proteins with this compound allows for the tracking of cell division by dye dilution.[10] As cells divide, the fluorescence intensity is halved in daughter cells.
-
Apoptosis Studies: When conjugated to specific markers like Annexin V, BDP FL can be used to detect apoptotic cells.
-
Intracellular Protein Staining: Following cell fixation and permeabilization, BDP FL-labeled antibodies can be used to detect intracellular targets.
Experimental Protocols
Protocol 1: Labeling Antibodies with this compound
This protocol describes the covalent conjugation of this compound to a primary antibody.
Materials:
-
This compound
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction tubes
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[2]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent denaturation of the protein.[2]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.[2]
Protocol 2: Staining Cells for Flow Cytometry with a BDP FL-Conjugated Antibody
This protocol provides a general procedure for staining a cell suspension with a directly conjugated antibody.
Materials:
-
Cell suspension (1 x 10⁶ cells/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
BDP FL-conjugated antibody
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: Add the optimal predetermined amount of the BDP FL-conjugated antibody to the cell suspension.
-
Incubation: Incubate for 30-60 minutes at 4°C, protected from light.[2]
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[2]
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).[4]
-
Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.[2]
Visualizing Experimental Workflows and Pathways
Antibody Labeling Workflow
Caption: Workflow for labeling an antibody with this compound.
Flow Cytometry Staining Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 6. medkoo.com [medkoo.com]
- 7. abpbio.com [abpbio.com]
- 8. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. wi.mit.edu [wi.mit.edu]
Application Note: BDP FL NHS Ester for Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
BDP FL NHS Ester is a high-performance, amine-reactive fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores. It is designed for the 488 nm channel and serves as an excellent replacement for traditional dyes like fluorescein (B123965) (FITC), Cy2™, and DyLight™ 488.[1][2] The N-hydroxysuccinimide (NHS) ester moiety enables covalent conjugation to primary amines on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[3][4]
Key advantages of BDP FL include exceptional brightness, high photostability, and a high fluorescence quantum yield that is relatively insensitive to solvent polarity and pH.[5][6] Its narrow emission spectrum reduces spectral overlap in multiplexing experiments and enhances brightness, making it an ideal tool for various bio-imaging applications including fluorescence microscopy, immunofluorescence, and flow cytometry.[7][3][8]
Properties of this compound
This compound is characterized by its robust photophysical and chemical properties, making it a reliable tool for fluorescent labeling.
2.1. Chemical & Physical Properties The dye is an orange solid with good solubility in organic solvents like DMSO and DMF, but limited solubility in water.[1][2] For long-term storage, it should be kept at -20°C in the dark and desiccated.[1]
2.2. Spectroscopic Properties The dye's spectral characteristics are well-suited for standard green channel filter sets (e.g., FITC/GFP).
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | [2][8] |
| Emission Maximum (λem) | 509 nm | [2][8] |
| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | [2][8] |
| Fluorescence Quantum Yield (Φ) | 0.97 | [8] |
| Molecular Weight | 389.16 g/mol | [1][2] |
| Molecular Formula | C₁₈H₁₈BF₂N₃O₄ | [1][2] |
Experimental Protocols
Protocol for Protein & Antibody Labeling
This protocol describes the covalent labeling of a protein (e.g., an IgG antibody) with this compound.
3.1. Materials Required
-
Protein/antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. (Phosphate-buffered saline, PBS, at pH 8.5 is also suitable). Buffers must be free of primary amines like Tris or glycine.[9]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.[8][10]
-
Spectrophotometer
3.2. Pre-Labeling Preparation
-
Protein Preparation: The protein solution should be at a concentration of 2-10 mg/mL in the Labeling Buffer for optimal results.[9][5] If the protein is in an incompatible buffer (e.g., containing Tris or azide), a buffer exchange must be performed using dialysis or a desalting column.[11]
-
Dye Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[5][12] This solution should be prepared fresh.
3.3. Labeling Reaction Workflow
Caption: Workflow for labeling proteins with this compound.
3.4. Step-by-Step Labeling Procedure
-
Calculate Dye Amount: A molar ratio of 10:1 to 20:1 (dye:protein) is a recommended starting point.[9] The optimal ratio may need to be determined empirically for each protein.
-
Example Calculation for IgG:
-
Amount of IgG: 1 mg
-
Molar Weight of IgG: ~150,000 Da
-
Molar Weight of this compound: 389.16 Da
-
Moles of IgG = 1 mg / 150,000,000 mg/mol = 6.67 nmol
-
Moles of Dye (15x excess) = 6.67 nmol * 15 = 100 nmol
-
Mass of Dye = 100 nmol * 389.16 g/mol = 38.9 µg
-
-
-
Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5][12]
3.5. Purification of the Conjugate It is critical to remove the unconjugated "free" dye, as it can cause high background fluorescence.[13]
-
Equilibrate a size-exclusion chromatography column (e.g., G-25) with PBS buffer (pH 7.4).
-
Apply the reaction mixture directly to the column.
-
Elute the conjugate with PBS. The labeled protein will be larger and elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the first colored fraction containing the purified BDP FL-labeled protein.
3.6. Characterization (Degree of Labeling) The Degree of Labeling (DOL), or the average number of dye molecules per protein, should be determined.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃) using a spectrophotometer.
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Correction Factor (CF₂₈₀): 0.027[7]
-
A_prot = A₂₈₀ - (A₅₀₃ × CF₂₈₀)
-
Protein Conc. (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₅₀₃ / 92,000 M⁻¹cm⁻¹
-
-
Calculate the DOL:
-
DOL = Dye Conc. / Protein Conc.
-
An optimal DOL for antibodies is typically between 2 and 7.
-
Application Protocol: Immunofluorescence Staining
This protocol provides a general workflow for using a BDP FL-labeled antibody for direct immunofluorescence staining of cultured cells.
4.1. Workflow for Immunofluorescence Staining
Caption: General workflow for immunofluorescence cell staining.
4.2. Step-by-Step Staining Procedure
-
Cell Preparation:
-
Culture and seed cells on sterile glass coverslips in a petri dish or multi-well plate and grow overnight.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For intracellular targets, permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block nonspecific antibody binding sites by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Staining:
-
Dilute the BDP FL-labeled primary antibody to a working concentration (typically 1-10 µg/mL) in the blocking buffer.
-
Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature (or overnight at 4°C), protected from light.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS to remove any unbound antibodies.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a fluorescence microscope equipped with a standard FITC or GFP filter set (Excitation ~488 nm, Emission ~510 nm).[8]
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound - CAS 146616-66-2 [sigutlabs.com]
- 3. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 4. Green Fluorescent Dye BDP FL | TCI AMERICA [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound (A270096) | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. bidmc.org [bidmc.org]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. americanlaboratory.com [americanlaboratory.com]
BDP FL NHS Ester: Application Notes and Protocols for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL NHS Ester is a bright, photostable, and green-fluorescent dye belonging to the BODIPY™ family. Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond. These characteristics make this compound an excellent tool for a variety of fluorescence-based applications, particularly in the realm of live cell imaging. This document provides detailed application notes and protocols for the use of this compound in visualizing and tracking cellular components and processes in real-time. This compound serves as a superior alternative to traditional fluorescein (B123965) (FITC) due to its enhanced photostability and pH-insensitivity.[1][2]
Chemical and Photophysical Properties
BDP FL is characterized by its high fluorescence quantum yield and sharp emission peak.[1] It is a valuable tool for fluorescence microscopy and other applications due to its brightness and photostability. The dye is neutral, has a low molecular weight, and maintains a high quantum yield even after conjugation to biomolecules.[1][2]
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~503 nm | [3] |
| Emission Maximum (λem) | ~509 nm | [3] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | |
| Molecular Weight | 389.16 g/mol | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines | [3] |
| Solubility | DMSO, DMF |
Applications in Live Cell Imaging
This compound is a versatile tool for live-cell imaging, enabling researchers to visualize cellular structures and dynamics with high fidelity. Its primary applications in this area fall into two main categories:
-
Labeling of Biomolecules for Cellular Tracking: Proteins, antibodies, or ligands can be conjugated with this compound in vitro and subsequently introduced to live cells. This approach is widely used to study specific cellular processes such as receptor-mediated endocytosis.
-
Pan-Membrane Protein Labeling: Direct application of this compound to live cells results in the covalent labeling of all surface-exposed primary amines on membrane proteins. This technique provides a powerful method for visualizing membrane dynamics, cell-cell interactions, and changes in cell morphology.[4]
Application Note 1: Visualizing Receptor-Mediated Endocytosis
This application details the use of BDP FL-labeled ligands (e.g., transferrin) to monitor their uptake into live cells through receptor-mediated endocytosis.
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis pathway.
Experimental Protocols
Protocol 1.1: Labeling a Ligand (e.g., Transferrin) with this compound
This protocol describes the general procedure for conjugating this compound to a protein like transferrin.
| Parameter | Recommendation |
| Protein Concentration | 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4) |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF |
| Molar Ratio (Dye:Protein) | 10-15:1 (optimize for specific protein) |
| Reaction Time | 1 hour at room temperature, protected from light |
| Quenching (Optional) | 1 M Tris-HCl, pH 8.0 |
| Purification | Size-exclusion chromatography (e.g., Sephadex G-25) |
Methodology:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add the calculated amount of the dye stock solution to the protein solution. A 10- to 15-fold molar excess of the dye is a good starting point for optimization.[3]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching buffer like 1 M Tris-HCl (pH 8.0) can be added.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Protocol 1.2: Live Cell Imaging of Ligand Internalization
This protocol outlines the steps for visualizing the uptake of the BDP FL-labeled ligand by live cells.
| Parameter | Recommendation |
| Cell Seeding | Plate cells on glass-bottom dishes or coverslips to 60-80% confluency |
| Labeled Ligand Concentration | 5-20 µg/mL in imaging buffer (e.g., HBSS) |
| Incubation Time | 15-60 minutes at 37°C, 5% CO₂ |
| Washing | 2-3 times with pre-warmed imaging buffer |
| Imaging | Fluorescence microscope with appropriate filter sets for BDP FL |
Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.
-
Staining: Wash the cells once with pre-warmed imaging buffer. Add the BDP FL-labeled ligand at the desired concentration and incubate for 15-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound labeled ligand.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
Application Note 2: Pan-Membrane Protein Labeling for Studying Membrane Dynamics
Directly labeling the surface of live cells with this compound allows for the visualization of the entire plasma membrane proteome, enabling the study of dynamic cellular processes.[4]
Experimental Workflow: Pan-Membrane Protein Labeling
Caption: Workflow for pan-membrane protein labeling.
Experimental Protocols
Protocol 2.1: Pan-Membrane Protein Labeling of Live Cells
This protocol provides a streamlined method for the rapid and uniform labeling of surface proteins on live mammalian cells.[4]
| Parameter | For Suspension Cells | For Adherent Cells |
| Cell Density | 1 x 10⁶ cells/mL in PBS | 60-80% confluency on coverslips |
| This compound Working Solution | 0.5 µg/µL in DMSO | 0.5 µg/µL in DMSO |
| Labeling Volume | 50 µL dye solution to 500 µL cell suspension | Add dye directly to media to final concentration of 1-5 µM |
| Incubation | 5 minutes at room temperature, protected from light | 5-10 minutes at 37°C, protected from light |
| Washing | Centrifuge and resuspend in fresh media 2-3 times | Wash with pre-warmed media 2-3 times |
Methodology for Adherent Cells:
-
Prepare Dye: Prepare a working solution of this compound in DMSO.
-
Labeling: Add the dye directly to the cell culture medium to achieve the desired final concentration (typically 1-5 µM).
-
Incubation: Incubate for 5-10 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with pre-warmed culture medium.
-
Imaging: Proceed with live-cell imaging.
Methodology for Suspension Cells:
-
Cell Preparation: Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Labeling: Add 50 µL of the this compound working solution to 500 µL of the cell suspension and mix gently.[4]
-
Incubation: Incubate for 5 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend in fresh culture medium. Repeat this wash step 2-3 times.
-
Imaging: Resuspend the cells in imaging buffer and transfer to an imaging dish.
Applications of Pan-Membrane Labeling
-
Visualizing Cell Morphology and Dynamics: Track changes in cell shape during processes like cell division, migration, and adhesion.[5]
-
Monitoring Cell-Cell Interactions: Observe the formation of cellular junctions and the exchange of membrane components between interacting cells.[5]
-
Studying Membrane Protein Redistribution: In combination with specific markers, pan-membrane labeling can reveal the reorganization of the plasma membrane in response to stimuli.
Application Note 3: Assessment of Cytotoxicity
It is crucial to determine the optimal concentration of this compound that provides a strong fluorescent signal without inducing cellular toxicity. A common method to assess cytotoxicity is the MTT assay.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Protocol 3.1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted for assessing the cytotoxicity of the fluorescent dye on adherent cells.
| Parameter | Recommendation |
| Cell Seeding | Plate cells in a 96-well plate and allow to adhere overnight |
| Treatment | Add serial dilutions of this compound to the wells |
| Incubation | 24 hours (or desired time point) at 37°C, 5% CO₂ |
| MTT Reagent | 10 µL of 5 mg/mL solution per 100 µL of media |
| MTT Incubation | 2-4 hours at 37°C |
| Solubilization | 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) |
| Readout | Absorbance at 570 nm |
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Treatment: The following day, remove the media and add fresh media containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion
This compound is a highly effective and versatile fluorescent probe for live cell imaging. Its bright and photostable fluorescence, combined with its ability to covalently label proteins, makes it an invaluable tool for researchers studying a wide range of cellular processes. By following the detailed protocols and application notes provided in this document, researchers can effectively utilize this compound to gain deeper insights into the dynamic world of the living cell.
References
- 1. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDP FL NHS Ester Peptide Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biomedical research, enabling the visualization and quantification of molecular interactions, enzymatic activities, and cellular processes.[1] BDP FL (BODIPY® FL) is a bright, photostable green fluorescent dye with excitation and emission spectra similar to fluorescein (B123965) (FITC).[2] Its fluorescence is minimally affected by changes in pH or solvent polarity, making it a robust choice for labeling peptides in various experimental conditions.[3][] The N-hydroxysuccinimide (NHS) ester functional group of BDP FL allows for efficient and specific covalent labeling of primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond.[5][6] These application notes provide detailed protocols and guidance for achieving optimal labeling efficiency of peptides with BDP FL NHS Ester.
Key Principles of this compound Labeling
The reaction between this compound and a primary amine on a peptide is a nucleophilic acyl substitution.[] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[] The efficiency of this reaction is critically dependent on several factors that must be carefully controlled.
Factors Influencing Labeling Efficiency:
-
pH: The reaction is highly pH-dependent.[8] The optimal pH range is typically 8.0-9.0, with pH 8.3-8.5 often being ideal.[5][8] At lower pH, the primary amines are protonated (-NH3+) and non-nucleophilic, preventing the reaction.[8][9] At pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the amine reaction and reduces labeling efficiency.[5][9]
-
Buffer Composition: The labeling buffer must be free of primary amines, such as Tris or glycine, as these will compete with the peptide for the NHS ester.[5][9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[5]
-
Molar Ratio: The molar ratio of dye to peptide is a critical parameter. A molar excess of the this compound is required to drive the reaction to completion. For peptides, a starting molar excess of 5 to 10-fold is recommended.[10] However, the optimal ratio depends on the number of available amines on the peptide and the desired degree of labeling (DOL).[5]
-
Concentration: Higher concentrations of the peptide (1-10 mg/mL) can improve conjugation efficiency.[5][8]
-
Temperature and Time: The reaction can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[5] Lower temperatures can reduce the rate of NHS ester hydrolysis, which may be beneficial for sensitive peptides or when longer reaction times are needed.[5]
-
Solvent: this compound is not readily soluble in aqueous buffers and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[10][11]
Quantitative Data on Labeling Parameters
The following table summarizes the recommended starting conditions for peptide labeling with this compound and the expected outcomes. Optimization may be required for specific peptides.
| Parameter | Recommended Range | Expected Outcome & Notes |
| pH | 8.0 - 9.0 | A pH of 8.3-8.5 is often optimal, balancing amine reactivity and NHS ester hydrolysis.[5][8] |
| Buffer System | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate (B84403), or Borate Buffer | Must be free of primary amines (e.g., Tris, Glycine).[5][9] |
| Dye:Peptide Molar Ratio | 5:1 to 10:1 | A good starting point for achieving a degree of labeling (DOL) close to 1. May need to be optimized empirically.[10] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency.[5][8] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature offers a faster reaction. 4°C reduces dye hydrolysis and is suitable for overnight reactions.[5] |
| Reaction Time | 1 - 2 hours at Room Temp. or 4 - 12 hours at 4°C | Longer incubation times may not necessarily increase efficiency due to hydrolysis of the NHS ester.[5] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye stock solution should be prepared immediately before use to prevent degradation.[5][11] |
Experimental Protocols
Visualizing the Experimental Workflow
The overall process for labeling, purifying, and characterizing a BDP FL-labeled peptide is outlined below.
Caption: Workflow for this compound peptide labeling.
Protocol 1: this compound Labeling of Peptides
This protocol provides a general procedure for conjugating this compound to a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]
-
Quenching Solution (optional): 1.5 M hydroxylamine (B1172632), pH 8.5, or 1 M Tris-HCl, pH 8.0[10][12]
-
Purification system (e.g., Reversed-phase HPLC)[10]
Procedure:
-
Peptide Preparation:
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
Purification:
-
Separate the labeled peptide from unreacted dye and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for peptide purification.[10][13]
-
Monitor the elution profile at the absorbance maximum of the peptide (e.g., 214 nm or 280 nm) and the absorbance maximum of BDP FL (~502 nm).[10]
-
Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Determine the Degree of Labeling (see Protocol 2).
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.[10]
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each peptide molecule.
Procedure:
-
Measure the absorbance of the purified BDP FL-labeled peptide solution in a suitable buffer at 280 nm (A₂₈₀) and at the absorbance maximum for BDP FL, which is approximately 502 nm (A_max).[10]
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A_max / (ε_dye × path length)
-
Where ε_dye is the molar extinction coefficient of BDP FL at its A_max.
-
-
Calculate the concentration of the peptide:
-
First, calculate the absorbance of the peptide at 280 nm, correcting for the dye's contribution:
-
A_peptide = A₂₈₀ - (A_max × CF₂₈₀)
-
CF₂₈₀ is the correction factor (A₂₈₀ of the dye / A_max of the dye).[10]
-
-
Then, calculate the peptide concentration:
-
[Peptide] (M) = A_peptide / (ε_peptide × path length)
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be estimated from its amino acid sequence.[10]
-
-
-
Calculate the DOL:
-
DOL = [Dye] / [Peptide] [10]
-
Application Example: Kinase Activity Assay
Fluorescently labeled peptides are powerful tools for studying enzyme activity. For instance, a BDP FL-labeled peptide can serve as a substrate for a protein kinase in a fluorescence polarization (FP) assay.
Signaling Pathway Context
In a typical kinase signaling pathway, a kinase transfers a phosphate group from ATP to a substrate protein or peptide. This phosphorylation event can be detected by a change in the molecular properties of the substrate. In an FP assay, the small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it may then be bound by a large, specific phosphopeptide-binding antibody. This large complex tumbles much more slowly, leading to a high fluorescence polarization signal.
References
- 1. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 2. abpbio.com [abpbio.com]
- 3. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Purification and Characterization of BDP FL NHS Ester Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a fundamental technique for studying protein localization, interaction, and function. BODIPY™ FL (BDP FL) is a bright, photostable, and relatively environment-insensitive fluorophore, making it an excellent choice for protein conjugation. The N-hydroxysuccinimide (NHS) ester functional group of BDP FL NHS Ester reacts efficiently with primary amines on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1][2]
Following the labeling reaction, the removal of unconjugated (free) dye is critical.[3] Excess free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and potential artifacts in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1][3] This document provides detailed protocols for the purification of BDP FL labeled proteins using size-exclusion chromatography and dialysis, along with methods for characterizing the final conjugate.
Protein Labeling with this compound
Successful purification begins with an optimized labeling reaction. The goal is to achieve a desired Degree of Labeling (DOL) while maintaining protein function. The reaction's efficiency is highly dependent on pH, as the primary amine must be deprotonated to be nucleophilic, while the NHS ester is susceptible to hydrolysis at high pH.[4] The optimal pH for this reaction is typically between 8.0 and 8.5.[4][5]
Critical Parameters for Labeling
Summarized below are the key parameters that influence the outcome of the labeling reaction.
| Parameter | Recommended Condition | Rationale & Notes |
| Protein Buffer | Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, PBS) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][6] |
| Reaction pH | pH 8.3 - 8.5 | This pH range offers the best balance between maintaining deprotonated, reactive primary amines and minimizing the hydrolysis of the NHS ester.[4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein. A higher ratio increases the DOL but also risks protein precipitation and fluorescence quenching.[1][7] Start with a 10:1 or 15:1 ratio for initial experiments.[1][6] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[6] |
| Reaction Time & Temp | 1 - 2 hours at Room Temperature (20-25°C) | Protect the reaction from light to prevent photobleaching of the BDP FL dye.[1] |
Experimental Workflow Diagram
The overall process from protein preparation to final analysis is outlined below.
Caption: Workflow for labeling, purification, and analysis of BDP FL-protein conjugates.
Purification Protocols
The primary goal of purification is to separate the high-molecular-weight protein-dye conjugate from the low-molecular-weight, unreacted this compound.[3]
Protocol 1: Size-Exclusion Chromatography (SEC) / Gel Filtration
Size-exclusion chromatography (SEC), also known as gel filtration, is a gentle and highly effective method for separating molecules based on their size.[8][9] Larger molecules (the labeled protein) pass through the column more quickly, while smaller molecules (the free dye) are retarded, allowing for efficient separation.[1][8] This is often performed using pre-packed gravity or spin columns for convenience.[10]
Materials:
-
Gel filtration desalting column (e.g., Sephadex G-25, suitable for proteins >5 kDa).
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
-
Centrifuge (for spin columns).
Procedure (Spin Column Format):
-
Prepare the Column: Remove the column's bottom closure and loosen the cap. Place it in a collection tube.
-
Remove Storage Buffer: Centrifuge at 1,500 x g for 1-2 minutes to remove the storage solution. Discard the flow-through.[1]
-
Equilibrate: Add 1-2 column volumes of Equilibration Buffer to the top of the resin. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.
-
Load Sample: Place the column in a fresh collection tube. Carefully apply the quenched labeling reaction mixture (typically 100-200 µL) to the center of the resin bed.
-
Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The free dye remains in the column resin.
Principle of Size-Exclusion Chromatography
Caption: In SEC, large proteins are excluded from resin pores and elute first.
Protocol 2: Dialysis
Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane.[11] It is effective for buffer exchange and removing small molecules from protein solutions.[12] This method is gentle but typically requires more time and larger buffer volumes than SEC.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 10 kDa.
-
Dialysis Buffer (e.g., PBS, pH 7.4).
-
Large beaker and magnetic stir plate.
Procedure:
-
Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Load Sample: Load the quenched labeling reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialyze: Place the sealed cassette in a beaker with a large volume of cold (4°C) Dialysis Buffer (e.g., 500-1000 times the sample volume).[11] Stir the buffer gently on a stir plate.
-
Buffer Exchange: Dialyze for 2-4 hours or overnight.[11][12] For maximum efficiency, perform at least two buffer changes. A typical schedule is 2 hours, change buffer, another 2 hours, change buffer, then overnight at 4°C.[11]
-
Recover Sample: Carefully remove the sample from the cassette. The purified labeled protein is now ready for characterization.
Characterization: Calculating the Degree of Labeling (DOL)
After purification, it is essential to determine the concentration of the protein and the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL).[13][14] This is achieved by measuring the absorbance of the purified conjugate solution using a spectrophotometer.[15]
Procedure:
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for BDP FL, which is ~503 nm (A₅₀₃).[13] The buffer used for purification should be used as a blank.
-
Calculate DOL: Use the Beer-Lambert law and the following equations.
Step 1: Calculate the Protein Concentration (M) The BDP FL dye also absorbs light at 280 nm, so a correction factor (CF) must be applied to determine the true protein absorbance.[13] The CF for BDP FL is the ratio of its absorbance at 280 nm to its absorbance at 503 nm (CF₂₈₀ ≈ 0.027).[13]
-
Corrected A₂₈₀ = A₂₈₀_measured - (A₅₀₃_measured × CF₂₈₀)[13]
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm (e.g., for a typical IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[13]
-
Step 2: Calculate the Dye Concentration (M)
-
Dye Concentration (M) = A₅₀₃_measured / ε_dye
-
Where ε_dye for BDP FL is ~92,000 M⁻¹cm⁻¹ at 503 nm.[13]
-
Step 3: Calculate the Degree of Labeling (DOL)
-
DOL = Molar Concentration of Dye / Molar Concentration of Protein[13]
Data Presentation: Expected Purification Results
| Parameter | Pre-Purification (Crude Reaction) | Post-Purification (SEC/Dialysis) | Method of Analysis |
| Presence of Free Dye | High | Negligible / Undetectable | TLC / HPLC / FSEC[16] |
| Protein Recovery | 100% (by definition) | >85% (Typical) | A₂₈₀ Measurement |
| Degree of Labeling (DOL) | Not accurately measurable | 2 - 8 (Typical, protein-dependent) | UV-Vis Spectroscopy[17] |
| Purity | Low | High | SDS-PAGE / FSEC[18] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Recovery | - Protein precipitation during labeling.[7]- Nonspecific binding to the purification column/membrane. | - Reduce the dye:protein molar ratio in the labeling reaction.[7]- Ensure the protein is highly soluble in the chosen buffer.- For SEC, ensure the column resin is compatible with the protein. |
| Protein Precipitation after Labeling | - The conjugated dye increases the overall hydrophobicity of the protein, causing it to aggregate.[7] | - Decrease the DOL by lowering the dye:protein ratio.[7]- Include mild, non-ionic detergents or adjust buffer salt concentration.[19]- Perform labeling and purification at 4°C to reduce aggregation kinetics. |
| Low or No Labeling (Low DOL) | - Incorrect buffer pH (too low).- Presence of competing amines (e.g., Tris buffer).- Hydrolyzed/inactive NHS ester. | - Ensure reaction buffer pH is 8.3-8.5.[4]- Use an amine-free buffer like sodium bicarbonate or PBS.[1]- Prepare the dye stock solution in anhydrous DMSO immediately before use.[1] |
| High Background in Downstream Assays | - Incomplete removal of free dye. | - Repeat the purification step. For SEC, ensure the column size is adequate for the sample volume.- For dialysis, increase the number of buffer changes and/or the duration of dialysis.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. itwreagents.com [itwreagents.com]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. broadpharm.com [broadpharm.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for BDP FL NHS Ester: Determining the Degree of Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL NHS Ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3][4][5] It is spectrally similar to fluorescein (B123965) (FITC) and other 488 nm dyes, offering high quantum yields and narrow emission spectra.[2][3][6] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1] Accurate determination of the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is critical for ensuring the quality, consistency, and optimal performance of the fluorescently labeled conjugate.[7][8][9][10] An optimal DOL maximizes the fluorescent signal while minimizing potential issues such as fluorescence quenching and loss of biological activity.[7][8] This document provides a detailed protocol for calculating the DOL of BDP FL-labeled proteins using absorbance spectroscopy.
Principle of DOL Calculation
The determination of the DOL is based on the Beer-Lambert law. By measuring the absorbance of the purified labeled protein at two specific wavelengths, it is possible to calculate the concentrations of both the protein and the BDP FL dye. The DOL is then determined from the molar ratio of the dye to the protein.[7][10]
The absorbance is measured at:
-
~503 nm: The maximum absorbance wavelength (λmax) for BDP FL dye.[2][5]
-
280 nm: At this wavelength, both the protein (due to aromatic amino acids) and the BDP FL dye absorb light.[10]
To accurately determine the protein concentration, the contribution of the BDP FL dye to the absorbance at 280 nm must be subtracted using a correction factor (CF).[10][11]
Key Quantitative Data for this compound
The following table summarizes the essential quantitative data required for DOL calculations.
| Parameter | Value | Reference |
| BDP FL Dye Properties | ||
| Maximum Absorbance (λmax) | 503 nm | [2] |
| Molar Extinction Coefficient (ε_dye_) at λmax | 92,000 M⁻¹cm⁻¹ | [2][5] |
| Correction Factor (CF₂₈₀) | 0.027 | [2][11] |
| Molecular Weight | 389.16 g/mol | [2][4] |
| General Protein Properties (Example: IgG) | ||
| Molar Extinction Coefficient (ε_protein_) at 280 nm | ~210,000 M⁻¹cm⁻¹ | [10][12] |
Experimental Workflow for DOL Determination
The following diagram illustrates the overall workflow for labeling a protein with this compound and subsequently determining the DOL.
Caption: Experimental workflow for determining the degree of labeling.
Detailed Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
-
Purification column (e.g., size-exclusion chromatography)[7]
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)[13]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the labeling reaction.[13][14]
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
-
Labeling Reaction:
-
Calculate the required amount of this compound. A 10- to 20-fold molar excess of the dye to the protein is a good starting point, but the optimal ratio may need to be determined empirically.[14]
-
While gently vortexing the protein solution, slowly add the dissolved this compound.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]
-
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column. This step is crucial for accurate DOL determination.[7][16]
Protocol 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
Purified BDP FL-labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer used for protein storage
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the absorbance measurements to 280 nm and 503 nm.
-
Blank Measurement: Fill a quartz cuvette with the buffer used for the protein sample and zero the instrument at both wavelengths.[10]
-
Sample Measurement:
-
Transfer the purified BDP FL-labeled protein solution to a clean quartz cuvette.
-
Record the absorbance values at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).
-
Note: If the absorbance readings are too high (typically > 2.0), dilute the sample with a known volume of buffer and repeat the measurement. Remember to account for the dilution factor in the calculations.[7]
-
Logical Flow of DOL Calculation
The following diagram outlines the logical steps involved in the DOL calculation.
Caption: Logical flow of the Degree of Labeling (DOL) calculation.
Calculation Steps
-
Calculate the molar concentration of the BDP FL dye ([Dye]): [Dye] (M) = A₅₀₃ / (ε_dye_ × path length)
-
Calculate the corrected absorbance of the protein at 280 nm (A_protein_): A_protein_ = A₂₈₀ - (A₅₀₃ × CF₂₈₀)
-
Calculate the molar concentration of the protein ([Protein]): [Protein] (M) = A_protein_ / (ε_protein_ × path length)
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Example Calculation
Measured Values:
-
A₂₈₀ = 0.85
-
A₅₀₃ = 0.60
-
Protein: IgG (ε_protein_ = 210,000 M⁻¹cm⁻¹)
Calculations:
-
[Dye]: 0.60 / (92,000 M⁻¹cm⁻¹ × 1 cm) = 6.52 x 10⁻⁶ M
-
A_protein_: 0.85 - (0.60 × 0.027) = 0.85 - 0.0162 = 0.8338
-
[Protein]: 0.8338 / (210,000 M⁻¹cm⁻¹ × 1 cm) = 3.97 x 10⁻⁶ M
-
DOL: (6.52 x 10⁻⁶ M) / (3.97 x 10⁻⁶ M) ≈ 1.64
The Degree of Labeling in this example is approximately 1.6.
Troubleshooting and Considerations
-
Incomplete Removal of Free Dye: The presence of unconjugated this compound will lead to an overestimation of the DOL. Ensure thorough purification of the labeled protein.[10]
-
Optimal DOL: For antibodies, the optimal DOL typically falls between 2 and 10.[9][16] However, the ideal DOL should be determined experimentally for each specific application to achieve the best balance between signal intensity and biological functionality.[7][8]
-
Over-labeling: A high DOL can lead to fluorescence quenching and may compromise the biological activity of the protein.[7][8]
-
Under-labeling: A low DOL will result in a weak fluorescent signal.[8]
-
Protein Concentration: Accurate knowledge of the protein's molar extinction coefficient is crucial for an accurate DOL calculation.
References
- 1. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 2. This compound (A270096) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - CAS 146616-66-2 [sigutlabs.com]
- 6. abpbio.com [abpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for BDP FL NHS Ester in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring molecular interactions in real-time.[1] This method is particularly well-suited for high-throughput screening (HTS) and drug discovery applications. The core principle of FP lies in the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state. When a small, fluorescently labeled tracer is excited with plane-polarized light, it tumbles rapidly in solution, leading to a high degree of depolarization of the emitted light.[2][3] However, when this tracer binds to a larger molecule (e.g., a protein), its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.[1][4]
BDP FL (BODIPY FL) is a bright, green-fluorescent dye with exceptional photostability and a high fluorescence quantum yield, making it an excellent fluorophore for FP assays.[5][6] Its fluorescence is relatively insensitive to changes in pH and solvent polarity.[7][8] A key advantage of BDP FL for FP is its relatively long excited-state lifetime (typically 5 nanoseconds or longer), which makes its fluorescence polarization sensitive to a broader range of molecular sizes.[7][9] The N-hydroxysuccinimide (NHS) ester functional group of BDP FL NHS Ester allows for the straightforward and efficient covalent labeling of primary amines on proteins, peptides, and other biomolecules to create stable tracer molecules for FP assays.[8][10][11]
These application notes provide a comprehensive guide to utilizing this compound for developing robust fluorescence polarization assays.
Photophysical and Chemical Properties of this compound
A clear understanding of the properties of this compound is crucial for successful assay development. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~502-505 nm | [5][7] |
| Emission Maximum (λem) | ~509-514 nm | [5][12] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.9-1.0 | [5] |
| Fluorescence Lifetime (τ) | ≥ 5 nanoseconds | [5][7] |
| Molecular Weight | 389.16 g/mol | [7][12] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [8][10] |
| Reactivity | Primary Amines (-NH₂) | [7][10] |
| Solubility | DMSO, DMF | [7][12] |
Experimental Protocols
Protocol 1: Labeling of Proteins/Peptides with this compound
This protocol details the steps for covalently conjugating this compound to a protein or peptide containing primary amines.
Materials:
-
This compound
-
Protein or peptide of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)[10]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 (optional)
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[5] Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Reaction Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[14]
-
-
Purification of the Labeled Conjugate:
-
Separate the BDP FL-labeled protein/peptide from the unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).[15]
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~503 nm).
-
Workflow for Protein Labeling with this compound
Caption: A streamlined workflow for the covalent labeling of proteins with this compound.
Protocol 2: Fluorescence Polarization Binding Assay
This protocol describes a direct binding assay to determine the interaction between a BDP FL-labeled tracer and a larger binding partner.
Materials:
-
BDP FL-labeled tracer (from Protocol 1)
-
Unlabeled binding partner (e.g., protein, antibody)
-
Assay Buffer: A buffer that maintains the stability and activity of the interacting molecules (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 96-well or 384-well microplate
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled binding partner in the Assay Buffer.
-
Prepare a working solution of the BDP FL-labeled tracer in the Assay Buffer at a concentration that gives a stable and sufficient fluorescence signal (typically in the low nanomolar range). This concentration should be well below the expected Kd of the interaction.
-
In the microplate, add a constant volume of the BDP FL-labeled tracer solution to each well.
-
Add an equal volume of the serially diluted unlabeled binding partner to the wells. Include control wells with only the tracer and buffer (for minimum polarization) and wells with tracer and the highest concentration of the binding partner (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.[16] The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the mP values against the concentration of the unlabeled binding partner.
-
The data can be fitted to a sigmoidal dose-response curve to determine the binding affinity (e.g., Kd or EC50).
-
Fluorescence Polarization Assay Principle
Caption: The fundamental principle of a fluorescence polarization binding assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polarization Signal or Small Assay Window | - Low binding affinity.- The molecular weight difference between the tracer and the binding partner is too small.[1] - The fluorophore is attached via a flexible linker, allowing it to rotate independently (the "propeller effect").[17] | - Increase the concentration of the binding partner.- Ensure the labeled molecule is significantly smaller than the binding partner.[1] - Consider labeling at a different site or using a dye with a shorter linker.[9] |
| High Background Fluorescence | - Contaminants in the buffer or reagents.[17] - High concentration of the tracer. | - Use high-purity reagents and buffers.- Optimize the tracer concentration to the lowest level that provides a stable signal. |
| Signal Drifts Over Time | - Photobleaching of the BDP FL dye.[18] - Protein denaturation or aggregation. | - Reduce the excitation light intensity and exposure time.[18] - Include an antifade reagent in the buffer.[19] - Optimize buffer conditions (e.g., add detergents like Tween-20).[20] |
| Inconsistent Results | - Incomplete mixing.- Temperature fluctuations.[3] - Pipetting errors. | - Ensure thorough mixing of reagents in the microplate.- Maintain a constant temperature during the assay.- Use calibrated pipettes and proper pipetting techniques. |
Conclusion
This compound is an exceptional reagent for developing sensitive and robust fluorescence polarization assays. Its bright, photostable fluorescence and long excited-state lifetime provide a wide dynamic range for monitoring molecular interactions. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively utilize this compound to generate high-quality data for a variety of applications in basic research and drug development.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. abpbio.com [abpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: BDP FL NHS Ester Labeling of Amine-Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the fluorescent labeling of amine-modified oligonucleotides with BDP FL NHS Ester. BDP FL is a bright and photostable green fluorescent dye belonging to the boron-dipyrromethene (BODIPY™) class of fluorophores.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines to form a stable amide bond, making it an excellent choice for labeling amine-modified oligonucleotides.[2][3] BDP FL-labeled oligonucleotides are valuable tools in various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), microarrays, and real-time PCR. This dye is characterized by high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to solvent polarity and pH.[4][5]
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide on the carbonyl carbon of the NHS ester of the BDP FL dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The reaction is typically carried out in a slightly basic buffer (pH 8.3-9.0) to ensure the primary amine is in its deprotonated, nucleophilic state.[6][7][8]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and typical outcomes of the labeling reaction.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 503 nm | [2][4][9] |
| Emission Maximum (λem) | 509 nm | [2][4][9] |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 cm⁻¹M⁻¹ | [4][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | [4][9] |
| Typical Labeling Efficiency | 50-90% | [11][12] |
Experimental Protocols
1. Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][9]
-
Labeling Buffer: 0.1 M sodium tetraborate (B1243019) or sodium bicarbonate, pH 8.5-9.0[6][13]
-
Quenching Buffer: 1.5 M hydroxylamine (B1172632), pH 8.5 (optional)[11]
-
3 M NaCl
-
Cold absolute ethanol (B145695) (–20°C)
-
70% ethanol (–20°C)
-
Nuclease-free water
-
Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)[6][11][13]
2. Pre-Labeling Preparation of Amine-Modified Oligonucleotide
To ensure efficient labeling, it is crucial to remove any interfering compounds, especially those containing primary amines (e.g., Tris buffer, triethylamine, ammonium (B1175870) salts), from the amine-modified oligonucleotide.[11][13]
-
Dissolve the oligonucleotide in nuclease-free water.
-
Perform a chloroform (B151607) extraction to remove impurities.
-
Precipitate the oligonucleotide by adding 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[11][12]
-
Centrifuge to pellet the oligonucleotide.
-
Wash the pellet with cold 70% ethanol and air dry.
-
Resuspend the purified oligonucleotide in the labeling buffer at a concentration of 1-10 mg/mL.
3. This compound Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[6] This solution should be prepared fresh before each use.
4. Labeling Reaction
This protocol is optimized for labeling 100 µg of a 5'-amine-modified oligonucleotide.[12][13]
-
In a microcentrifuge tube, combine the purified amine-modified oligonucleotide with the labeling buffer.
-
Slowly add the this compound stock solution to the oligonucleotide solution while vortexing. A 10-20 fold molar excess of the dye is a good starting point for optimization.
-
Incubate the reaction for 2-6 hours at room temperature, protected from light.[6][11] Longer incubation times (e.g., overnight) do not necessarily increase the labeling efficiency.[11][12]
-
(Optional) To stop the reaction, add a quenching buffer such as hydroxylamine to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.[1][11]
5. Purification of the Labeled Oligonucleotide
After the labeling reaction, the mixture contains the labeled oligonucleotide, unlabeled oligonucleotide, and unreacted this compound. Purification is necessary to remove the free dye.
-
Ethanol Precipitation (Initial Cleanup):
-
Chromatographic Purification (Final Purification):
6. Characterization and Quantification
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 503 nm (for BDP FL).
-
The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl).
-
The degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula: DOL = (A_dye × ε_oligo) / (A_oligo × ε_dye)
-
A correction factor should be applied to the absorbance at 260 nm to account for the dye's absorbance at this wavelength. The correction factor for BDP FL at 280 nm is approximately 0.027, a similar value can be estimated for 260 nm from the absorbance spectrum.[9]
-
Visualizations
Chemical Reaction
Caption: Chemical reaction of this compound with an amine-modified oligonucleotide.
Experimental Workflow
Caption: Experimental workflow for labeling amine-modified oligonucleotides with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 3. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. This compound (A270096) | Antibodies.com [antibodies.com]
- 10. This compound - CAS 146616-66-2 [sigutlabs.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. atdbio.com [atdbio.com]
Application Notes: BDP FL Dyes for Fluorescent Staining of Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boron-dipyrromethene (BODIPY or BDP) dyes are a class of fluorescent probes highly valued in biological research. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, excellent photostability, and relative insensitivity to environmental pH and polarity, make them superior to traditional fluorophores like fluorescein.[1][2][3][4] The inherent hydrophobicity of the BODIPY core structure makes these dyes particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2][][6]
This document provides detailed protocols for lipid visualization using two common forms of BDP dyes:
-
BDP FL NHS Ester: An amine-reactive form primarily used for covalently conjugating the BDP FL fluorophore to proteins, lipids with primary amines, or other amine-containing molecules.
-
BODIPY 493/503: A non-reactive, lipophilic dye that is a gold standard for specifically staining neutral lipid droplets within cells.[][7][8][9]
Part 1: this compound - Properties and Protocol for Amine Conjugation
This compound (Succinimidyl Ester) is the most common tool for conjugating the bright, green BDP FL dye to biomolecules.[2][6] The NHS ester moiety reacts efficiently with primary amines (R-NH₂) on proteins (e.g., lysine (B10760008) residues) or amine-modified lipids to form stable covalent bonds.[2][10] This allows for the creation of custom fluorescent probes to track the localization and dynamics of specific lipid-associated proteins or modified lipids.
Quantitative Data: this compound Properties
| Property | Value | Source(s) |
| Excitation Maximum | ~502 - 504 nm | [1][3][11] |
| Emission Maximum | ~510 - 514 nm | [3][11] |
| Molecular Weight | ~389.2 g/mol | [3][4][11] |
| Extinction Coefficient | ~85,000 cm⁻¹M⁻¹ | [11] |
| Recommended Solvents | Anhydrous DMSO, DMF | [2][3][11] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [2][3][6] |
| Reactivity Target | Primary amines | [2][6][11] |
Experimental Protocol: Protein Labeling with this compound
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimal dye-to-protein molar ratios should be determined empirically for each specific protein.[10]
Materials:
-
This compound
-
High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Protein to be labeled (at ≥ 2 mg/mL for best results)[2]
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]
-
Purification column (e.g., Zeba™ Spin desalting column)[10]
Procedure:
-
Prepare Dye Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]
-
Prepare Protein Solution: Dissolve the protein to be conjugated in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[2]
-
Conjugation Reaction: While gently stirring, add the desired volume of the 10 mM dye stock solution to the protein solution. A typical starting point is a 15:1 molar ratio of dye to protein.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][10]
-
Purification: Remove the unconjugated, excess dye from the labeled protein using a desalting column according to the manufacturer's instructions.[10] The resulting conjugate is now ready for use in lipid interaction studies or other applications.
Part 2: Direct Staining of Neutral Lipids with BODIPY 493/503
For the direct visualization and quantification of neutral lipid droplets in cells, the non-reactive and highly lipophilic dye BODIPY 493/503 is the preferred reagent.[9] Its nonpolar structure allows it to rapidly partition into the hydrophobic core of lipid droplets, emitting a bright green fluorescence with a high signal-to-noise ratio.[][9] This dye is suitable for use in both live and fixed cells.[1][]
Quantitative Data: BODIPY 493/503 Properties
| Property | Value | Source(s) |
| Excitation Maximum | ~493 nm | [8][9] |
| Emission Maximum | ~503 nm | [8][9] |
| Specificity | High for Neutral Lipids | [][8][9] |
| Recommended Solvents | DMSO | [7] |
| Cell Permeability | Yes | [1] |
| Suitability | Live and Fixed Cells | [1][] |
Experimental Protocol 1: Staining Neutral Lipids in Live Cells
This protocol is adapted for staining lipid droplets in live, cultured cells for fluorescence microscopy or flow cytometry.
Materials:
-
BODIPY 493/503
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Cells cultured in a format suitable for imaging (e.g., glass-bottom dishes)
Procedure:
-
Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 by dissolving 1.3 mg of the dye in 1 mL of DMSO. This stock can be stored at -20°C, protected from light.[7]
-
Prepare Staining Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 1-2 µM in sterile PBS or serum-free culture medium.[7][] For example, dilute the stock 1:2500 in PBS to get a 2 µM solution.[7]
-
Cell Preparation: Aspirate the culture medium from the cells.
-
Washing: Gently wash the cells with sterile PBS to remove any residual serum lipids.[7][]
-
Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][]
-
Final Wash: Aspirate the staining solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[7][]
-
Imaging: The cells are now ready for immediate imaging using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP settings).
Experimental Protocol 2: Staining Neutral Lipids in Fixed Cells
Fixation is useful for preserving cell morphology and for experiments involving immunofluorescence co-staining.
Materials:
-
All materials from the live-cell protocol
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (e.g., ProLong™ Gold antifade reagent)[7]
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile coverslips placed in a culture dish.
-
Washing: Gently wash the cells with PBS.[7]
-
Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15-30 minutes at room temperature.[7][]
-
Post-Fixation Wash: Remove the PFA and wash the samples three times with PBS, for 5 minutes each time.[7]
-
Staining: Prepare the BODIPY 493/503 staining solution as described in the live-cell protocol. Add the solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[7]
-
Final Wash: Aspirate the staining solution and wash the coverslips twice with PBS.[7]
-
Mounting: Use forceps to carefully invert the coverslip onto a glass slide containing a drop of antifade mounting medium.[7]
-
Imaging: The slides can be imaged immediately or stored at 4°C, protected from light.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. abpbio.com [abpbio.com]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lipid -Cell staining -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 10. resources.tocris.com [resources.tocris.com]
- 11. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
troubleshooting low BDP FL NHS Ester labeling efficiency
Welcome to the technical support center for BDP FL NHS Ester labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting NHS esters with primary amines on a protein (N-terminus and the ε-amino group of lysine (B10760008) residues) is between 8.3 and 8.5.[1][2][3] Within this range, the primary amines are sufficiently deprotonated to be effective nucleophiles, while the rate of hydrolysis of the NHS ester is minimized.[1][3] At a lower pH, the amine groups are protonated and thus unreactive.[1][2] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency.[1][2][4] For pH-sensitive proteins, a lower pH of 7.2-7.4 can be used, but this will require a longer incubation time as the reaction rate is slower.[1][5]
Q2: Which buffers are compatible with this compound labeling, and which should be avoided?
It is critical to use buffers that are free of primary amines.[2][5]
-
Compatible Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable for NHS ester reactions, provided they are adjusted to the optimal pH range of 8.3-8.5.[1][5][6][7][8] A 0.1 M sodium bicarbonate solution is a commonly recommended buffer.[1][9]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[1][2][7][10] These buffers will compete with the primary amines on the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[1][10] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before labeling.[1]
Q3: How should I properly store and handle this compound?
Proper storage and handling are crucial to maintain the reactivity of this compound.[5]
-
Storage: The reagent should be stored at -20°C to -80°C in a desiccated environment to protect it from moisture.[1][5][6][11]
-
Handling: Before use, it is critical to allow the vial to equilibrate to room temperature before opening.[1][5][6][12] This prevents moisture from condensing onto the reagent, which can cause hydrolysis.[1][5][12] It is recommended to prepare fresh stock solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each use.[1][5][13]
Q4: What is the primary competing reaction that reduces labeling efficiency?
The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[1][4][6] This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), reducing the amount of active ester available to react with the protein.[1] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[1][4][14]
Q5: What is a typical Degree of Labeling (DOL) for an antibody?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. For antibodies, a DOL between 3 and 7 is often considered optimal. The ideal DOL can vary depending on the specific application. Over-labeling can sometimes lead to fluorescence quenching or protein precipitation.[10][12]
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a common issue in bioconjugation experiments. Use the following guide to diagnose and resolve the problem.
Problem Area 1: Reaction Buffer and Conditions
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][5] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[1] |
| Presence of Competing Amines | Ensure that the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines (e.g., ammonium (B1175870) salts).[1][2][10] If necessary, perform a buffer exchange into a compatible buffer like PBS or sodium bicarbonate.[1][5] |
| Suboptimal Temperature and Incubation Time | The reaction may be too slow at low temperatures. A common starting point is 1 to 4 hours at room temperature.[5] For more sensitive proteins, the reaction can be performed overnight at 4°C.[2] Protect the reaction from light if the label is fluorescent.[5] |
Problem Area 2: Reagents (Dye and Protein)
| Potential Cause | Recommended Action |
| Hydrolyzed/Inactive this compound | This compound is moisture-sensitive.[12] Always allow the vial to warm to room temperature before opening to prevent condensation.[1][5][12] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before each use.[1][5][13] |
| Poor Solubility of this compound | Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution.[1] The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[1][12] |
| Low Protein Concentration | For efficient labeling, a protein concentration in the range of 1-10 mg/mL is generally recommended.[1][10] At lower concentrations, the reaction kinetics are slower, which can lead to lower labeling efficiency.[10][12] If possible, increase the protein concentration.[5] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient molar excess of the NHS ester will result in a low DOL. A common starting point for mono-labeling is an 8- to 20-fold molar excess of the dye over the protein.[1] This ratio may need to be optimized for your specific protein and desired DOL.[12] |
| Low Number of Available Primary Amines | The labeling reaction targets the N-terminus and lysine residues.[1] If your protein has a low number of accessible primary amines due to its three-dimensional structure, the labeling efficiency will be inherently low.[5] Consider alternative labeling chemistries that target other functional groups (e.g., maleimides for cysteine residues).[1] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1] The recommended protein concentration is 1-10 mg/mL.[1][10] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[1]
-
Prepare this compound Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[1][5][12] Dissolve the ester in high-quality, anhydrous DMSO or DMF to a stock concentration of 10 mM.[13]
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[5][12]
-
While gently stirring the protein solution, add the this compound stock solution.[5]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5] Protect the reaction from light.[5]
-
-
Purification: Remove unreacted this compound and byproducts using a desalting column, dialysis, or another appropriate purification method.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: BDP FL NHS Ester
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility and procedural issues with BDP FL NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the BODIPY family, known for its bright, green fluorescence, high photostability, and pH-insensitive emission.[1][2][3] The N-hydroxysuccinimide (NHS) ester group is amine-reactive, making it ideal for covalently labeling primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[3][4] It is spectrally similar to fluorescein (B123965) (FITC) and Alexa Fluor™ 488.[1][3]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][5] However, it has limited solubility in water and aqueous buffers due to the hydrophobic nature of the BODIPY core dye.[3][6][7][8] For applications requiring higher aqueous solubility, sulfonated versions of the dye are available.[9][10]
Q3: How should I prepare a stock solution of this compound?
It is critical to use an anhydrous organic solvent like DMSO or DMF to prevent the hydrolysis of the reactive NHS ester group.[11][12] A stock solution of 1-10 mM is typically recommended.[2][4][12]
Key Preparation Steps:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][13]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[12]
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex thoroughly until the dye is completely dissolved.[12]
-
This stock solution should be prepared fresh immediately before use.[4] If storage is necessary, use small, tightly sealed aliquots and store at -20°C, protected from light and moisture.[11]
Q4: Why is my this compound not dissolving in my aqueous reaction buffer?
The inherent hydrophobicity of the BODIPY dye limits its direct solubility in aqueous solutions.[3] The dye should first be dissolved in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer containing the molecule to be labeled. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low (ideally under 10% v/v) to avoid precipitating the protein or biomolecule.[11]
Q5: What are the optimal buffer conditions for a labeling reaction?
The labeling reaction is highly pH-dependent.[14]
-
pH: The optimal pH range for the reaction between an NHS ester and a primary amine is 8.3-8.5.[4][14] Lower pH values lead to protonation of the amine, reducing its reactivity, while higher pH values accelerate the hydrolysis of the NHS ester, inactivating the dye.[13][14]
-
Buffer Type: Use an amine-free buffer to avoid competition with the target molecule. Recommended buffers include 0.1 M sodium bicarbonate, phosphate-buffered saline (PBS), or sodium borate (B1201080) buffer.[13][14]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the labeling reaction and significantly reduce efficiency.[2][11]
Troubleshooting Guide
This section addresses common problems encountered during labeling experiments with this compound.
Problem 1: Low or No Labeling Efficiency
If you observe a low degree of labeling (DOL), it can often be attributed to one of the following issues.
| Potential Cause | Recommended Solution |
| Hydrolyzed/Inactive NHS Ester | The NHS ester is moisture-sensitive.[11] Always use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before your experiment.[4][13] Store the solid dye desiccated at -20°C.[11][13] |
| Presence of Competing Amines | Ensure your protein or biomolecule is in an amine-free buffer (e.g., PBS, sodium bicarbonate).[11] If the sample is in a buffer like Tris or glycine, a buffer exchange must be performed before labeling.[2] |
| Suboptimal pH | Verify that the reaction buffer pH is between 8.3 and 8.5.[14] A lower pH will decrease amine reactivity, while a higher pH will increase dye hydrolysis.[13] |
| Low Protein Concentration | The labeling reaction is concentration-dependent. For optimal results, use a protein concentration between 2-10 mg/mL.[2][11] If your protein solution is too dilute, consider concentrating it. |
| Insufficient Dye Molar Excess | A 10- to 20-fold molar excess of dye to protein is a common starting point.[4][11] This ratio may need to be optimized for your specific protein. Perform a titration with different molar ratios to find the optimal condition. |
Problem 2: Precipitation Observed During or After Labeling
Precipitation of the protein-dye conjugate is a common issue that can compromise your experiment.
| Potential Cause | Recommended Solution |
| High Organic Solvent Concentration | The final concentration of DMSO or DMF in the reaction should be kept below 10% (v/v).[11] Add the dye stock solution to the protein solution slowly while gently vortexing to prevent localized high concentrations of solvent. |
| Excessive Dye-to-Protein Ratio | Over-labeling can alter the protein's solubility characteristics, leading to aggregation and precipitation.[11] Reduce the molar excess of the this compound in the reaction. |
| Inherent Protein Instability | The protein itself may be unstable under the required buffer conditions or due to the modification. Ensure the buffer composition is optimal for your specific protein's stability. |
Experimental Protocols & Workflows
General Protein Labeling Protocol
This protocol provides a general procedure for labeling proteins with this compound.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)[2][11]
-
This compound
-
Anhydrous DMSO or DMF[4]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[4][14]
-
Purification column (e.g., size-exclusion chromatography)[4]
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, prepare a 10 mg/mL (~25 mM) stock solution of this compound in anhydrous DMSO or DMF.[4]
-
Prepare Protein Solution: Ensure the protein is dissolved in the reaction buffer at an appropriate concentration. If the buffer contains amines, perform a buffer exchange.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the dye stock solution. A common starting point is a 10-fold molar excess of dye to protein.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[4]
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow for protein labeling and a logical approach to troubleshooting common issues.
References
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. This compound (A270096) | Antibodies.com [antibodies.com]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
Technical Support Center: Preventing BDP FL NHS Ester Precipitation in Aqueous Buffer
For researchers, scientists, and drug development professionals utilizing BDP FL NHS Ester for bioconjugation, encountering precipitation in aqueous buffers can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome this common issue, ensuring successful and reproducible labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous reaction buffer?
A1: this compound precipitation in aqueous buffers is primarily due to the hydrophobic nature of the BODIPY FL core. While the NHS ester group provides reactivity towards primary amines, the dye itself has limited solubility in water. Precipitation can be exacerbated by several factors including high dye concentration, low temperature, and the composition of the aqueous buffer. It is crucial to first dissolve the dye in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before introducing it to the aqueous reaction mixture.[1][2]
Q2: I observed precipitation immediately after adding the this compound stock solution to my protein. What is the likely cause and how can I fix it?
A2: Immediate precipitation upon adding the dye stock solution is often due to localized high concentrations of the organic solvent and the dye, which can cause the protein to denature and aggregate. To prevent this, add the dye stock solution slowly and dropwise to the protein solution while gently vortexing or stirring. This ensures a more uniform distribution of the dye and minimizes the risk of shocking the protein with a high concentration of organic solvent.[3]
Q3: Can the pH of my buffer contribute to the precipitation of this compound?
A3: While pH is a more critical factor for the hydrolysis of the NHS ester, extreme pH values can affect protein solubility and contribute to precipitation. The recommended pH range for NHS ester conjugation reactions is between 7.2 and 8.5.[4][5] This range provides a good balance between having deprotonated, reactive primary amines on your biomolecule and minimizing the hydrolysis of the NHS ester. A common and effective buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[3][6]
Q4: How does the concentration of organic solvent in the final reaction mixture affect precipitation?
A4: The final concentration of the organic solvent (e.g., DMSO or DMF) in your reaction mixture should be kept to a minimum, ideally below 10% of the total volume.[3][7] Higher concentrations of organic solvents can denature proteins, leading to their precipitation. To achieve this, it is recommended to prepare a concentrated stock solution of the this compound in the organic solvent.
Q5: My conjugated protein seems to precipitate after the labeling reaction. What could be the cause?
A5: Precipitation of the labeled conjugate can occur if the degree of labeling (DOL), or the dye-to-protein ratio, is too high. The hydrophobic nature of the BDP FL dye can increase the overall hydrophobicity of the protein, causing it to aggregate and precipitate when multiple dye molecules are attached.[7] It is advisable to start with a lower dye-to-protein molar ratio and optimize it for your specific protein.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation during your experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound stock solution in organic solvent | - The organic solvent (DMSO, DMF) is not anhydrous.- The dye concentration is too high. | - Use fresh, high-quality anhydrous DMSO or DMF.- Prepare a less concentrated stock solution (e.g., 1-10 mM).[8][9][10] |
| Immediate precipitation upon adding dye stock to aqueous buffer | - Localized high concentration of organic solvent and dye.- The aqueous buffer is not optimal for the protein's solubility. | - Add the dye stock solution slowly and dropwise while gently vortexing.[3]- Ensure the protein is in a buffer where it is highly soluble and stable. |
| Cloudiness or precipitation during the incubation period | - Hydrolysis of the NHS ester leading to the less soluble carboxylic acid form.- High dye-to-protein molar ratio increasing the hydrophobicity of the conjugate.- Suboptimal reaction temperature affecting protein stability. | - Ensure the pH of the reaction buffer is between 7.2 and 8.5 to minimize hydrolysis.[4][5]- Start with a lower dye-to-protein molar excess (e.g., 5:1 to 10:1) and optimize as needed.- Perform the reaction at room temperature or 4°C, depending on the stability of your protein.[3] |
| Precipitation of the final conjugate after purification | - High degree of labeling (DOL).- Inefficient removal of unconjugated dye. | - Reduce the dye-to-protein molar ratio in the labeling reaction.- Ensure thorough purification of the conjugate using appropriate methods like size-exclusion chromatography or dialysis to remove all free dye.[4] |
Quantitative Data
Half-life of NHS Ester Hydrolysis at Different pH Values
The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. Hydrolysis of the NHS ester competes with the desired amine reaction. The table below provides the approximate half-life of a typical NHS ester at various pH values.
| pH | Temperature | Approximate Half-life |
| 7.0 | Room Temperature | ~7 hours[11] |
| 8.0 | Room Temperature | 210 minutes[11] |
| 8.5 | Room Temperature | 180 minutes[11] |
| 8.6 | 4°C | 10 minutes[12] |
| 9.0 | Room Temperature | <10 minutes[11] |
Note: These values are general estimates and can vary depending on the specific NHS ester and buffer conditions.[11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 389.16 g/mol ), dissolve 1 mg of the dye in 257 µL of anhydrous DMSO.
-
Vortex the vial until the dye is completely dissolved. This stock solution should be prepared fresh immediately before use.
Protocol 2: General Protein Labeling with this compound
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3 by adding a small volume of 1 M sodium bicarbonate.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a common starting point for protein labeling.[9]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[3]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[4]
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Experimental Workflow for EGFR Internalization Study
Caption: Workflow for studying EGFR internalization using a BDP FL-labeled antibody.
References
- 1. Untitled Document [kimnfriends.co.kr]
- 2. This compound (A270096) | Antibodies.com [antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bidmc.org [bidmc.org]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Optimizing BDP FL NHS Ester to Protein Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling of proteins with BDP FL NHS Ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a bright and photostable green fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class of fluorophores.[1] Its high fluorescence quantum yield and sharp emission spectrum make it an excellent choice for various bioimaging and quantitative fluorescence applications.[1] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form stable covalent amide bonds.[]
Q2: What is the recommended starting molar excess of this compound for protein labeling?
The ideal molar ratio of this compound to protein is dependent on the specific protein's characteristics, including the number of available primary amines.[3] A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1][4] However, it is highly recommended to perform a titration by testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein and desired degree of labeling (DOL).[3]
Q3: How do I calculate the required amount of this compound?
To calculate the mass of this compound needed for a specific molar excess, you can use the following formula:
NHS ester weight (mg) = (Molar excess of NHS ester) × (Protein weight (mg)) × (NHS ester molar weight (Da)) / (Protein molar weight (Da))[5][6]
For example, to label 3 mg of a 66.5 kDa protein with a 10-fold molar excess of this compound (molar weight ~390 Da), you would need:
10 × 3 mg × 390 Da / 66500 Da ≈ 0.176 mg of this compound
Q4: What are the optimal buffer conditions for the labeling reaction?
The reaction between NHS esters and primary amines is highly pH-dependent.[5][6][7] The optimal pH range for this reaction is typically between 7.2 and 8.5, with pH 8.3-8.5 often cited as ideal.[3][4][5][6][7] It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), carbonate, borate, or HEPES.[3][8] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester and should be avoided.[][3]
Q5: How should I prepare the this compound stock solution?
This compound is sensitive to moisture and should be dissolved in a fresh, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][5] A stock solution of 10-20 mM is typically prepared.[3] It is important to allow the vial of the dye to warm to room temperature before opening to prevent condensation.[3][4]
Q6: How can I remove unconjugated dye after the labeling reaction?
Unreacted dye can be removed using size-based separation techniques. Common methods include:
-
Gel filtration chromatography (desalting columns): This is a widely used and effective method for separating the labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff that allows the small dye molecules to diffuse out while retaining the larger labeled protein.
Q7: How is the Degree of Labeling (DOL) determined?
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 503 nm for BDP FL). A correction factor is needed to account for the dye's absorbance at 280 nm.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency / Low DOL | Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.[3][4] | Ensure the reaction buffer pH is between 8.3 and 8.5 for optimal results.[4][5][6][7] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester.[][3] | Use an amine-free buffer such as PBS, carbonate, or borate.[3] | |
| Hydrolyzed/Inactive NHS Ester: The this compound has been exposed to moisture.[4] | Store the dye desiccated at -20°C and allow it to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4] | |
| Low Protein Concentration: The concentration of the protein is too low for efficient labeling.[4] | For optimal results, use a protein concentration between 2-10 mg/mL.[3][9] | |
| Insufficient Molar Excess of Dye: The amount of dye is not sufficient to achieve the desired DOL. | Increase the molar excess of the this compound in the reaction. Perform a titration to find the optimal ratio.[3] | |
| Protein Precipitation During/After Labeling | High Degree of Labeling: BDP FL is a hydrophobic dye, and over-labeling can decrease the solubility of the protein.[3] | Reduce the molar excess of the this compound in the reaction to lower the DOL.[3] |
| High Concentration of Organic Solvent: The final concentration of DMSO or DMF from the dye stock solution is too high, causing protein denaturation.[3] | Keep the final concentration of the organic solvent below 10% (v/v). Add the dye stock solution slowly to the protein solution while gently mixing.[3][4] | |
| Protein Instability: The protein may be inherently unstable under the reaction conditions (e.g., pH, temperature). | Ensure the buffer conditions are optimal for your specific protein's stability. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent preparation of dye stock solutions or protein samples. | Prepare fresh dye stock solutions for each experiment. Ensure accurate and consistent measurement of protein concentration. |
| Fluctuations in Reaction Conditions: Variations in reaction time, temperature, or pH. | Standardize all reaction parameters, including incubation time, temperature, and buffer preparation. |
Data Presentation
Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 or 15:1 ratio is a good starting point. This should be optimized for each specific protein.[3] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[3][9] |
| Reaction Buffer | PBS, Carbonate, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine).[3] |
| Reaction pH | 7.2 - 8.5 | The optimal pH is often cited as 8.3-8.5.[3][4][6][7] |
| Reaction Time | 30 - 60 minutes at room temperature | Can be extended (e.g., overnight on ice) for some proteins. |
| Organic Solvent Concentration | < 10% (v/v) | To avoid protein precipitation.[3][4] |
Experimental Protocols
Detailed Methodology for Protein Labeling with this compound
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Prepare a 10 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.[3] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[3]
-
-
Labeling Reaction:
-
Stopping the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.5, can be added to a final concentration of 50-100 mM.[1] This will react with any remaining NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column) or through dialysis.
-
Methodology for Determining the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of BDP FL, which is approximately 503 nm (Amax).
-
-
DOL Calculation:
-
First, calculate the concentration of the protein: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of dye / Amax of dye). For BDP FL, this is approximately 0.027.[10]
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Next, calculate the concentration of the dye: Dye Concentration (M) = Amax / εdye Where:
-
εdye is the molar extinction coefficient of BDP FL at its Amax (approximately 92,000 M-1cm-1).[10]
-
-
Finally, calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for common this compound labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (A270096) | Antibodies.com [antibodies.com]
effect of pH on BDP FL NHS Ester hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of BDP FL NHS Ester, with a specific focus on the impact of pH on its hydrolysis and labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (BODIPY FL, Succinimidyl Ester) is a bright, green fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] This amine-reactive dye is widely used for covalently labeling proteins, antibodies, amine-modified oligonucleotides, and other molecules containing primary amines.[1][5] The resulting conjugates are highly fluorescent and can be used in various applications, including fluorescence microscopy, immunoassays, and flow cytometry.[5]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking the ester bond.[6] This is a significant concern because the hydrolyzed BDP FL is no longer reactive towards primary amines on the target molecule, which reduces the efficiency of the desired labeling reaction.[6] This competing hydrolysis reaction can lead to lower conjugation yields and inconsistent experimental results.[6]
Q3: How does pH affect the rate of this compound hydrolysis?
The rate of NHS ester hydrolysis is highly dependent on the pH of the reaction buffer.[6] As the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) increases. These hydroxide ions are potent nucleophiles that attack the ester, leading to a significant acceleration in the rate of hydrolysis.[6] Therefore, at higher pH values, the half-life of the NHS ester decreases, meaning it gets inactivated more quickly.[7][8][9]
Q4: If higher pH increases hydrolysis, why are labeling reactions with this compound recommended at a slightly alkaline pH?
The recommendation for a slightly alkaline pH (typically 8.3-8.5) is a crucial compromise between two competing factors: amine reactivity and NHS ester stability.[7][10][11]
-
Amine Reactivity: The labeling reaction occurs when a primary amine group (-NH₂) on the target molecule acts as a nucleophile and attacks the NHS ester. For the amine to be nucleophilic, it must be in its deprotonated form. At acidic or neutral pH, primary amines are predominantly in their protonated, non-reactive form (-NH₃⁺). As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated amine increases, thus favoring the labeling reaction.[7]
-
NHS Ester Hydrolysis: As explained above, hydrolysis of the NHS ester also increases with pH.[6]
Therefore, a pH range of 8.3-8.5 is considered optimal because it provides a sufficient concentration of reactive primary amines for efficient labeling while keeping the rate of NHS ester hydrolysis manageable.[7][10][11]
Troubleshooting Guide
Q5: My labeling efficiency with this compound is low. Could pH be the issue?
Yes, incorrect pH is a common cause of low labeling efficiency.[12] Here’s how to troubleshoot:
-
pH is too low (e.g., < 7.5): The primary amines on your target molecule may be protonated and therefore non-reactive. This will significantly slow down or prevent the labeling reaction. Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[10]
-
pH is too high (e.g., > 9.0): The hydrolysis of the this compound will be very rapid.[8][9] The dye may be inactivated before it has a chance to react with your target molecule. Stick to the recommended pH range.
Q6: I am using a Tris buffer and getting poor labeling results. Why?
Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are common biological buffers that contain primary amines. These amines will compete with the primary amines on your target molecule for reaction with the this compound, significantly reducing the labeling efficiency.[10][13] It is crucial to use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer at the desired pH.[11][13]
Q7: My this compound has been stored for a while. Could it be inactive?
This compound is sensitive to moisture.[13] Improper storage or handling can lead to hydrolysis of the NHS ester, rendering the dye inactive. It should be stored at -20°C and protected from light.[1][13] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[13] For best results, use freshly prepared stock solutions of the dye in an anhydrous solvent like DMSO or DMF.[13]
Quantitative Data: pH and NHS Ester Stability
| pH | Half-life of Hydrolysis (minutes) |
| 8.0 | ~210 |
| 8.5 | ~180 |
| 9.0 | ~125 |
| Data sourced from a study on porphyrin-NHS esters and is intended to be illustrative of the pH effect on NHS ester stability.[8][9] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[5][13]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13]
-
Purification column (e.g., spin desalting column or size-exclusion chromatography) to remove unreacted dye.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at an appropriate concentration. Ensure the buffer is free of primary amines.[13]
-
Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[13] Prepare a 10 mM stock solution in anhydrous DMSO or DMF. This should be prepared fresh immediately before use.[5]
-
Reaction Setup:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a common starting point.[13]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v).[13]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: After incubation, purify the labeled protein conjugate from unreacted this compound and the hydrolysis byproduct. For proteins, a spin desalting column or size-exclusion chromatography is typically effective.
Visualizations
Caption: Competing reactions of this compound at different pH levels.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
References
- 1. abpbio.com [abpbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound (A270096) | Antibodies.com [antibodies.com]
- 4. This compound - CAS 146616-66-2 [sigutlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
BDP FL NHS Ester Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BDP FL NHS Ester, with a particular focus on mitigating photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2] It is widely used for labeling proteins, peptides, and other molecules containing primary amines for fluorescence microscopy and other applications.[3][4][5] BDP FL is known for its bright green fluorescence, high photostability, and relative insensitivity to pH and solvent polarity, making it a superior alternative to traditional dyes like fluorescein (B123965) (FITC).[1][6][7][8][9][10]
Q2: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][11] This process leads to a permanent loss of the fluorescent signal.[1] In quantitative imaging studies, photobleaching can lead to inaccurate data, and for long-term experiments like live-cell tracking, the signal may fade before the experiment is complete.[1]
Q3: What are the primary causes of BDP FL photobleaching?
The primary cause of photobleaching for BDP FL and other BODIPY dyes is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[1][11] These highly reactive molecules can chemically modify and destroy the dye.[1] Several factors can accelerate this process:
-
High Illumination Intensity: Intense light from lasers or lamps increases the rate of fluorophore excitation, leading to faster photobleaching.[1]
-
Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.[1]
-
Presence of Oxygen: Molecular oxygen is a key component in the photobleaching pathway for many dyes, including BDP FL.[1]
Q4: How does the photostability of BDP FL compare to fluorescein (FITC)?
BDP FL is significantly more photostable than fluorescein (FITC).[7][8][12] The rigid structure of the BODIPY core is inherently less susceptible to the photochemical reactions that cause fluorescein to fade rapidly under illumination.[12] This makes BDP FL a superior choice for applications requiring long or intense light exposure.[12]
Q5: What are the key advantages of BDP FL over FITC for live-cell imaging?
For live-cell imaging, BDP FL offers two main advantages over FITC:
-
Superior Photostability: BDP FL's resistance to photobleaching allows for longer observation times without significant signal loss, which is crucial for time-lapse experiments.[7][12]
-
pH Insensitivity: The fluorescence of FITC is highly sensitive to pH, decreasing in acidic environments. BDP FL's fluorescence is stable across a broad pH range, ensuring a more reliable signal within different cellular compartments.[7][13]
Troubleshooting Guides
Problem: My BDP FL signal is dim or fading rapidly during image acquisition.
This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue.
Step 1: Optimize Imaging Parameters
The most direct way to reduce photobleaching is to minimize the amount of light hitting your sample.
-
Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that still provides a good signal-to-noise ratio.[1][11]
-
Minimize Exposure Time: Keep the camera exposure time as short as possible for each frame.[1][11]
-
Increase Detector Gain: Amplify the detected signal by increasing the detector gain or camera sensitivity. This allows you to use a lower excitation intensity.[11]
-
Use a More Sensitive Detector: For live-cell imaging, consider using imaging modes like spinning disk confocal or light-sheet microscopy, which are generally less damaging to samples.[11]
Step 2: Utilize Antifade Reagents
If optimizing imaging settings is not sufficient, the chemical environment of the dye needs to be addressed.
-
For Fixed Samples: Incorporate a commercial antifade mounting medium into your sample preparation. These reagents work by scavenging the free radicals that cause photobleaching.[1][11] Popular choices include ProLong™ Gold and VECTASHIELD®.[11]
-
For Live-Cell Imaging: Use reagents specifically designed for live cells, such as ProLong™ Live Antifade Reagent, which are non-toxic.[11] For demanding applications, an oxygen scavenging system can be highly effective.[11]
Q: Which antifade reagent should I use with BDP FL?
While many antifade reagents are effective, some reports suggest that those containing p-phenylenediamine (B122844) (PPD) may not be optimal for BODIPY dyes.[1][11] It is recommended to test a few different antifade options to find the best one for your specific experimental conditions.[11]
Q: How can I minimize photobleaching in demanding live-cell imaging?
For experiments like single-molecule tracking that require high-intensity and long-term imaging, an oxygen scavenging system combined with a reducing and oxidizing system (ROXS) can dramatically improve BDP FL stability.[11] This system actively removes molecular oxygen from the imaging medium, thereby inhibiting the primary pathway of photobleaching.[11]
Q: My background fluorescence is high, obscuring my signal. How can I fix this?
High background can arise from several sources. A systematic approach is needed to identify and resolve the issue.
-
Check for Autofluorescence: Image an unstained control sample. If it fluoresces, this is due to endogenous molecules. Consider switching to a red or far-red fluorophore where autofluorescence is typically lower.[14]
-
Ensure Thorough Washing: Increase the number and duration of wash steps after probe incubation to remove all unbound BDP FL-conjugates.[14]
-
Optimize Blocking: For immunofluorescence, increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum or 1-3% BSA) to prevent non-specific antibody binding.[14]
-
Use High-Quality Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.[14]
Quantitative Data Summary
The performance of a fluorophore is defined by its photophysical properties. The tables below summarize key quantitative data for this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 502-503 nm | [3][6][10][15] |
| Emission Maximum (λem) | 509-511 nm | [3][4][6][10][15][16] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [3][4][10] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.97 | [10][15] |
| Solubility | Good in DMF, DMSO; Limited in water | [3][4][10][15] |
Table 2: Comparative Overview of BDP FL vs. Fluorescein (FITC)
| Feature | BDP FL | Fluorescein (FITC) | Source(s) |
| Photostability | High | Low | [7][8][12] |
| pH Sensitivity | Relatively Insensitive | Highly Sensitive (decreased fluorescence in acidic pH) | [6][7][13] |
| Brightness | Very High | High | [3][7] |
| Emission Spectrum | Narrow | Broader | [3][8][9][10][17] |
Table 3: Recommended Imaging Parameter Adjustments to Reduce Photobleaching
| Parameter | Recommendation | Rationale | Source(s) |
| Excitation Light Intensity | Use lowest possible setting | Reduces the rate of photon absorption and subsequent photochemical damage. | [11] |
| Exposure Time | Keep as short as possible | Minimizes the duration the sample is illuminated per frame. | [11] |
| Detector Gain/Sensitivity | Increase to amplify signal | Allows for lower excitation intensity while maintaining signal quality. | [11] |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[18][19]
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25)[7]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[18][19]
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[18]
-
Labeling Reaction:
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[7]
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol provides a general guideline for immunofluorescence staining of fixed cells using a BDP FL-conjugated secondary antibody.
Materials:
-
Fixed cells on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[14]
-
Blocking Buffer (e.g., 1% BSA and 5% normal serum in PBS)[14]
-
Primary Antibody
-
BDP FL-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[1][14]
-
Washing: Wash cells three times with PBS for 5 minutes each.[1][14]
-
Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[1][14]
-
Blocking: Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific binding.[1][14]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.[1]
-
Washing: Wash cells three times with PBS for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature. From this step on, protect samples from light. [1]
-
Final Washes: Wash cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
Protocol 3: Advanced Photostabilization using an Oxygen Scavenging System
This protocol is for demanding live-cell imaging applications and is adapted from methods shown to significantly increase fluorophore stability.[11]
Materials:
-
Imaging Buffer (e.g., 100 mM TRIS HCl, pH 7.5, 250 mM NaCl)
-
Oxygen Scavenger System:
-
Protocatechuic acid (PCA)
-
Protocatechuate-3,4-dioxygenase (PCD)
-
-
Reducing and Oxidizing System (ROXS):
-
Ascorbic acid
-
Methyl viologen
-
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of PCA, ascorbic acid, and methyl viologen in the Imaging Buffer. Store the PCD enzyme according to the manufacturer's instructions.
-
Prepare Final Imaging Medium: To your BDP FL-labeled sample in Imaging Buffer, add the components in the following order, mixing gently after each addition:
-
Image Immediately: Use the prepared imaging medium immediately for your experiment.
Visualizations
Diagram 1: this compound Protein Labeling Workflow
Caption: Workflow for covalent labeling of proteins with this compound.
Diagram 2: Simplified Mechanism of BDP FL Photobleaching
Caption: Photobleaching occurs via interaction with oxygen in the excited state.
Diagram 3: Troubleshooting Logic for Rapid Signal Fading
Caption: A decision tree for troubleshooting BDP FL photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound - CAS 146616-66-2 [sigutlabs.com]
- 5. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 6. abpbio.com [abpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. BODIPY analogs - Fluorescent probes! Lumiprobe Newsletter - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 9. interchim.fr [interchim.fr]
- 10. This compound (A270096) | Antibodies.com [antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ibiantech.com [ibiantech.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
Technical Support Center: BDP FL NHS Ester Conjugation and Purification
Welcome to the technical support center for BDP FL NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the removal of unconjugated this compound post-labeling and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful this compound labeling reaction?
A1: The most critical parameter is the pH of the reaction buffer. NHS esters react efficiently with primary amines (like the side chain of lysine (B10760008) residues) in a slightly alkaline environment, with an optimal pH range of 8.3 to 8.5.[1] In this pH range, the primary amines are sufficiently deprotonated and nucleophilic, while the hydrolysis of the NHS ester is minimized.[1][2] At lower pH, the reaction will be slow and inefficient, while at higher pH, the hydrolysis of the dye becomes a significant competing reaction, reducing your labeling efficiency.[2]
Q2: Which buffers should I use for the labeling reaction, and which should I avoid?
A2: It is crucial to use buffers that are free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to a pH of 8.3-8.5.[3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with your target molecule for the this compound, significantly lowering the conjugation yield.[4] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the labeling reaction.[4]
Q3: My protein precipitates after adding the this compound. What can I do?
A3: Protein precipitation can occur for a few reasons. Firstly, a high degree of labeling can alter the protein's charge and solubility. Try reducing the molar excess of the this compound in the reaction. Secondly, this compound is typically dissolved in an organic solvent like DMSO or DMF.[5][6] Adding too much of this solvent can cause your protein to precipitate. Ensure the final concentration of the organic solvent in your reaction mixture does not exceed 10%.[7] Adding the dye solution slowly while gently mixing can also help prevent localized high concentrations of the organic solvent.[7]
Q4: How do I stop the labeling reaction?
A4: The labeling reaction can be stopped by adding a quenching reagent that contains a primary amine. Common quenching agents include Tris or glycine, typically added to a final concentration of 50-100 mM.[8] This will react with any excess this compound, preventing further labeling of your protein or other molecules.[8]
Q5: What are the best methods to remove the unconjugated this compound?
A5: The two most common and effective methods for removing small molecules like unconjugated this compound from larger biomolecules are size exclusion chromatography (SEC) and dialysis.[4] SEC, also known as gel filtration, separates molecules based on size, with the larger labeled protein eluting before the smaller, free dye. Dialysis utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unconjugated dye to diffuse out while retaining the larger, labeled protein.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolyzed this compound: The dye is sensitive to moisture and can lose its reactivity. | Store the dye desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7] |
| Incorrect Buffer pH: The pH is outside the optimal 8.3-8.5 range. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust as necessary. | |
| Presence of Competing Amines: Your buffer or protein stock contains Tris, glycine, or other primary amines. | Perform a buffer exchange into an amine-free buffer like PBS before the labeling reaction.[4] | |
| Low Protein Concentration: Dilute protein solutions favor hydrolysis of the NHS ester over the labeling reaction. | If possible, concentrate your protein to at least 1-2 mg/mL.[4][7] | |
| Protein Precipitation | High Degree of Labeling: Over-labeling can lead to aggregation. | Reduce the molar excess of this compound in the reaction. |
| High Concentration of Organic Solvent: The solvent used to dissolve the dye can denature the protein. | Keep the final concentration of DMSO or DMF below 10%. Add the dye stock solution slowly while gently mixing.[7] | |
| High Background Fluorescence in Final Sample | Incomplete Removal of Unconjugated Dye: The purification step was not sufficient. | For SEC, ensure you are using a resin with an appropriate fractionation range (e.g., Sephadex G-25).[4] For dialysis, use a membrane with a suitable MWCO (e.g., 10-14 kDa) and perform multiple buffer changes over a sufficient period (e.g., overnight). |
Quantitative Data Summary
For successful removal of unconjugated this compound, it is important to consider the physical properties of the dye and the purification tools.
| Parameter | Value | Significance |
| Molecular Weight of this compound | ~389.2 g/mol [5] | The small size of the unconjugated dye allows for its efficient separation from much larger biomolecules like antibodies (~150 kDa) using size-based purification methods. |
| Recommended SEC Resin | Sephadex G-25 or equivalent[4] | These resins have fractionation ranges suitable for separating small molecules from proteins larger than 5 kDa.[4] |
| Recommended Dialysis MWCO | 10-14 kDa | This molecular weight cut-off is large enough to allow the free dye to pass through but small enough to retain most proteins and other macromolecules. |
| Optimal pH for Labeling | 8.3 - 8.5[1] | Maximizes the reactivity of primary amines on the target molecule while minimizing the hydrolysis of the this compound. |
| Half-life of NHS Ester at pH 8.6 (4°C) | ~10 minutes[2] | Demonstrates the importance of working within the optimal pH range to avoid rapid inactivation of the dye. |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for rapid purification of small sample volumes.
Materials:
-
Labeled protein reaction mixture
-
Size exclusion chromatography (SEC) spin column (e.g., with Sephadex G-25 resin)
-
Microcentrifuge tubes for collection
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Methodology:
-
Prepare the Spin Column:
-
Remove the bottom cap of the spin column and loosen the top cap.
-
Place the column in a 2 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[4]
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add 300-500 µL of the desired elution buffer (e.g., PBS) to the top of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes. Discard the buffer.
-
Repeat this equilibration step 2-3 times.[4]
-
-
Load the Sample:
-
Place the spin column into a new, clean collection tube.
-
Slowly apply the entire quenched labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column at 1,500 x g for 2-3 minutes.
-
The purified, labeled protein will be in the collection tube. The smaller, unconjugated this compound will be retained in the resin.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
-
Protocol 2: Removal of Unconjugated this compound using Dialysis
This protocol is suitable for larger sample volumes and achieves a high degree of purity.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)
-
Dialysis clips (if using tubing)
-
Large beaker (e.g., 1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Methodology:
-
Prepare the Dialysis Membrane:
-
Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This often involves rinsing with deionized water to remove any preservatives.
-
-
Load the Sample:
-
Securely close one end of the tubing with a dialysis clip.
-
Load the quenched labeling reaction mixture into the dialysis tubing.
-
Leave some space in the tubing to allow for potential sample dilution.
-
Secure the other end of the tubing with a second clip, ensuring there are no leaks.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume.
-
Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.
-
Conduct the dialysis at 4°C to maintain protein stability.
-
-
Change the Buffer:
-
Dialyze for at least 2-3 hours.
-
Discard the used buffer and replace it with fresh dialysis buffer.
-
Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for the complete removal of the free dye.
-
-
Recover the Sample:
-
Carefully remove the dialysis bag from the buffer.
-
Gently remove the sample from the tubing using a pipette.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 6. medkoo.com [medkoo.com]
- 7. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. This compound (A270096) | Antibodies.com [antibodies.com]
BDP FL NHS Ester signal-to-noise ratio improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BDP FL NHS Ester and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, photostable, green-fluorescent dye belonging to the BODIPY™ family of fluorophores.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group makes it an amine-reactive reagent, ideal for covalently labeling primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules.[3][4] Its exceptional photophysical properties, such as a high fluorescence quantum yield and sharp emission spectra, make it a superior alternative to traditional fluorophores like fluorescein (B123965) (FITC).[2][5][6][7]
Primary applications include:
-
Protein and Peptide Labeling: For visualization and tracking in various biological assays.[8][9]
-
Fluorescence Microscopy: Staining and visualizing specific cellular structures.[8]
-
Flow Cytometry: Labeling cells for identification and quantification.[8]
-
Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore in FRET-based assays.[8]
-
Live Cell Imaging: Due to its cell-penetrable nature.[10]
Q2: What are the key spectral properties of this compound?
This compound is compatible with standard 488 nm laser lines and FITC/GFP filter sets.[11] Its key spectral properties are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~503 nm | [2][6][7] |
| Emission Maximum (λem) | ~509 nm | [2][6][7] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [2][6] |
| Fluorescence Quantum Yield (Φ) | ~0.97 | [2][6] |
Q3: What are the optimal reaction conditions for labeling with this compound?
The efficiency of the labeling reaction is critically dependent on several factors, particularly pH. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester.[12]
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. Lower pH leads to protonated, non-reactive amines, while higher pH increases the rate of NHS ester hydrolysis. | [12][13] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency. Concentrations below 2 mg/mL can significantly reduce efficiency. | [10][14] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This should be empirically optimized for each specific protein to achieve the desired degree of labeling (DOL). | [15][16] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, sodium bicarbonate, sodium borate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the NHS ester. | [10][13][16] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can sometimes improve labeling efficiency for sensitive proteins. | [10][16] |
Q4: How should this compound be stored?
Proper storage is crucial to maintain the reactivity of the NHS ester, which is sensitive to moisture.[14]
| Form | Storage Condition | Notes | Reference(s) |
| Solid | -20°C, desiccated, protected from light | Allow the vial to warm to room temperature before opening to prevent moisture condensation. | [3][4][14] |
| Stock Solution (in anhydrous DMSO or DMF) | -20°C in small, tightly sealed aliquots | Use immediately or store for up to 1-2 months. Avoid repeated freeze-thaw cycles. | [13][14] |
Troubleshooting Guides
High background and low signal are common issues that can significantly impact the signal-to-noise ratio. The following guides provide systematic approaches to identify and resolve these problems.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from your target.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 4. abpbio.com [abpbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound (A270096) | Antibodies.com [antibodies.com]
- 7. This compound - CAS 146616-66-2 [sigutlabs.com]
- 8. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 9. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
BDP FL NHS Ester Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of BDP FL NHS Ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is an amine-reactive fluorescent dye belonging to the BODIPY™ family.[1] It is widely used for covalently labeling proteins, peptides, antibodies, and other biomolecules that contain primary amine groups (-NH₂).[1] The N-hydroxysuccinimide (NHS) ester group reacts with amines to form a stable amide bond.[2] BDP FL is known for its bright green fluorescence, high photostability, and fluorescence that is largely insensitive to solvent polarity and pH.[3][4]
Q2: How should I store this compound?
Proper storage is critical to maintain the reactivity of the dye.
-
Solid Form: Store desiccated at -20°C in the dark.[2] It can be shipped at ambient temperature for short periods (up to 3 weeks).[2]
-
Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][5] These stock solutions can be stored at -20°C for 1-2 months.[5] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture contamination.[5] Aqueous solutions of the NHS ester are not stable and should be used immediately.[5]
Q3: What is the optimal pH for labeling reactions with this compound?
The optimal pH for labeling reactions with NHS esters is between 8.3 and 8.5.[5] This pH provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines on the target molecule and minimizing the hydrolysis of the NHS ester.[6] While the functional range is often cited as 7.2 to 9.0, efficiency drops significantly outside the optimal range.[6][7]
Q4: Which buffers should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines.[8][9]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices.[7][8]
-
Incompatible Buffers: Buffers containing Tris (e.g., TBS) or glycine (B1666218) must be avoided as they contain primary amines that will compete with your target molecule for reaction with the dye, significantly lowering the labeling efficiency.[8][9] If your protein is in an incompatible buffer, a buffer exchange step is required before labeling.[8]
Q5: How stable is the this compound once dissolved in an aqueous buffer?
The stability of NHS esters in aqueous solutions is highly dependent on the pH. The primary degradation pathway is hydrolysis, which renders the dye inactive for labeling. As the pH increases, the rate of hydrolysis accelerates dramatically.
Quantitative Data on NHS Ester Stability
The following tables summarize key quantitative data regarding the stability of NHS esters in solution and recommended reaction conditions. Note that this data is for NHS esters in general and provides a strong guideline for the behavior of this compound.
Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Approximate Half-life | Implication for Labeling Reactions |
| 7.0 | 4-5 hours | Low hydrolysis, but the labeling reaction is slow due to protonated amines.[2][10] |
| 8.0 | 1 hour | A good compromise between amine reactivity and ester stability.[10][11] |
| 8.5 | ~30 minutes | Optimal for efficient labeling, balancing fast reaction with moderate hydrolysis. |
| 8.6 | 10 minutes | The rate of hydrolysis is significantly increased, reducing labeling efficiency.[2][10][11] |
| > 9.0 | Minutes | Very rapid hydrolysis makes this pH range unsuitable for efficient labeling.[12] |
Table 2: Recommended Buffers for NHS Ester Labeling Reactions
| Buffer | Recommended pH Range | Typical Concentration | Notes |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Widely recommended for optimal reaction efficiency.[5] |
| Phosphate-Buffered Saline | 7.2 - 7.5 | 1X (0.1 M Phosphate) | Good for pH-sensitive proteins; the reaction will be slower.[7] |
| Sodium Borate | 8.0 - 8.5 | 50 mM | An effective alternative to bicarbonate buffer.[7][9] |
| HEPES | 7.2 - 8.5 | 50 - 100 mM | A non-interfering buffer suitable for many conjugation reactions.[2][7] |
Visual Diagrams
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
This is one of the most common issues encountered during labeling experiments. Follow this workflow to diagnose the cause.
Problem: Protein Precipitates During or After Labeling
-
Cause: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[13] The BDP FL dye core is hydrophobic.
-
Solution:
-
Reduce Molar Ratio: This is the most critical factor. Perform a titration with a lower molar excess of this compound.[13]
-
Control Solvent Concentration: The final concentration of DMSO or DMF from the dye stock solution should ideally be kept below 10% (v/v) in the final reaction mixture. Add the dye stock solution slowly to the protein solution while gently stirring to avoid localized high concentrations of organic solvent.
-
Protein Concentration: While a higher protein concentration favors the labeling reaction over hydrolysis, very high concentrations can sometimes promote aggregation. If precipitation occurs, try the reaction at a slightly lower protein concentration (e.g., 1-2 mg/mL).
-
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein, such as an antibody.
Methodology:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[3]
-
While gently stirring the protein solution, add the dye stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.[5]
-
-
Quench the Reaction:
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[13]
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
Protocol 2: Spectrophotometric Assay to Assess NHS Ester Activity
This is a rapid, qualitative method to determine if a vial of this compound is still active or has been hydrolyzed.[14] The principle is that the N-hydroxysuccinimide (NHS) leaving group, released upon hydrolysis, absorbs light around 260 nm.[14][15]
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If the dye is not water-soluble, first dissolve it in a small amount of anhydrous DMSO and then dilute with the buffer.[12]
-
Prepare a Blank: Use 2 mL of the same buffer (with the same amount of DMSO, if used) as a blank.
-
Initial Measurement: Zero the spectrophotometer at 260 nm using the blank. Measure the absorbance of the dye solution (A_initial).[16]
-
Forced Hydrolysis: To 1 mL of the measured dye solution, add 100 µL of 0.5-1.0 N NaOH.[16] Vortex for 30 seconds.
-
Final Measurement: Immediately (within one minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[16]
Interpretation of Results:
-
Active Reagent: If A_final is significantly greater than A_initial, the NHS ester was active and has been successfully hydrolyzed by the base, releasing NHS.[12][16]
-
Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the NHS ester was likely already hydrolyzed in the vial due to moisture contamination. The reagent is inactive and should be discarded.[12][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. interchim.fr [interchim.fr]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
BDP FL NHS Ester Technical Support Center
Welcome to the technical support center for B.D.P. FL NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during labeling experiments, with a particular focus on preventing and resolving aggregation problems.
Frequently Asked Questions (FAQs)
Q1: What is BDP FL NHS Ester and what is it used for?
This compound is a bright, photostable green fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2][3] It is an amine-reactive reagent used for the covalent labeling of proteins, peptides, amine-modified oligonucleotides, and other molecules containing primary amines.[1][2][4][5][6][7] The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3][8] It serves as an excellent replacement for other green fluorescent dyes like fluorescein (B123965) (FITC), Alexa Fluor 488, and Cy2, offering superior photostability and a narrower emission spectrum.[1][4][9][10]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the reactivity of the dye. Improper handling can lead to hydrolysis of the NHS ester, rendering it inactive.
-
Solid Form: Store the lyophilized powder at -20°C in a dark, desiccated environment.[1][4][11] It can be shipped at ambient temperature for short periods (up to 3 weeks).[1][4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.[11][12][13]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][4][5][6][9] Stock solutions should be used immediately.[13] If storage is necessary, aliquot into single-use volumes and store at -20°C, protected from light and moisture.[11][13]
Q3: I am observing precipitates or aggregates in my reaction mixture. What could be the cause?
The appearance of precipitates or aggregates during the labeling reaction can stem from several factors:
-
Poor Dye Solubility: While this compound is soluble in DMSO and DMF, adding a large volume of the stock solution to an aqueous buffer can cause the dye to precipitate.[6][9] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v).[13]
-
High Dye-to-Protein Ratio: Using a large molar excess of the dye can lead to protein precipitation due to alterations in the protein's solubility characteristics.[13]
-
Protein Instability: The protein itself may be unstable under the labeling conditions (e.g., pH, buffer composition).
-
Dye Aggregation: BODIPY dyes, in general, can be prone to aggregation, which is influenced by factors like concentration and solvent polarity.[14] While not extensively documented specifically for this compound, it's a possibility, especially at high concentrations.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Low labeling efficiency is a common problem that can be systematically addressed by examining the reaction components and conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive this compound | The NHS ester is moisture-sensitive and can hydrolyze. Ensure proper storage and handling.[11][13] Always prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[13] |
| Presence of Primary Amines in Buffer | Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for the dye, significantly reducing labeling efficiency.[13][] Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer at a pH of 8.3-8.5.[8][16] |
| Suboptimal pH | The reaction of an NHS ester with a primary amine is highly pH-dependent. At a pH below 8, the reaction can be slow, while at a pH above 9, hydrolysis of the NHS ester is rapid.[8][16] The optimal pH range is 8.3-8.5.[8][16] |
| Low Protein Concentration | Labeling efficiency is dependent on reactant concentrations. A protein concentration below 2 mg/mL can result in poor labeling.[13] For optimal results, a concentration of 5-10 mg/mL is often recommended.[13] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient amount of dye will lead to a low degree of labeling (DOL). Conversely, a large excess does not guarantee a higher DOL and can cause other issues.[13] A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[13] |
Troubleshooting Workflow for Low Labeling Efficiency:
Caption: Troubleshooting workflow for low labeling efficiency.
Issue 2: Protein Precipitation or Dye Aggregation During Labeling
The formation of visible precipitates is a clear indicator of a problem within the reaction.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Organic Solvent Concentration | The concentration of DMSO or DMF from the dye stock solution should be minimized. Keep the final concentration below 10% (v/v). Add the dye stock solution slowly to the protein solution while gently vortexing to avoid localized high concentrations.[13] |
| Excessive Dye-to-Protein Ratio | A high degree of labeling can alter the physicochemical properties of the protein, leading to reduced solubility and precipitation. Reduce the molar excess of the this compound. |
| Protein Instability | The protein may not be stable at the required pH or in the chosen buffer. Confirm the stability of your protein under the labeling conditions in a control experiment without the dye. |
| Dye Aggregation | At high concentrations, the dye itself may aggregate and precipitate. Ensure the dye is fully dissolved in the organic solvent before adding it to the reaction buffer.[12] |
Experimental Workflow to Minimize Precipitation:
Caption: Recommended experimental workflow for protein labeling.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a starting point for the labeling of proteins with this compound.
-
Protein Preparation:
-
If your protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free buffer. This can be done by dialysis, diafiltration, or with a desalting column against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] Vortex thoroughly to ensure it is completely dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10-fold molar excess of dye to protein is a common starting point.
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye stock solution.
-
Incubate the reaction for 1 to 4 hours at room temperature, protected from light.[16] Alternatively, the reaction can be carried out overnight at 4°C.[12]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis products. This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
The first colored band to elute from the column is the fluorescently labeled protein.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~389.16 g/mol | [2][4][5][9] |
| Excitation Maximum (Ex) | ~502-504 nm | [2][5][9][17] |
| Emission Maximum (Em) | ~510-514 nm | [2][5][9] |
| Extinction Coefficient | ~85,000 - 92,000 M⁻¹cm⁻¹ | [5][9] |
| Quantum Yield | ~0.97 | [9] |
| Solubility | Good in DMSO, DMF; Limited in water | [4][5][6][9] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. | [8][16] |
| Buffer System | Amine-free (e.g., PBS, Bicarbonate, Borate) | Prevents competitive reaction with buffer components. | [13][] |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C to minimize hydrolysis. | |
| Incubation Time | 1 - 4 hours (RT) or Overnight (4°C) | Allows for sufficient reaction completion. | [16] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | Provides a good balance for achieving sufficient labeling without causing precipitation. | [13] |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 6. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. abpbio.com [abpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound (A270096) | Antibodies.com [antibodies.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Effects of Concentration on Aggregation of BODIPY-Based Fluorescent Dyes Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. medchemexpress.com [medchemexpress.com]
how to handle anhydrous solvents for BDP FL NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using BDP FL NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended anhydrous solvents for dissolving this compound?
A1: this compound is readily soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use high-quality, anhydrous, and amine-free solvents to prevent the degradation of the NHS ester through hydrolysis.[1]
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the reactivity of this compound. Both solid and stock solutions have specific storage requirements.
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment, protected from light.[1][5][6] Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][7]
-
Stock Solutions: It is recommended to prepare stock solutions immediately before use.[1] If storage is necessary, prepare aliquots in an anhydrous solvent (e.g., DMSO or DMF) and store at -20°C for up to one month or -80°C for up to six months, sealed and protected from moisture and light.[8] Avoid repeated freeze-thaw cycles.[1][3]
Q3: Why is it so important to use anhydrous solvents?
A3: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in the presence of water.[9] This reaction, where the NHS ester reacts with water, cleaves the ester bond and renders the dye incapable of reacting with the primary amine on your target molecule. This leads to a significant reduction in labeling efficiency.[9] Using anhydrous solvents minimizes this competing hydrolysis reaction.
Q4: What is the optimal pH for the labeling reaction with this compound?
A4: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the labeling reaction is between 8.3 and 8.5.[9][10][11] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which reduces the labeling efficiency.[9][10][11]
Q5: Which buffers should I avoid in my labeling reaction?
A5: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8][12] These buffers will compete with your target molecule for reaction with the this compound, leading to lower labeling efficiency.[8][12] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[10]
Troubleshooting Guide
Problem 1: Low or no fluorescence signal after labeling.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure you are using high-quality, anhydrous solvents (DMSO or DMF).[1] Allow the solid dye vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][7] Prepare stock solutions fresh for each experiment if possible. |
| Incorrect Reaction pH | The optimal pH for the labeling reaction is 8.3-8.5.[9][10][11] Verify the pH of your reaction buffer. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[8] |
| Presence of Amine-Containing Buffers | Ensure your protein or biomolecule is in an amine-free buffer (e.g., PBS, sodium bicarbonate, or borate).[10] Dialyze your sample against the appropriate labeling buffer if it is stored in a buffer containing primary amines like Tris or glycine.[12] |
| Low Protein Concentration | For optimal labeling, the recommended protein concentration is 2 mg/mL or higher.[8] Labeling efficiency can be significantly reduced at lower concentrations. |
| Insufficient Molar Excess of Dye | The optimal molar ratio of this compound to the protein is typically around 10:1.[8] However, this may need to be optimized for your specific protein and application, with a common range being 5:1 to 20:1.[10] |
Problem 2: High background fluorescence.
| Potential Cause | Recommended Solution |
| Unreacted, Hydrolyzed Dye | Unconjugated dye must be removed after the labeling reaction.[12] Use a purification method such as gel permeation chromatography (e.g., Sephadex G-25), dialysis, or spin columns to separate the labeled protein from the free dye.[8][12] |
| Non-specific Binding | If you observe non-specific binding in your application (e.g., cell staining), ensure all unbound dye is removed through thorough washing steps. Consider including a blocking step in your protocol. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure. The optimal conditions may need to be adjusted based on the specific protein being labeled.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Stock Solution:
-
Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer can be added.
-
-
Purify the Labeled Protein:
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.3 - 8.5[9][10][11] | Critical for optimal reactivity and minimizing hydrolysis. |
| Molar Excess of NHS Ester | 5:1 to 20:1 (Dye:Protein)[10] | A 10:1 ratio is a good starting point.[8] Should be optimized for each specific protein. |
| Protein Concentration | 2 - 10 mg/mL[8] | Lower concentrations can significantly reduce labeling efficiency. |
| Reaction Time | 60 minutes[8] | Can range from 1 to 3 hours at room temperature.[12] |
| Storage of Solid Dye | -20°C, desiccated, protected from light[1][5][6] | |
| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months[8] | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction pathway for labeling a primary amine with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS 146616-66-2 [sigutlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. benchchem.com [benchchem.com]
BDP FL NHS Ester Labeling: Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals using BDP FL NHS Ester for fluorescent labeling. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure successful conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound labeling reaction and quenching steps.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] | - Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[1][2]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][3][4]- Store the solid dye and stock solutions desiccated at -20°C and protected from light.[1][5][6] |
| Suboptimal pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal range is typically 7.2-8.5.[3][7][8][9][10][11] | - Ensure the reaction buffer is within the optimal pH range. Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) are recommended.[7][8][12]- Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the target molecule.[1][7][8] | |
| Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency as the competing hydrolysis reaction is favored.[8][9] | - For optimal results, use a protein concentration of 2-10 mg/mL.[1][13] | |
| Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of this compound will result in a low degree of labeling (DOL). | - Empirically determine the optimal molar ratio for your specific protein. A common starting point is a 10- to 20-fold molar excess of the dye.[1] | |
| Protein Precipitation During Labeling | High Dye-to-Protein Ratio: Excessive labeling can alter the protein's solubility. | - Reduce the molar excess of the this compound in the reaction.[1] |
| High Concentration of Organic Solvent: this compound is typically dissolved in DMSO or DMF. A high final concentration of these solvents can cause protein precipitation.[8] | - Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[1]- Add the dye stock solution to the protein solution slowly while gently mixing.[1] | |
| Low Fluorescence Signal of Labeled Conjugate | Over-labeling: Too many dye molecules in close proximity can lead to self-quenching. | - Reduce the molar ratio of this compound to the target molecule in the labeling reaction. |
| Precipitation of Conjugate: The labeled protein may have precipitated out of solution. | - Centrifuge the sample and check for a fluorescent pellet. If precipitation occurred, troubleshoot the labeling conditions (see "Protein Precipitation During Labeling"). | |
| Ineffective Quenching | Insufficient Quenching Reagent: The concentration of the quenching agent may not be high enough to stop the reaction completely. | - Use a final concentration of 20-50 mM of the quenching agent (e.g., Tris or glycine).[3][14] |
| Inadequate Incubation Time: The quenching reaction may not have had enough time to go to completion. | - Incubate the reaction with the quenching agent for 15-30 minutes at room temperature.[3][14] |
Frequently Asked Questions (FAQs)
1. What is the role of a quenching agent in a this compound reaction?
A quenching agent is a small molecule containing a primary amine, such as Tris or glycine (B1666218), that is added to the reaction mixture after the desired conjugation time. Its purpose is to react with and inactivate any remaining unreacted this compound, thereby stopping the labeling reaction and preventing non-specific labeling of other molecules in subsequent steps.[3][14]
2. Which quenching agent should I choose?
The choice of quenching agent depends on your specific application and downstream processing requirements.
| Quenching Agent | Advantages | Considerations |
| Tris | Widely used and highly reactive with NHS esters.[3] | Can potentially interfere with downstream applications involving amine-specific chemistry if not completely removed.[3] |
| Glycine | Simple, effective, and easy to remove during purification due to its small size.[3] | |
| Ethanolamine | Efficient quenching agent and easy to remove.[3] | |
| Hydroxylamine | Can be used for quenching and may reverse O-acyl esters, which can be a side product.[14] | For simple quenching of amine-reactive NHS esters, Tris or glycine are generally sufficient.[14] |
3. What is the optimal pH for the this compound labeling reaction?
The optimal pH range for the reaction is between 7.2 and 8.5.[3][7][8][9][10][11] At a lower pH, the primary amines on the target molecule are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[7][8][9]
4. How should I store this compound?
This compound is sensitive to moisture and light. It should be stored at -20°C in a desiccated environment and protected from light.[1][2][5][6]
5. Can I use Tris buffer for my labeling reaction?
No, you should not use buffers containing primary amines, such as Tris or glycine, for the labeling reaction itself, as they will compete with your target molecule for reaction with the this compound, significantly reducing your labeling efficiency.[1][7][8] These reagents should only be used for quenching the reaction.
Experimental Protocols
Protocol 1: this compound Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[1]
-
Slowly add the this compound stock solution to the protein solution while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]
-
-
Quench the Reaction:
-
Purify the Conjugate: Separate the labeled protein from unreacted dye and quenching reagent using a suitable purification method, such as size-exclusion chromatography.
Protocol 2: Quenching the this compound Reaction
This protocol details the standard quenching procedure.
Materials:
-
Reaction mixture containing the BDP FL-labeled conjugate and unreacted this compound.
-
Quenching buffer stock solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0).
Procedure:
-
At the end of the desired labeling reaction time, add the quenching buffer stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Gently mix the solution.
-
Incubate for 15-30 minutes at room temperature.[3]
-
Proceed with the purification of your conjugate.
Visualizations
Caption: Workflow for this compound Labeling and Quenching.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medkoo.com [medkoo.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
BDP FL NHS Ester vs. Fluorescein (FITC): A Comparative Guide for Labeling
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of the appropriate fluorescent label is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used green-emitting fluorescent dyes for labeling biomolecules: BDP FL NHS Ester and fluorescein (B123965) isothiocyanate (FITC). This comparison is supported by experimental data to facilitate an informed decision for your specific research needs.
Executive Summary
This compound consistently demonstrates superior performance over FITC in key photophysical properties crucial for demanding applications such as live-cell imaging and quantitative fluorescence microscopy. The primary advantages of BDP FL include its exceptional photostability and relative insensitivity to environmental pH. While FITC has been a foundational fluorophore in biological research, its susceptibility to photobleaching and pH-dependent fluorescence can be significant limitations. The N-hydroxysuccinimide (NHS) ester reactive group of BDP FL also offers high reactivity and specificity towards primary amines, forming a stable amide bond. In contrast, the isothiocyanate group of FITC, which also reacts with primary amines, forms a less stable thiourea (B124793) linkage.
Performance Comparison at a Glance
A summary of the key quantitative performance characteristics of BDP FL and FITC is presented below.
| Property | BDP FL | Fluorescein (FITC) | Advantage |
| Excitation Maximum (nm) | ~503 | ~495 | Similar |
| Emission Maximum (nm) | ~509 | ~519-525 | Similar |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000[1] | ~75,000[1] | BDP FL |
| Fluorescence Quantum Yield (Φ) | ~0.90 - 0.97[1] | ~0.92[1] | BDP FL |
| Photostability | High[1][2] | Low[1][2] | BDP FL |
| pH Sensitivity | Relatively Insensitive[1] | Sensitive (fluorescence decreases in acidic pH)[1][3][4] | BDP FL |
Key Performance Differences
Photostability
The superior photostability of BDP FL is a significant advantage, particularly in experiments requiring long-term observation or intense illumination, such as time-lapse live-cell imaging.[1][2] FITC is notoriously prone to rapid photobleaching, which leads to signal loss and can limit the duration of imaging experiments.[1][2] The rigid bicyclic structure of the BODIPY core in BDP FL makes it inherently less susceptible to the photochemical reactions that cause fading.[2]
pH Sensitivity
The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in quantum yield under acidic conditions.[1][3][4] This can be a major drawback in applications where the pH of intracellular compartments may vary. BDP FL, on the other hand, exhibits fluorescence that is relatively insensitive to pH changes, ensuring a more stable and reliable signal across different cellular microenvironments.[1]
Experimental Workflows and Protocols
The following sections provide detailed methodologies for labeling proteins with this compound and FITC, along with a conceptual workflow for comparing their performance.
Antibody Labeling Workflow
The general workflow for labeling an antibody with either this compound or FITC is depicted below. This process involves the covalent conjugation of the dye to primary amines on the antibody, followed by purification to remove unconjugated dye.
Caption: General workflow for antibody labeling with an amine-reactive fluorescent dye.
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for the covalent labeling of proteins with this compound or FITC. The optimal conditions may need to be adjusted based on the specific protein being labeled.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound or FITC
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography, dialysis)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester or isothiocyanate.[5]
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound or FITC in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.[1]
-
Labeling Reaction:
-
While gently stirring, slowly add the dissolved dye to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.[1] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[1]
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
-
Assess the functionality of the labeled protein using a relevant bioassay.
-
Visualizing Performance Differences
The distinct properties of BDP FL and FITC have significant implications for their performance in fluorescence-based experiments.
Caption: Impact of dye properties on experimental outcomes in fluorescence microscopy.
Conclusion
For most fluorescence labeling applications, particularly those requiring high sensitivity, prolonged imaging, and quantitative accuracy, this compound is the superior choice over FITC. Its enhanced photostability and resistance to pH-induced fluorescence changes result in more robust and reproducible data.[1] While FITC remains a cost-effective option for some applications, researchers should be aware of its limitations, especially its propensity for photobleaching and the pH sensitivity of its fluorescence. The initial investment in BDP FL-based reagents is often justified by the higher quality and reliability of the resulting experimental data.[1]
References
A Head-to-Head Comparison: BDP FL NHS Ester vs. Alexa Fluor 488 for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two popular green-fluorescent amine-reactive dyes: BDP FL NHS Ester and Alexa Fluor 488 NHS Ester.
Both dyes are widely used for labeling proteins, antibodies, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and immunoassays. This comparison will delve into their performance characteristics, supported by quantitative data and detailed experimental protocols, to empower researchers in making an informed choice for their specific needs.
Quantitative Performance Data
The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes the key quantitative metrics for this compound and Alexa Fluor 488 NHS Ester.
| Property | This compound | Alexa Fluor 488 NHS Ester |
| Excitation Maximum (λex) | ~503 nm[1] | ~496 nm[2] |
| Emission Maximum (λem) | ~509 nm[1] | ~519 nm[2] |
| Molar Extinction Coeff. (ε) | ~92,000 cm⁻¹M⁻¹[1] | ~71,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.97[1] | ~0.92[3] |
| Brightness (ε x Φ) | ~89,240 | ~65,320 |
| Molecular Weight | 389.16 g/mol [1] | 643.41 g/mol [4] |
| Solubility | Good in organic solvents (DMSO, DMF)[5][6] | Water-soluble; stock solutions in DMSO/DMF[4][7] |
| pH Sensitivity | Relatively insensitive[8] | Insensitive (pH 4-10)[2][9] |
| Photostability | High[][11][12] | High[2][3][9] |
Performance Characteristics
Beyond the quantitative data, several qualitative characteristics influence the suitability of a dye for specific applications.
This compound , a boron-dipyrromethene (BODIPY) based dye, is characterized by its high molar extinction coefficient and quantum yield, contributing to its exceptional brightness.[1] BODIPY dyes are known for their narrow excitation and emission peaks, which can be advantageous in multiplexing experiments to minimize spectral overlap.[1][8] They are also relatively insensitive to solvent polarity and pH.[8] this compound is hydrophobic and readily soluble in organic solvents like DMSO and DMF.[5][6]
Alexa Fluor 488 NHS Ester is a sulfonated rhodamine derivative, a member of the widely recognized Alexa Fluor family of dyes.[2] Its key advantages include high photostability, remarkable brightness, and low pH sensitivity over a wide range (pH 4-10).[2][9] The sulfonation of the dye enhances its water solubility, which can be beneficial for labeling sensitive proteins that may be prone to precipitation.[7]
Experimental Protocols
Accurate and reproducible labeling is crucial for generating reliable experimental data. Below are detailed protocols for protein labeling with both dyes and for comparing their photostability.
Protein Labeling with NHS Esters
This protocol provides a general guideline for conjugating this compound or Alexa Fluor 488 NHS Ester to a protein, such as an antibody. Optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
This compound or Alexa Fluor 488 NHS Ester
-
Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Solution: 1.5 M hydroxylamine (B1172632) or 1 M Tris, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. Lower concentrations can decrease labeling efficiency.
-
Labeling Reaction:
-
Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.
-
Slowly add a 5- to 10-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
Comparative Photostability Assessment
This protocol outlines a method for comparing the photostability of protein conjugates of BDP FL and Alexa Fluor 488 using fluorescence microscopy.
Materials:
-
Labeled protein conjugates of BDP FL and Alexa Fluor 488
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable 488 nm laser source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare microscope slides with the labeled protein conjugates.
-
Image Acquisition:
-
Identify a region of interest (ROI) for each sample.
-
Using the same laser power and camera settings for both samples, acquire an initial image (time = 0).
-
Continuously illuminate the ROI with the 488 nm laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the sample.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time for each dye. A slower decay rate indicates higher photostability.
-
Conclusion
Both this compound and Alexa Fluor 488 NHS Ester are high-performance green fluorescent dyes suitable for a wide range of biological applications.
-
This compound offers exceptional brightness due to its high molar extinction coefficient and quantum yield, making it an excellent choice for detecting low-abundance targets. Its narrow spectral profile is also beneficial for multicolor imaging.
-
Alexa Fluor 488 NHS Ester is a well-established and reliable dye known for its high photostability and pH insensitivity, ensuring robust performance in demanding and long-term imaging experiments. Its hydrophilicity can be advantageous for maintaining the solubility of labeled proteins.
The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For applications where maximizing brightness is the primary concern, this compound may be the preferred option. For experiments requiring extended imaging times and robust performance across varying pH conditions, Alexa Fluor 488 NHS Ester remains a top contender. Researchers are encouraged to consider the data presented in this guide and, if necessary, perform their own side-by-side comparisons to determine the optimal dye for their research.
References
- 1. This compound (A270096) | Antibodies.com [antibodies.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Alexa Fluor® 488 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. BODIPY FL-NHS ester ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. abpbio.com [abpbio.com]
- 9. broadpharm.com [broadpharm.com]
- 11. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
BDP FL NHS Ester vs. Cy2 Dye: A Photostability Comparison for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with optimal photostability is critical for generating reliable and reproducible data, particularly in demanding applications such as time-lapse imaging and single-molecule studies. This guide provides an objective comparison of the photostability and photophysical properties of BDP FL NHS Ester against the commonly used cyanine (B1664457) dye, Cy2.
BDP FL (boron-dipyrromethene) dyes have emerged as a superior alternative to traditional cyanine dyes in applications requiring high photostability.[1] While cyanine dyes like Cy2 have been staples in fluorescence microscopy, their susceptibility to photobleaching under prolonged or intense illumination can be a significant limitation.[1] In contrast, BDP FL dyes exhibit remarkable resistance to photodegradation, enabling longer exposure times and more robust imaging experiments.[1]
Quantitative Photophysical and Photostability Comparison
The following table summarizes the key photophysical properties of BDP FL and Cy2. It is important to note that photostability can be influenced by experimental conditions, including excitation light intensity, buffer composition, and the local molecular environment.[1]
| Property | BDP FL | Cy2 |
| Excitation Maximum (λex) | ~503 nm[1] | ~492 nm[2] |
| Emission Maximum (λem) | ~509 nm[1] | ~510 nm[2] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹[3] | ~150,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0[4] | ~0.12[2] |
| Fluorescence Lifetime (τ) | ~5.7 ns (in Methanol)[5][6] | Not explicitly found |
| Relative Photostability | High[1][7] | Moderate to Low[1][7][8] |
Observations on Photostability:
-
BDP FL: Generally regarded as significantly more photostable than cyanine dyes.[1] It exhibits a higher total number of photons emitted before photobleaching.[1] The high quantum yield of BDP FL is also relatively insensitive to solvent polarity and pH.[4][9] The primary cause of photobleaching for BDP FL is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[10]
-
Cy2: While considered more photostable than fluorescein (B123965) (FITC), it is typically outperformed by dyes like the Alexa Fluor series, which share structural similarities with BDP dyes.[7] The photostability of cyanine dyes can be influenced by their molecular structure and the surrounding microenvironment.[11] Some sources indicate that Cy2 is outperformed in aqueous media.[8]
Experimental Protocols
To quantitatively assess and compare the photostability of fluorescent dyes, a common method is to measure the rate of fluorescence decay under continuous illumination.
Protocol for Measuring Photobleaching Rate:
Objective: To determine the rate of photobleaching for this compound and Cy2 dye under controlled conditions.
Materials:
-
This compound and Cy2 dye solutions of known concentrations in a suitable buffer (e.g., PBS).
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, for comparison).
-
Fluorescence microscope equipped with a suitable light source (e.g., laser or mercury lamp), filter sets for each dye, and a sensitive camera.
-
Image analysis software.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound and Cy2 at the same concentration in the same buffer.
-
Mount a small volume of each dye solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity to a constant and reproducible level.
-
Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 5 or 10 seconds) for a set duration or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be determined by fitting the decay curve to an exponential function. The time it takes for the fluorescence to decrease to half its initial value (t₁/₂) is a common metric for photostability.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the photostability of a fluorescent dye.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ibiantech.com [ibiantech.com]
- 4. benchchem.com [benchchem.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Alternatives for BDP FL NHS Ester in the 488 nm Channel
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is critical for generating high-quality, reproducible data. BDP FL NHS Ester is a well-regarded green fluorescent dye, notable for its high quantum yield and photostability.[1][2] However, a variety of alternative amine-reactive dyes are available for the 488 nm channel, each possessing a unique combination of properties that may offer advantages for specific applications.
This guide provides an objective comparison of this compound with its primary alternatives, including Alexa Fluor™ 488, DyLight™ 488, and the traditional fluorescein (B123965) isothiocyanate (FITC). We will compare their quantitative performance, provide a detailed experimental protocol for protein labeling, and present diagrams to clarify experimental workflows and dye characteristics.
Quantitative Performance Comparison
The effectiveness of a fluorescent dye is determined by several key photophysical properties. Brightness, a crucial factor for sensitivity, is a product of the molar extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3] Photostability is vital for applications requiring prolonged or intense light exposure, such as confocal microscopy.[4]
The table below summarizes the key performance indicators for BDP FL and its common alternatives.
| Property | BDP FL | Alexa Fluor™ 488 | DyLight™ 488 | FITC (Fluorescein) |
| Excitation Max (nm) | ~502[5][6] | ~495[3] | ~493[7] | ~495[3] |
| Emission Max (nm) | ~510[5][6] | ~519[3] | ~518[7] | ~519-525[3] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~82,000[5] | ~73,000[3] | ~70,000 | ~75,000[3] |
| Quantum Yield (Φ) | High (~0.9-1.0)[8] | ~0.92[3] | High | ~0.5-0.92[3] |
| Relative Brightness | Very High | High[3] | High[7] | Lower[3] |
| Photostability | High[1][2] | High[3][4] | High[7] | Lower[3][4] |
| pH Sensitivity | Low[5][6] | Low (stable pH 4-10)[3] | Low (stable pH 4-9)[7] | High (sensitive to acidic pH)[3] |
Key Observations:
-
BDP FL stands out for its high molar extinction coefficient and quantum yield, resulting in exceptional brightness.[1][2][5] Its fluorescence is also notably stable and insensitive to pH.[5][6]
-
Alexa Fluor™ 488 is a widely used alternative renowned for its superior photostability and brightness compared to traditional dyes like FITC.[3][4] It maintains strong fluorescence over a broad pH range.[3]
-
DyLight™ 488 offers performance characteristics comparable to Alexa Fluor™ 488, with high fluorescence, good photostability, and broad pH stability.[7][9]
-
FITC is a cost-effective and traditional option, but it suffers from lower photostability and its fluorescence is sensitive to environmental pH, which can be a significant drawback in certain experimental contexts.[3]
Experimental Protocols
Protein Labeling with NHS Ester Dyes
This protocol outlines the general procedure for covalently labeling proteins with amine-reactive NHS ester dyes. The chemistry involves the reaction of the N-hydroxysuccinimidyl (NHS) ester with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of the protein) to form a stable amide bond.[10][11]
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[12][13]
-
Amine-reactive dye (BDP FL, Alexa Fluor™ 488, or DyLight™ 488 NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[12]
-
Purification column (e.g., gel filtration, such as Sephadex G-25) for separating the labeled protein from free dye.[11]
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2.5-10 mg/mL.[11][12] Protein solutions must be free of amine-containing buffers (like Tris) or stabilizers (like bovine serum albumin).
-
Prepare Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[11]
-
Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling (DOL), but a starting point of an 8- to 10-fold molar excess of dye is common.[12]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Separate the fluorescently labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Storage: Store the labeled protein conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[10]
Visualizing Workflows and Relationships
Diagrams created using Graphviz can help illustrate complex processes and relationships, providing a clear visual summary for researchers.
Caption: Workflow for Protein Labeling with NHS Ester Dyes.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. abpbio.com [abpbio.com]
- 7. Thermo Scientific™ DyLight™ 488 NHS Ester | LabMart Limited [labmartgh.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermo Scientific™ DyLight™ 488 NHS Ester | Fisher Scientific [fishersci.ca]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. biotium.com [biotium.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Validating the Activity of BDP FL NHS Ester Labeled Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable tool for a myriad of applications, from cellular imaging to in vitro biochemical assays. BDP FL NHS Ester is a popular green-fluorescent dye known for its brightness and photostability. However, successful experimentation hinges on ensuring that the labeling process does not compromise the biological activity of the protein of interest. This guide provides an objective comparison of this compound with common alternatives and presents detailed experimental protocols for labeling and, crucially, for validating the post-labeling activity of the protein.
Performance Comparison of Green-Fluorescent Amine-Reactive Dyes
The selection of a fluorescent dye is a critical step in experimental design. The ideal dye should not only provide a strong and stable signal but also have minimal impact on the protein's structure and function. Below is a comparison of the key photophysical properties of this compound and several common alternatives for labeling primary amines.
| Property | This compound | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester | Fluorescein (FITC) NHS Ester | Cy2™ NHS Ester |
| Excitation Max (nm) | ~503[1] | ~494[2] | ~493[3][4] | ~494[5][6] | ~490 |
| Emission Max (nm) | ~509[1] | ~517[2] | ~518[3][4] | ~518[5][6] | ~510 |
| Molar Extinction Coeff. | ~92,000[1] | ~73,000[2] | ~70,000[4] | ~70,000[5][7] | ~150,000 |
| Quantum Yield (Φ) | High[8] | ~0.92[9] | High[3] | ~0.925[5] | Moderate |
| Brightness (ε x Φ) | Very High | High | High | High | Very High |
| Photostability | High[1][8] | High[9] | High[3] | Moderate | Moderate |
| pH Sensitivity | Low[10] | Low (pH 4-10)[9] | Low (pH 4-9)[3] | High | Low |
| Solubility | Good in organic solvents[1] | High in water[9] | High in water[3] | Moderate in water | High in water |
Experimental Protocols
Rigorous experimental protocols are essential for reproducible results. The following sections detail the procedures for protein labeling, determination of the degree of labeling, and subsequent validation of protein activity.
Protein Labeling with NHS Ester Dyes
This protocol provides a general procedure for the covalent labeling of primary amines (e.g., lysine (B10760008) residues, N-terminus) on a protein with an amine-reactive fluorescent dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (or alternative amine-reactive dye)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Calculate the desired molar excess of dye to protein. A 10-20 fold molar excess is a common starting point.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated dye from the labeled protein using a suitable purification method such as size-exclusion chromatography or dialysis.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the excitation maximum of the dye (A_max).
-
Calculate Protein Concentration:
-
Correct the A280 reading for the dye's absorbance at 280 nm: A_prot = A280 - (A_max * CF280) where CF280 is the correction factor for the dye at 280 nm.
-
Calculate the molar concentration of the protein: [Protein] = A_prot / ε_prot where ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
[Dye] = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate DOL:
-
DOL = [Dye] / [Protein]
-
Validation of Labeled Protein Activity
It is crucial to verify that the labeling process has not impaired the protein's biological function. The choice of activity assay will depend on the protein's function.
This assay is suitable for enzymes and measures the catalytic activity of the labeled protein.
Materials:
-
Labeled enzyme
-
Unlabeled enzyme (as a control)
-
Enzyme-specific substrate (ideally one that produces a fluorescent or colorimetric signal)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for both the labeled and unlabeled enzyme in the assay buffer.
-
Add the substrate to the wells of a microplate.
-
Initiate the reaction by adding the enzyme dilutions to the wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the reaction rates for both the labeled and unlabeled enzyme.
-
Compare the specific activity of the labeled enzyme to the unlabeled enzyme. A significant decrease in activity indicates that the labeling may have interfered with the enzyme's function.
This assay is used to determine if a labeled receptor protein can still bind its specific ligand.
Materials:
-
Labeled receptor protein
-
Unlabeled receptor protein (as a control)
-
Fluorescently labeled ligand
-
Assay buffer
-
Filter plates or other method to separate bound and free ligand
Procedure:
-
Incubate a fixed concentration of the labeled receptor (or unlabeled control) with increasing concentrations of the fluorescently labeled ligand.
-
Separate the bound from the free ligand.
-
Quantify the amount of bound ligand.
-
Plot the amount of bound ligand as a function of the free ligand concentration and determine the binding affinity (e.g., Kd).
-
Compare the binding affinity of the labeled receptor to the unlabeled receptor.
FP is a versatile technique to measure molecular interactions in solution and can be used to assess the binding activity of a labeled protein.[11][12][13]
Principle: A small fluorescent molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
Procedure:
-
Direct Binding Assay:
-
A fluorescently labeled ligand (tracer) is incubated with increasing concentrations of the labeled protein of interest.
-
Measure the fluorescence polarization at each concentration.
-
An increase in polarization indicates binding. The data can be used to calculate the binding affinity.
-
-
Competitive Binding Assay:
-
A fixed concentration of the labeled protein and a fluorescently labeled ligand are pre-incubated.
-
Increasing concentrations of an unlabeled competitor ligand are added.
-
A decrease in fluorescence polarization indicates that the unlabeled ligand is competing with the fluorescent ligand for binding to the protein.
-
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and signaling pathways are invaluable for understanding complex processes.
Caption: Workflow for labeling a protein with this compound and subsequent validation of its activity.
References
- 1. This compound - CAS 146616-66-2 [sigutlabs.com]
- 2. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. Thermo Scientific™ DyLight™ 488 NHS Ester | LabMart Limited [labmartgh.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermo Scientific™ NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester), mixed isomer | Fisher Scientific [fishersci.ca]
- 7. iright.com [iright.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. abpbio.com [abpbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Degree of Labeling for BDP FL NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is critical for the reliability and reproducibility of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein or other biomolecule, is a key quality control parameter. This guide provides a comprehensive comparison of methodologies to determine the DOL for BDP FL NHS Ester and other commonly used fluorescent dyes.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent label depends on various factors, including its photophysical properties and labeling efficiency. Below is a comparison of this compound with several alternatives. Brightness is a crucial parameter, calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
| Parameter | BDP FL | Alexa Fluor™ 488 | DyLight™ 488 | Fluorescein (FITC) |
| Excitation Maximum (λex) | ~503 nm[1][2] | ~495 nm[3] | ~493 nm[3] | 494 nm[4] |
| Emission Maximum (λem) | ~509 nm[1][2] | ~519 nm[3] | ~518 nm[3] | 521 nm |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~92,000[1] | ~71,000 - 73,000[3] | ~70,000[3] | 68,000[4] |
| Fluorescence Quantum Yield (Φ) | ~0.97[1] | ~0.92[3] | High[3] | Not specified |
| Correction Factor (CF₂₈₀) | 0.027[1] | 0.11 | 0.10 | 0.300[4] |
| Brightness (ε x Φ) | ~89,240 | ~65,320 - 67,160[3] | High | Not specified |
Note: The data for alternative dyes are based on publicly available information and may vary between suppliers.
Experimental Protocols
Accurate determination of the DOL is achieved through spectrophotometric analysis. The following protocols outline the necessary steps for protein labeling and subsequent DOL calculation.
Protein Labeling with NHS Ester Dyes
This protocol describes a general procedure for conjugating NHS ester fluorescent dyes to proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[3][5]
-
This compound or alternative amine-reactive dye[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[5][6]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[5][7][8]
-
Purification column (e.g., gel filtration, dialysis cassette) to remove unreacted dye[5][9]
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][10]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[5][6]
-
Labeling Reaction:
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]
-
Purification: Remove the unreacted dye from the labeled protein using a gel filtration column or by dialysis.[5][9][11] This step is crucial as the presence of free dye will lead to an overestimation of the DOL.[12]
Determining the Degree of Labeling (DOL)
The DOL is calculated from the absorbance measurements of the purified protein-dye conjugate.[11][12]
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm (for the protein) and the specific absorbance maximum (λmax) of the dye.[4][12]
-
Blank Measurement: Use the buffer in which the protein is dissolved to zero the spectrophotometer at both wavelengths.[12]
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λmax (A_max).[4][11] Ensure the readings are within the linear range of the instrument (typically < 2.0).[4][13] If necessary, dilute the sample and record the dilution factor.[4][13]
-
Calculations:
-
Calculate the molar concentration of the dye: [Dye] (M) = A_max / (ε_dye × path length)[12]
-
A_max: Absorbance of the labeled protein at the dye's λmax.
-
ε_dye: Molar extinction coefficient of the dye at its λmax.
-
path length: Cuvette path length in cm (typically 1 cm).
-
-
Calculate the corrected absorbance of the protein at 280 nm: A_protein = A₂₈₀ - (A_max × CF₂₈₀)[11][12]
-
A₂₈₀: Absorbance of the labeled protein at 280 nm.
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).[4]
-
-
Calculate the molar concentration of the protein: [Protein] (M) = A_protein / (ε_protein × path length)[12]
-
A_protein: Corrected absorbance of the protein at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein][12]
-
An ideal DOL is typically between 0.5 and 1.0.[14] A DOL greater than 1 may indicate over-labeling, which can lead to fluorescence quenching and potential loss of protein activity, while a DOL below 0.5 suggests under-labeling.[9][14]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the degree of labeling.
Caption: Protein labeling experimental workflow.
Caption: Logical workflow for DOL calculation.
References
- 1. This compound (A270096) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
BDP FL NHS Ester: A Comparative Guide to Spectral Overlap with Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, careful selection of fluorophores is paramount to generating reliable and unambiguous data. This guide provides a detailed comparison of BDP FL NHS Ester with other commonly used fluorophores, focusing on spectral overlap to help minimize crosstalk and improve multiplexing capabilities.
This compound is a bright and photostable green fluorescent dye that serves as an excellent alternative to traditional fluorophores like fluorescein (B123965) (FITC).[1][2][3][4][5][6][7][8] It is characterized by a high fluorescence quantum yield and sharp emission spectra, making it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[1] The NHS ester reactive group allows for the convenient labeling of primary amines on proteins, peptides, and other biomolecules.[2][3][4][9][10]
Quantitative Performance Comparison
The degree of spectral overlap is determined by the excitation and emission profiles of the fluorophores in a given experiment. The table below summarizes the key spectral properties of this compound and several other commonly used fluorophores with which it may exhibit spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| This compound | ~502 - 504[2][11][12][13] | ~510 - 514[2][11][13] | ~82,000 - 92,000[4][9][14] | ~0.97[9] |
| FITC (Fluorescein) | ~494[15] | ~518[15] | ~75,000 | ~0.92 |
| Alexa Fluor 488 | ~495[15] | ~519[15] | ~71,000 | ~0.92 |
| Cy2 | ~489 | ~506 | ~150,000 | ~0.12 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy3B | ~560[16][17] | ~571[16][17] | ~120,000[16][17] | ~0.67 |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, leading to unwanted signal (crosstalk) in a multicolor experiment. Additionally, significant overlap between the emission spectra of two fluorophores can make them difficult to distinguish using standard filter sets.
The diagram below illustrates the concept of spectral overlap between BDP FL and a hypothetical fluorophore with a longer emission wavelength. The emission of BDP FL could potentially excite the second fluorophore if their spectra overlap significantly.
Caption: Conceptual diagram of spectral overlap between BDP FL and another fluorophore.
Experimental Protocols
Accurate assessment of spectral properties and potential overlap requires precise experimental techniques. Below are generalized protocols for protein labeling and fluorescence spectroscopy.
Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This should be done immediately before use.
-
Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and application. A common starting point is a 10-fold molar excess of dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis. The appropriate method will depend on the volume of the reaction and the properties of the protein.
Caption: General workflow for labeling a protein with this compound.
Measurement of Excitation and Emission Spectra
This protocol describes how to determine the spectral characteristics of a fluorescently labeled protein.
-
Sample Preparation: Dilute the labeled protein in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance of 0.05-0.1 at the excitation maximum in a 1 cm pathlength cuvette.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum.
-
Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum.
-
Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.
By comparing the excitation and emission spectra of different fluorophores, researchers can make informed decisions to minimize spectral overlap and ensure the integrity of their fluorescence data. This compound, with its narrow emission bandwidth, can be a favorable choice for multiplexing experiments when paired with spectrally well-separated dyes.[2][3][9][15]
References
- 1. benchchem.com [benchchem.com]
- 2. abpbio.com [abpbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound - CAS 146616-66-2 [sigutlabs.com]
- 5. abpbio.com [abpbio.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Lumiprobe this compound, 146616-66-2, 5mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. This compound (A270096) | Antibodies.com [antibodies.com]
- 10. Green Fluorescent Dye BDP FL | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 14. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 15. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. vectorlabs.com [vectorlabs.com]
BDP FL NHS Ester: A Comparative Guide to Performance in Different Buffers
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a critical step in a multitude of applications, from cellular imaging to immunoassays. BDP FL NHS Ester has emerged as a popular green fluorescent dye for labeling primary amines on proteins, peptides, and other biomolecules due to its exceptional brightness and photostability.[1][2] However, the performance of any NHS ester, including this compound, is critically dependent on the reaction conditions, particularly the choice of buffer. This guide provides an objective comparison of this compound's performance in different buffers, supported by experimental data and protocols, to aid in the selection of optimal conditions for your labeling reactions.
Impact of Buffer Composition on Labeling Efficiency
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly pH-dependent.[3][4][5] The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester.[6] However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH, leading to the inactivation of the dye.[7][8][9] Therefore, a careful balance must be struck to maximize the labeling efficiency.
Recommended Buffers: Amine-free buffers are essential for successful NHS ester conjugation to avoid competition for the dye.[7][9]
-
Phosphate-Buffered Saline (PBS): A commonly used buffer that provides a stable pH environment.
-
Sodium Bicarbonate Buffer: Often recommended for NHS ester reactions due to its buffering capacity in the optimal pH range.[3]
-
Sodium Borate Buffer: Another suitable option for maintaining a basic pH.[9]
-
HEPES Buffer: A zwitterionic buffer that can be used in some applications.[9]
Incompatible Buffers and Substances:
-
Tris (tris(hydroxymethyl)aminomethane): Contains primary amines that will compete with the target molecule for the NHS ester.[7][9]
-
Glycine (B1666218): Also contains a primary amine and should be avoided.[7][9]
-
High Concentrations of Sodium Azide: Can interfere with the reaction.[9]
-
High Concentrations of Glycerol: May decrease labeling efficiency.[9]
Quantitative Performance Comparison
The selection of a buffer system directly impacts the stability of the this compound and the rate of the labeling reaction. The following table summarizes the key parameters for consideration.
| Buffer Component | Optimal pH Range | Key Considerations | Impact on this compound Performance |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Widely available and compatible with many biological samples. | Good performance, but may require pH adjustment to the higher end of the optimal range for efficient labeling. |
| Sodium Bicarbonate | 8.0 - 8.5 | Provides excellent buffering capacity in the optimal pH range for NHS ester reactions.[3] | Excellent performance. The pH range of 8.3-8.5 is often cited as ideal for balancing amine reactivity and NHS ester stability.[3][4][7] |
| Sodium Borate | 8.0 - 9.0 | Can be used to maintain a more alkaline pH. | Good to excellent performance. Care must be taken to avoid excessively high pH which can accelerate hydrolysis of the NHS ester.[7] |
| HEPES | 7.2 - 8.2 | A non-amine containing zwitterionic buffer. | Good performance. A suitable alternative to phosphate (B84403) and bicarbonate buffers. |
| Tris | 7.0 - 9.0 | Incompatible. | Poor performance. The primary amines in Tris will react with the this compound, significantly reducing the labeling efficiency of the target molecule.[7][9] |
| Glycine | - | Incompatible. | Poor performance. The primary amine in glycine will compete with the target molecule for the dye.[7][9] |
Photophysical Properties of BDP FL and Alternatives
BDP FL is known for its excellent photophysical properties, making it a robust choice for fluorescence-based applications.[10][11][12][13]
| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor™ 488 |
| Excitation Maximum (λex) | ~503 nm[2][13][14] | ~494 nm | ~495 nm |
| Emission Maximum (λem) | ~509 nm[2][13][14] | ~518 nm | ~519 nm |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹[2][13][14] | ~75,000 M⁻¹cm⁻¹ | ~71,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.97[2][13] | ~0.92 | ~0.92 |
| pH Sensitivity | Relatively insensitive to pH change[11][12][15] | Fluorescence is pH-dependent | Fluorescence is pH-insensitive over a wide range |
| Photostability | High[1][2] | Moderate | High |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][11]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3]
-
Purification column (e.g., gel filtration or dialysis) to remove unreacted dye.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[3][15] Ensure the buffer is free of primary amines.[7][9] If the protein is in an incompatible buffer, perform a buffer exchange.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[16]
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of 10-20 fold of the dye to the protein is a common starting point.[15] The optimal ratio should be determined experimentally.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or other suitable purification method.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP FL (~503 nm).
Visualizing the Workflow
Caption: Workflow for protein labeling with this compound.
Signaling Pathway Example: Kinase Activity Assay
BDP FL can be used as a FRET (Förster Resonance Energy Transfer) acceptor in assays to monitor enzyme activity.
Caption: Principle of a FRET-based kinase activity assay.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound (A270096) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abpbio.com [abpbio.com]
- 12. abpbio.com [abpbio.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound - CAS 146616-66-2 [sigutlabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Quantum Yield of BDP FL NHS Ester and Other Common Fluorophores
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. The fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted photons, is a key parameter influencing the brightness and sensitivity of a fluorescent probe. This guide provides an objective comparison of the quantum yield of BDP FL NHS Ester against other widely used fluorescent dyes, supported by experimental data.
Quantitative Performance Comparison
This compound, a member of the BODIPY family of dyes, is renowned for its exceptional photophysical properties, including a high fluorescence quantum yield that is largely insensitive to solvent polarity and pH.[1][] The following table summarizes the quantum yields of this compound and other popular fluorescent dyes. It is important to note that quantum yield values can be influenced by the experimental conditions, such as the solvent, pH, and conjugation to biomolecules.[3][4]
| Dye | Quantum Yield (Φf) | Solvent / Conditions |
| This compound | 0.97 [5] | Not specified |
| ~1.0 [6] | Water | |
| 0.95 [7] | Not specified | |
| Fluorescein (B123965) (FITC) | 0.92[8][9] | Aqueous Buffer / Not specified |
| 0.925 ± 0.015[10] | 0.1 N NaOH | |
| 0.79[3] | Ethanol | |
| Alexa Fluor 488 | 0.92[11][12][13] | Aqueous Solution / H2O |
| Rhodamine B | 0.70[14] | Ethanol |
| 0.43[14] | PBS | |
| 0.31[15] | Water | |
| 0.92 (relative to fluorescein)[16] | Ethanol | |
| Rhodamine 6G | 0.950 ± 0.015[10] | Ethanol |
| Cyanine (B1664457) Dyes (Cy3) | 0.15[17] | Not specified |
| 0.04[18][19] | Non-viscous aqueous solutions | |
| 0.24[20] | In absence of silver particles | |
| Cyanine Dyes (Cy5) | 0.27[17] | Not specified |
| 0.3[18] | Non-viscous aqueous solutions | |
| 0.20[20] | In absence of silver particles |
Key Observations:
-
This compound consistently exhibits a very high quantum yield, often approaching unity, making it one of the brightest green fluorescent dyes available.[5][6] Its performance is comparable to or exceeds that of the popular Alexa Fluor 488.
-
Fluorescein (FITC) , a traditional green fluorophore, has a high quantum yield in alkaline conditions but is known to be sensitive to pH changes.[4][8]
-
Alexa Fluor 488 is a high-performance dye with a quantum yield comparable to that of fluorescein and is known for its improved photostability and pH insensitivity.[13][21]
-
Rhodamine dyes show more variability in their quantum yields depending on the specific derivative and the solvent environment.[10][14][15]
-
Cyanine dyes (Cy3 and Cy5) generally have lower quantum yields in aqueous solutions, which can be influenced by environmental factors such as viscosity and conjugation to biomolecules.[17][18][19]
Experimental Protocols
The determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[22][23]
Relative Method for Determining Fluorescence Quantum Yield
Principle:
The relative method is based on the principle that for optically dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields.[23] The following equation is used for calculation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Procedure:
-
Selection of a Standard: Choose a standard with a well-documented quantum yield and with absorption and emission spectra that are in a similar range as the sample to be tested. For this compound, fluorescein or quinine (B1679958) sulfate (B86663) are common standards.
-
Solution Preparation:
-
Prepare stock solutions of both the test sample and the standard in the same high-purity solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[22][23]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength must be the same for all measurements.
-
It is crucial to record the emission spectra over the entire emission range of the fluorophore.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope (gradient) of the resulting linear plot is proportional to the quantum yield.
-
-
Calculation:
-
Calculate the quantum yield of the unknown sample using the gradients from the plots and the known quantum yield of the standard. If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1.[3]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for determining fluorescence quantum yield.
References
- 1. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein (FITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. rndsystems.com [rndsystems.com]
- 9. stressmarq.com [stressmarq.com]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 15. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 16. jascoinc.com [jascoinc.com]
- 17. Cyanine - Wikipedia [en.wikipedia.org]
- 18. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
BDP FL NHS Ester vs. FAM: A Comparative Guide to Fluorescence Brightness
In the realm of biological research and drug development, the precise visualization and quantification of molecular interactions are paramount. Fluorescent labeling has emerged as an indispensable tool, with the brightness of the chosen fluorophore directly impacting the sensitivity and clarity of experimental results. This guide provides an objective comparison of two widely used green fluorescent dyes, BDP FL NHS Ester and FAM (Carboxyfluorescein) NHS Ester, with a focus on their relative brightness and performance in labeling applications.
Quantitative Comparison of Photophysical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient dictates how efficiently the molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
A summary of the key photophysical properties of this compound and FAM NHS Ester is presented below.
| Property | This compound | 6-FAM NHS Ester | Reference |
| Excitation Maximum (λex) | ~503 nm | ~492 nm | [1][2] |
| Emission Maximum (λem) | ~509 nm | ~517 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | ~74,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0 | ~0.93 | [3][4] |
| Calculated Relative Brightness (ε x Φ) | ~82,800 - 92,000 | ~68,820 |
Based on the available data, This compound exhibits a higher calculated relative brightness compared to FAM NHS Ester. This is primarily attributed to its significantly higher molar extinction coefficient. In addition to its superior brightness, BDP FL dyes are known for their exceptional photostability and fluorescence that is relatively insensitive to changes in solvent polarity and pH, offering a more robust and reliable signal in various experimental conditions.[4][5][6] In contrast, the fluorescence of fluorescein (B123965) derivatives like FAM can be pH-sensitive.
Experimental Protocols
To empirically validate the brightness comparison, a standardized protein labeling experiment followed by fluorescence intensity measurement is recommended.
Representative Experimental Protocol: Comparison of Protein Conjugate Brightness
Objective: To compare the fluorescence brightness of a target protein labeled with this compound and 6-FAM NHS Ester.
Materials:
-
Target protein (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound, dissolved in anhydrous DMSO
-
6-FAM NHS Ester, dissolved in anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a 2 mg/mL solution of the target protein in the labeling buffer.
-
Dye Preparation: Prepare 10 mM stock solutions of this compound and 6-FAM NHS Ester in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Add a 10-fold molar excess of the reactive dye (from the DMSO stock) to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the protein-dye conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate solution at 280 nm and at the respective absorption maximum for each dye (A_max).
-
Calculate the protein concentration and the dye concentration to determine the DOL.
-
-
Fluorescence Measurement:
-
Prepare serial dilutions of the purified conjugates with the same degree of labeling in PBS.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with excitation at the respective λex for each dye.
-
Integrate the area under the emission curve to determine the total fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the protein concentration for both conjugates.
-
The slope of the resulting line for each conjugate is proportional to its brightness. A steeper slope indicates a brighter conjugate.
-
Visualizing the Workflow and Concepts
To further elucidate the processes and principles discussed, the following diagrams are provided.
Caption: Workflow for covalent labeling of a protein with an NHS ester dye.
Caption: Factors determining the brightness of a fluorescent molecule.
Conclusion
For researchers, scientists, and drug development professionals seeking a high-performance green fluorescent dye for labeling applications, this compound presents a compelling alternative to FAM NHS Ester. The quantitative data on its photophysical properties indicate superior brightness, which, combined with its enhanced photostability and environmental insensitivity, can lead to more robust and sensitive experimental outcomes. While FAM remains a widely used and effective fluorophore, the advantages offered by this compound warrant its consideration for demanding applications where signal intensity and stability are critical.
References
A Researcher's Guide to Assessing BDP FL NHS Ester Conjugate Purity
For researchers, scientists, and drug development professionals, the successful covalent labeling of biomolecules is paramount. BDP FL NHS Ester, a bright and photostable fluorescent dye, is a popular choice for labeling primary amines on proteins, peptides, and other molecules.[1][2][3] However, the purity of the dye conjugate is a critical factor that directly impacts the reliability and reproducibility of downstream applications. This guide provides an objective comparison of methods to assess this compound conjugate purity, compares the dye to common alternatives, and offers detailed experimental protocols.
I. Core Purity Assessment Techniques
The purity of an N-hydroxysuccinimide (NHS) ester conjugate is essential, as contaminants such as unreacted dye or hydrolyzed ester can interfere with labeling efficiency and subsequent analysis.[4] The primary methods for assessing purity involve chromatographic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the desired conjugate from unreacted dye and other impurities.[5] By using a hydrophobic stationary phase (like C18) and a gradient of aqueous and organic mobile phases, components are separated based on their hydrophobicity. The unreacted, more hydrophobic dye will be retained longer on the column than the more polar protein conjugate.[5] Purity is determined by integrating the peak areas in the chromatogram.[5]
-
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the identity and purity of a conjugate.[6][7] Techniques like Electrospray Ionization (ESI-MS) can precisely measure the molecular weight of the conjugate, confirming that the dye has been successfully attached to the biomolecule.[6] The presence of species with the mass of the unreacted dye or the hydrolyzed ester indicates impurities.[8] Tandem MS (MS/MS) can further provide structural confirmation through fragmentation analysis.[6]
-
UV-Visible Spectrophotometry: While not a separative technique, spectrophotometry is crucial for determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. By measuring the absorbance at the protein's maximum (typically 280 nm) and the dye's maximum absorbance (~503 nm for BDP FL), one can calculate the respective concentrations and their molar ratio.[9]
II. Comparative Analysis: BDP FL vs. Alternatives
The selection of a fluorescent dye depends on the specific application, considering factors like brightness, photostability, and pH sensitivity. BDP FL is a borondipyrromethene (BODIPY) dye known for its high quantum yield, sharp emission spectra, and resistance to photobleaching.[1][2][10]
Here is a comparison with other common amine-reactive green fluorescent dyes:
| Feature | This compound | Alexa Fluor™ 488 NHS Ester | Fluorescein Isothiocyanate (FITC) |
| Dye Class | Borondipyrromethene (BODIPY) | Sulfonated Rhodamine | Xanthene |
| Excitation Max (λex) | ~503 nm[1][2] | ~495 nm | ~494 nm[5] |
| Emission Max (λem) | ~509 nm[1][2] | ~519 nm | ~518 nm[5] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹[1][2] | ~73,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | High (~0.97)[1] | Very High (~0.92) | High (~0.85) |
| Photostability | High[10][11] | Very High[10] | Low (prone to photobleaching)[5][10] |
| pH Sensitivity | Low | Low | High (fluorescence decreases in acidic pH)[5] |
| Key Advantages | High photostability, narrow emission, insensitive to environment.[1][12] | Very bright and photostable, good water solubility.[10] | Historically widely used, economical.[5] |
| Key Disadvantages | Higher cost. | Poor photostability, pH sensitivity.[5][10] |
Data compiled from multiple sources and should be considered representative.[1][2][5][10][11][12]
III. Experimental Protocols & Workflows
Detailed and optimized protocols are essential for achieving reliable results.
The following diagram illustrates a typical workflow for assessing the purity of a freshly synthesized this compound conjugate.
Caption: Experimental workflow for conjugation and purity analysis.
Purpose: To separate the conjugate from unreacted, hydrophobic dye and assess purity.[5]
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Sample Injection: Inject 20 µL of the purified conjugate solution.
-
Gradient Elution: Elute the sample using a linear gradient, for example:
-
5-60% Mobile Phase B over 20 minutes.
-
60-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute and re-equilibrate.
-
-
Detection: Monitor the elution profile with the detector set to the absorbance maxima of the protein (e.g., 280 nm) and BDP FL (~503 nm).
-
Analysis: The protein conjugate will elute earlier than the more hydrophobic free dye. Calculate purity by integrating the peak area of the conjugate relative to the total peak area at 503 nm. A purity of >95% is often desired.[13]
Purpose: To confirm the covalent modification and verify the molecular weight of the conjugate.[6]
Instrumentation:
-
Liquid Chromatography system coupled to an Electrospray Ionization Mass Spectrometer (LC-ESI-MS).
Procedure:
-
Sample Preparation: Dilute the conjugate sample in a suitable solvent (e.g., water with 0.1% formic acid) to a concentration of approximately 1-10 µM.[6]
-
LC Separation: Use a short C4 or C18 column to desalt the sample before infusion into the mass spectrometer.
-
MS Acquisition: Acquire mass spectra in positive ion mode. The expected mass will be the mass of the biomolecule plus the mass of the BDP FL moiety (mass shift of 274.1 Da after conjugation).[1]
-
Data Analysis: Deconvolute the resulting spectrum (if multiple charge states are observed) to determine the final molecular weight. The presence of a peak corresponding to the unmodified biomolecule or free dye indicates incomplete reaction or purification.
IV. Application Context: Signaling Pathway Analysis
Fluorescently labeled biomolecules, such as antibodies, are critical tools for visualizing cellular processes. For instance, a BDP FL-labeled antibody against the Epidermal Growth Factor Receptor (EGFR) can be used in immunofluorescence microscopy to study the EGFR signaling pathway, which is crucial in cell proliferation and cancer.[14][15]
The diagram below illustrates the initial steps of the EGFR signaling cascade, a common pathway studied using fluorescent probes.
Caption: Ligand binding and initiation of the EGFR pathway.
The purity of the BDP FL-antibody conjugate is critical here; unreacted free dye would lead to high, non-specific background fluorescence, obscuring the true localization of the EGFR protein and compromising the experimental results.
References
- 1. This compound (A270096) | Antibodies.com [antibodies.com]
- 2. This compound - CAS 146616-66-2 [sigutlabs.com]
- 3. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 4. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of BDP FL NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of fluorescently labeled biomolecules is paramount for reproducible and reliable results in a wide array of applications, from cellular imaging to in vivo studies. This guide provides an objective comparison of the long-term stability of bioconjugates prepared with BDP FL NHS Ester and its commonly used alternatives. The information herein is supported by available experimental data and detailed protocols to assist in the selection of the most appropriate fluorescent label for your research needs.
Executive Summary
BDP FL (BODIPY FL) is a fluorescent dye known for its high quantum yield, sharp emission spectrum, and relative insensitivity to environmental factors such as pH.[1][2] When conjugated to biomolecules via an N-hydroxysuccinimide (NHS) ester, it forms a stable amide bond. This guide evaluates the long-term stability of BDP FL conjugates by considering two key aspects: photostability , the resistance to light-induced degradation, and chemical stability , the integrity of the conjugate during storage.
We compare BDP FL with other popular green fluorescent dyes, including Alexa Fluor 488, Cyanine2 (Cy2), and DyLight 488. While extensive, direct long-term storage data is limited across all dyes under identical conditions, this guide synthesizes available information to provide a comprehensive overview of their performance. In general, modern dyes like BDP FL and Alexa Fluor 488 exhibit superior photostability compared to older dyes like FITC.[3][4] The chemical stability of the conjugate is largely dependent on the covalent bond and the stability of the biomolecule itself.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a balance between brightness, photostability, and chemical stability. The following tables summarize key performance characteristics of BDP FL and its alternatives.
Table 1: Photophysical Properties of Common Green Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| BDP FL | ~503 | ~509 | ~80,000 | ~0.97 |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 |
| Cy2 | ~492 | ~510 | ~150,000 | ~0.12 |
| DyLight 488 | ~493 | ~518 | ~70,000 | High |
Data compiled from various sources. Exact values may vary depending on the specific conjugate and measurement conditions.
Table 2: Comparative Stability of Fluorescent Dye Conjugates
| Stability Parameter | BDP FL | Alexa Fluor 488 | Cy2 | DyLight 488 |
| Photostability | High[3] | Very High[3][4] | Moderate[3] | High[2] |
| pH Sensitivity | Low[1] | Very Low (pH 4-10)[5] | Moderate | Low |
| Chemical Stability (Amide Bond) | Very High[6] | Very High[6] | Very High[6] | Very High[6] |
| Tendency for Aggregation | Moderate (hydrophobic) | Low (hydrophilic)[5] | Moderate | Low |
Factors Influencing Long-Term Stability
The long-term stability of a fluorescent conjugate is not solely dependent on the dye but is a multifactorial issue. Key considerations include:
-
The Amide Bond: The covalent bond formed between an NHS ester and a primary amine on a biomolecule is generally very stable under physiological and common storage conditions.[6]
-
Photobleaching: Upon exposure to excitation light, all fluorophores will eventually degrade. The rate of this degradation is a measure of the dye's photostability. BDP FL and Alexa Fluor 488 are known for their high resistance to photobleaching.[3][4]
-
Hydrolysis of the Conjugate: While the amide bond is robust, extreme pH or enzymatic activity can lead to its cleavage.
-
Protein Denaturation and Aggregation: The conjugation process itself or the properties of the dye can affect the stability of the labeled protein. Hydrophobic dyes can increase the propensity for protein aggregation, especially at high degrees of labeling.[7][8] Proper storage conditions are crucial to prevent denaturation.
-
Storage Conditions: Temperature, buffer composition, and exposure to light are critical factors. For long-term storage, it is generally recommended to store conjugates at -20°C or -80°C in a suitable buffer, often with cryoprotectants like glycerol.
Experimental Protocols
To quantitatively assess the long-term stability of fluorescent conjugates, a series of experiments can be performed.
Protocol 1: Assessment of Photostability
This protocol outlines a method to compare the photobleaching rates of different fluorescent conjugates.
Materials:
-
Fluorescently labeled protein conjugates (e.g., BDP FL-IgG, Alexa Fluor 488-IgG) at the same concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope with a stable light source and appropriate filter sets.
-
Digital camera and image analysis software (e.g., ImageJ).
Procedure:
-
Prepare slides with a droplet of each fluorescent conjugate solution.
-
Focus on a region of the sample and acquire an initial image (t=0) using a defined illumination intensity.
-
Continuously illuminate the sample with the same intensity.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity versus time. The rate of decay indicates the photostability.
Protocol 2: Long-Term Storage Stability Assessment
This protocol is designed to evaluate the chemical stability of fluorescent conjugates over an extended period.
Materials:
-
Fluorescently labeled protein conjugates.
-
Storage buffers (e.g., PBS with and without 50% glycerol).
-
Incubators/freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Size-exclusion chromatography (SEC-HPLC) system.
Procedure:
-
Prepare aliquots of each conjugate in the different storage buffers.
-
Measure the initial absorbance and fluorescence of each sample (t=0).
-
Analyze an initial sample by SEC-HPLC to assess the initial percentage of monomer and aggregates.
-
Store the aliquots at the different temperatures, protected from light.
-
At designated time points (e.g., 1, 3, 6, 12 months), thaw an aliquot from each condition.
-
Measure the absorbance and fluorescence of the thawed samples.
-
Analyze the samples by SEC-HPLC to determine the percentage of monomer and the formation of aggregates or fragments.
-
Plot the percentage of initial fluorescence and the percentage of monomeric protein over time for each storage condition.
Visualizing Workflows and Concepts
To better illustrate the processes involved in assessing the stability of this compound conjugates, the following diagrams are provided.
Caption: Workflow for protein conjugation with this compound.
Caption: Experimental workflow for long-term stability testing.
Caption: Key factors influencing the long-term stability of fluorescent conjugates.
Conclusion
The long-term stability of this compound conjugates is generally high, primarily due to the formation of a stable amide bond and the intrinsic photostability of the BDP FL dye. For applications requiring high photostability, both BDP FL and Alexa Fluor 488 are excellent choices, often outperforming older dyes like Cy2 and FITC.[3] However, the overall stability of the conjugate is also critically dependent on the stability of the biomolecule to which it is attached and the storage conditions. When selecting a fluorescent dye, researchers should consider not only its photophysical properties but also its potential to influence protein stability, for instance, through increased hydrophobicity. By following best practices for conjugation and storage, and by performing appropriate stability studies, researchers can ensure the reliability and reproducibility of their fluorescence-based experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
BDP FL NHS Ester: A Comparative Guide for F-RET Applications
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount for achieving sensitive and reliable results. This guide provides an in-depth comparison of BDP FL NHS Ester's performance in FRET applications against other common fluorescent dyes.
This compound, a BODIPY-based dye, has emerged as a superior alternative to traditional green fluorophores like fluorescein (B123965) (FITC).[1] It is characterized by its high fluorescence quantum yield, exceptional photostability, and fluorescence that is largely insensitive to pH and solvent polarity.[1][2] Its NHS ester functional group allows for efficient covalent labeling of primary amines on proteins and other biomolecules.[3]
Quantitative Performance Comparison
The brightness and photostability of a fluorophore are critical for the sensitivity and duration of FRET experiments. The following table summarizes the key photophysical properties of BDP FL and its common alternatives.
| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor 488 | Cy2 |
| Excitation Maximum (nm) | ~503[4] | ~495 | ~495[5] | Not explicitly found |
| Emission Maximum (nm) | ~509[4] | ~519 | ~519[4][5] | Not explicitly found |
| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~80,000[4] | ~75,000 | ~71,000[4] | Not explicitly found |
| Quantum Yield (Φ) | ~0.9 - 1.0[1] | 0.92 (in 0.01 M NaOH)[1] | 0.92[1][4] | Not explicitly found |
| Brightness (EC x Φ) | ~72,000 - 80,000 | ~69,000 | ~65,320 | Not explicitly found |
| Photostability | High[1] | Low | High[4] | Not explicitly found |
| pH Sensitivity | Low[2] | High[2] | Low[4] | Not explicitly found |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. The values presented are for the free dye and can be influenced by conjugation to a biomolecule.
BDP FL in FRET Applications
The efficiency of FRET is critically dependent on the distance between the donor and acceptor fluorophores, a parameter characterized by the Förster distance (R₀), the distance at which FRET efficiency is 50%. A larger R₀ value is indicative of more efficient energy transfer over a longer distance.
| Donor | Acceptor | Förster Distance (R₀) in Å |
| BODIPY FL | BODIPY FL | 57 [7] |
| Fluorescein | Tetramethylrhodamine | 49 - 55[7] |
| Alexa Fluor 488 | Alexa Fluor 555 | 70[8] |
| Alexa Fluor 488 | Alexa Fluor 594 | 60[8] |
| Cy3 | Cy5 | >50[7][9] |
The selection of a suitable acceptor for BDP FL requires significant spectral overlap between the emission spectrum of BDP FL (peak ~509 nm) and the excitation spectrum of the acceptor. Suitable acceptors would typically be in the orange to red region of the spectrum, such as Cy3, Alexa Fluor 546, or BDP TR.
Experimental Protocols
Protein Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be 2-10 mg/mL.[10]
-
Dye Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently stirring the protein solution, add a 5- to 10-fold molar excess of the dissolved this compound.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column or dialysis.
FRET Measurement by Acceptor Photobleaching
This method quantifies FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.[11]
Procedure:
-
Sample Preparation: Prepare cells or protein complexes co-labeled with the BDP FL (donor) and a suitable acceptor.
-
Pre-Bleach Imaging: Acquire images of both the donor and acceptor fluorescence using a confocal microscope.
-
Acceptor Photobleaching: Select a region of interest and specifically photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.
-
Post-Bleach Imaging: Acquire another image of the donor fluorescence.
-
Data Analysis: An increase in the donor's fluorescence intensity in the bleached region compared to the pre-bleach intensity is indicative of FRET. The FRET efficiency can be calculated from the difference in donor intensity.
Visualizing Workflows and Principles
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for labeling a protein with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. R<0> values for some Alexa Fluor dyes—Table 1.6 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. FRET - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 11. Fluorescence resonance energy transfer from cyan to yellow fluorescent protein detected by acceptor photobleaching using confocal microscopy and a single laser - PubMed [pubmed.ncbi.nlm.nih.gov]
BDP FL NHS Ester: A Comparative Guide for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals at the forefront of biological imaging and quantitative analysis, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of BDP FL NHS Ester with its common alternatives, supported by quantitative performance data and detailed experimental protocols.
This compound is a bright, photostable, green-fluorescent dye that has emerged as a superior alternative to traditional fluorophores for a variety of applications.[1][2][3] Its core structure, a boron-dipyrromethene (BODIPY) dye, imparts exceptional photophysical properties, including a high fluorescence quantum yield, sharp emission spectra, and a relative insensitivity to environmental factors such as pH and solvent polarity.[1][4][5] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and covalent labeling of primary amines on proteins, antibodies, and other biomolecules.[4][6][7]
Performance Comparison of this compound and Alternatives
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and spectral properties. This compound and its alternatives are frequently used for applications in the 488 nm channel.[2][3] The following tables summarize the key photophysical parameters for BDP FL and its common competitors.
Table 1: Photophysical Properties of Green Fluorescent Dyes
| Property | BDP FL | Fluorescein (FITC) | Alexa Fluor™ 488 | DyLight™ 488 | Cy2™ |
| Excitation Max (nm) | 502-503[1][3][8] | ~494 | ~495[9] | ~493[9] | ~489 |
| Emission Max (nm) | 509-511[3][10][11] | ~518 | ~519[9] | ~518[9] | ~506 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 82,000-92,000[3][8][12] | ~75,000 | ~71,000-73,000[9] | ~70,000[9] | ~150,000 |
| Fluorescence Quantum Yield (Φ) | 0.97[8][13] | ~0.92 | ~0.92[9] | High[9] | ~0.12 |
| Brightness (ε * Φ) | ~79,540 - 89,240 | ~69,000 | ~65,320 - 67,160 | High | ~18,000 |
Table 2: Photostability Comparison
| Dye | Photostability |
| BDP FL | High[2][4][14] |
| Fluorescein (FITC) | Low (prone to photobleaching)[4] |
| Alexa Fluor™ 488 | High[9] |
| DyLight™ 488 | High |
| Cy2™ | Moderate |
Key Applications of this compound
The advantageous properties of this compound make it a versatile tool for a wide range of applications in biological research, including:
-
Protein and Antibody Labeling: The NHS ester chemistry allows for robust and reliable covalent labeling of proteins and antibodies for use in various downstream applications.[10][15][16]
-
Fluorescence Microscopy: Its high brightness and photostability are ideal for high-resolution cellular imaging and time-lapse experiments with minimal signal loss.[4][10]
-
Flow Cytometry: The sharp emission spectrum of BDP FL reduces spectral overlap in multicolor experiments, enabling more accurate cell population analysis.[4][10]
-
Immunoassays: BDP FL-labeled antibodies are widely used for sensitive detection in techniques like ELISA and Western blotting.[17]
-
Live-Cell Imaging: The dye is suitable for tracking dynamic biological processes in real-time due to its resistance to photobleaching.[10]
Experimental Protocols
Protein Labeling with this compound
This protocol describes a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.[18]
-
Labeling Reaction:
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a gel filtration column.[6]
-
Collect the fractions containing the labeled protein.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).[15]
Immunofluorescence Staining of Cultured Cells
This protocol outlines a typical workflow for indirect immunofluorescence staining using a BDP FL-labeled secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
BDP FL-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency, wash with PBS, and fix with fixation buffer for 10-20 minutes at room temperature.[18]
-
Permeabilization and Blocking: Wash the cells with PBS, permeabilize if necessary, and then block with blocking buffer for 30-60 minutes.[18]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the BDP FL-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI if desired, and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for BDP FL.
Visualizations
References
- 1. abpbio.com [abpbio.com]
- 2. BDP® FL NHS-эфир | CAS#:146616-66-2 [ru.lumiprobe.com]
- 3. This compound - CAS 146616-66-2 [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. abpbio.com [abpbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. This compound (A270096) | Antibodies.com [antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Invitrogen™ BODIPY™ FL NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Green Fluorescent Dye BDP FL | TCI AMERICA [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of BDP FL NHS Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this commitment. This guide provides essential safety and logistical information for the proper disposal of BDP FL NHS Ester, a fluorescent dye commonly used in bioconjugation and cellular imaging. Following these procedures is vital for minimizing environmental impact and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. An accessible eye wash station and safety shower are essential.
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure solid, solutions, and contaminated labware, must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated solid materials such as pipette tips, weighing paper, and gloves, in a dedicated hazardous solid waste container.[2]
-
Liquid Waste (Concentrated): Stock solutions, typically in organic solvents like DMSO or DMF, should be collected in a sealed, labeled hazardous waste container.[2] The initial rinses of glassware that contained the concentrated solution should also be collected as hazardous waste.[3]
-
Liquid Waste (Dilute Aqueous): For dilute aqueous solutions, such as those from reaction mixtures or buffers, the reactive NHS ester should be deactivated via hydrolysis before collection.[2]
2. Deactivation of Reactive NHS Ester (for dilute aqueous solutions):
The N-hydroxysuccinimidyl (NHS) ester group is moisture-sensitive and can be rendered non-reactive through hydrolysis.[2][4] This procedure should be performed in a chemical fume hood.[2]
-
Preparation: Prepare a weak basic solution, such as 1M sodium bicarbonate or a phosphate (B84403) buffer with a pH of 8.5.
-
Neutralization: Slowly add the basic solution to the aqueous waste containing this compound while stirring. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[5]
-
Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[5]
-
pH Check: After the reaction, verify that the pH of the solution is neutral or slightly basic (pH 7-8).[5]
-
Collection: Transfer the deactivated solution to a designated and clearly labeled aqueous hazardous waste container.[2]
3. Container Labeling:
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound Waste".
-
Associated hazards (e.g., "Irritant").[6]
-
The composition of the waste (e.g., "Hydrolyzed this compound in aqueous buffer" or "this compound in DMSO").
4. Storage and Final Disposal:
-
Securely seal the waste container and store it in a designated satellite accumulation area.[1][7] This area should be away from incompatible materials and have secondary containment.[7]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7]
Quantitative Safety and Hazard Information
The following table summarizes key hazard information for this compound, compiled from safety data sheets of the compound and its analogues.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |
Data sourced from PubChem CID 15410442.[6]
Experimental Protocol: Hydrolysis of this compound
Objective: To deactivate the reactive NHS ester in dilute aqueous waste streams prior to collection for disposal.[2]
Materials:
-
Aqueous waste containing this compound.
-
1M Sodium Bicarbonate solution.
-
pH indicator strips or a pH meter.
-
A designated hazardous waste container.
-
Appropriate PPE (lab coat, gloves, safety glasses).
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Estimate the molar quantity of this compound in the aqueous waste solution.
-
Slowly add a 10-fold molar excess of 1M sodium bicarbonate solution to the waste while stirring.[5]
-
Allow the mixture to incubate at room temperature for a minimum of one hour to ensure complete hydrolysis.[5]
-
After incubation, check the pH of the solution to confirm it is between 7 and 8.[5]
-
Transfer the neutralized solution to a hazardous waste container.
-
Label the container "Hazardous Waste: Hydrolyzed this compound in aqueous solution" and include the date.
-
Store the container in a designated satellite accumulation area for pickup by EHS.[1]
Caption: Disposal decision workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C18H18BF2N3O4 | CID 15410442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling BDP FL NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of fluorescent labeling reagents like BDP FL NHS Ester is paramount for both personnel safety and experimental integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to ensure the safe and effective use of this compound. This compound is an amine-reactive fluorescent probe that is widely used for labeling proteins, peptides, and other biomolecules.[1][2] While specific toxicity data for this compound is not extensively available, its components—a BODIPY dye and an N-hydroxysuccinimide (NHS) ester—necessitate careful handling due to potential hazards such as skin, eye, and respiratory irritation.[3][4][5][6][7]
Personal Protective Equipment (PPE)
Stringent adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| Protection Type | Solid Compound | Solutions (in DMSO, DMF, etc.) | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving with chemical-resistant gloves | Nitrile gloves are a common choice for splash protection.[4][8] For prolonged handling or when using solvents like DMF, consider thicker gloves and consult the manufacturer's chemical resistance chart. Change gloves immediately if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety goggles or a face shield | To protect against dust, aerosols, and splashes, ensure a complete seal around the eyes, especially when handling solutions.[3][4][5][8] |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat or apron | A standard lab coat is sufficient for handling the solid form. When working with solutions, a chemical-resistant apron provides an additional layer of protection against splashes.[3][4][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Work in a certified chemical fume hood | A respirator is crucial when handling the powder to prevent inhalation of fine particles.[3][5][8] All handling of the compound, especially when preparing solutions, should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety. The NHS ester group is particularly sensitive to moisture and can hydrolyze.[8]
1. Storage and Preparation:
-
Storage: Store the solid ester at -20°C in a tightly sealed container, protected from light and moisture.[9][4][8] A desiccant can be used to prevent moisture contamination.[8]
-
Equilibration: Before use, allow the vial to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[3][10]
2. Weighing and Dissolving:
-
Environment: Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Dissolution: this compound is not readily soluble in aqueous buffers. It should first be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[11][8][10] Use high-quality, anhydrous, and amine-free solvents to prevent degradation.[10]
3. Reaction and Quenching:
-
Reaction: For labeling, the NHS ester is typically reacted with a primary amine at a pH of 7.0-7.5.[4]
-
Quenching: After the reaction is complete, any unreacted NHS ester should be quenched. This can be achieved by adding an excess of a primary amine-containing buffer, such as Tris or glycine.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Collect all materials that have come into contact with this compound, including pipette tips, tubes, gloves, and any unused solutions, into a designated hazardous waste container.[5]
2. Decontamination and Neutralization:
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[3] Decontaminate the surface by scrubbing with a suitable solvent like ethanol.[3]
-
Aqueous Waste: Before disposal, aqueous waste containing this compound should be neutralized. The reactive NHS ester can be hydrolyzed by adjusting the pH to the basic range (e.g., with a mild base like sodium bicarbonate) for a sufficient period.[5]
3. Final Disposal:
-
All waste, including the absorbed spill material and neutralized aqueous waste, should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain.[7][12]
Visual Workflows
The following diagrams illustrate the key procedures for handling and disposing of this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. Buy this compound | 146616-66-2 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C18H18BF2N3O4 | CID 15410442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 146616-66-2 | BroadPharm [broadpharm.com]
- 12. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
